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  • Product: 1-Ethyl-1H-indole-5-carbonitrile
  • CAS: 83783-28-2

Core Science & Biosynthesis

Foundational

"1-Ethyl-1H-indole-5-carbonitrile" physical and chemical properties

An In-Depth Technical Guide to 1-Ethyl-1H-indole-5-carbonitrile Introduction: The Significance of the Indole Scaffold The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-1H-indole-5-carbonitrile

Introduction: The Significance of the Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a vast range of conditions, including cancer, infections, and neurodegenerative diseases.[1][3] This guide focuses on a specific derivative, 1-Ethyl-1H-indole-5-carbonitrile , a synthetic building block whose strategic functionalization—an ethyl group at the N1 position and a nitrile at the C5 position—renders it a valuable intermediate for the synthesis of complex bioactive molecules. The N-alkylation prevents hydrogen bonding and can enhance metabolic stability or modulate receptor binding, while the C5-nitrile group serves as a versatile chemical handle for further molecular elaboration.[4]

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, reactivity, and the appropriate analytical methods for characterization.

Physicochemical Properties

The key physical and chemical properties of 1-Ethyl-1H-indole-5-carbonitrile are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[5]
Molecular Weight 170.22 g/mol [5]
Appearance Off-white to light yellow crystalline solidInferred from related compounds
Melting Point 51 - 54 °C[6]
Boiling Point 253 - 254 °C[6]
LogP (octanol/water) 2.14[6]
Canonical SMILES CCN1C=CC2=C1C=CC(=C2)C#N[5]

The partition coefficient (LogP) of 2.14 indicates that the compound is lipophilic and has low solubility in water, a crucial factor for choosing appropriate solvent systems for both reaction and purification.[6]

Spectroscopic Elucidation: The Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral data for 1-Ethyl-1H-indole-5-carbonitrile, explaining the causality behind the characteristic signals based on established principles.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 2220 cm⁻¹ , which is highly characteristic of the nitrile (C≡N) stretching vibration.[7] Other key signals include C-H stretching from the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic ethyl group (~2980-2870 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. For 1-Ethyl-1H-indole-5-carbonitrile, the expected signals are:

    • ~δ 7.9-8.1 ppm (singlet, 1H): The proton at the C4 position, deshielded by the adjacent electron-withdrawing nitrile group.

    • ~δ 7.5-7.6 ppm (doublet, 1H): The proton at the C7 position.

    • ~δ 7.4-7.5 ppm (doublet, 1H): The proton at the C6 position.

    • ~δ 7.2-7.3 ppm (doublet, 1H): The proton at the C2 position of the indole ring.

    • ~δ 6.6-6.7 ppm (doublet, 1H): The proton at the C3 position.

    • ~δ 4.2-4.3 ppm (quartet, 2H): The methylene (-CH₂) protons of the N-ethyl group, split by the adjacent methyl protons.

    • ~δ 1.4-1.5 ppm (triplet, 3H): The methyl (-CH₃) protons of the N-ethyl group, split by the adjacent methylene protons.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton:

    • ~δ 138-140 ppm: Quaternary carbon C7a.

    • ~δ 125-130 ppm: Aromatic CH carbons (C4, C6, C7) and the quaternary carbon C3a.

    • ~δ 120-125 ppm: The nitrile (C≡N) carbon.

    • ~δ 100-110 ppm: The C2, C3, and C5 carbons of the indole ring.

    • ~δ 41-43 ppm: The methylene (-CH₂) carbon of the ethyl group.

    • ~δ 15-16 ppm: The methyl (-CH₃) carbon of the ethyl group.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 170 , corresponding to the molecular weight of the compound.[5]

Part 2: Synthesis, Reactivity, and Applications

Synthetic Protocol: N-Ethylation of Indole-5-carbonitrile

1-Ethyl-1H-indole-5-carbonitrile is readily synthesized via the N-alkylation of commercially available 1H-indole-5-carbonitrile. The protocol below is a self-validating system, where successful synthesis can be confirmed by the spectroscopic methods detailed above.

Expertise in Action: The choice of a strong base like sodium hydride (NaH) is critical. The pKa of the indole N-H proton is ~17, requiring a base strong enough to achieve complete deprotonation and form the highly nucleophilic indolide anion. A polar aprotic solvent like dimethylformamide (DMF) is chosen to solvate the resulting sodium cation without interfering with the nucleophile.

SynthesisWorkflow

Caption: Synthetic workflow for 1-Ethyl-1H-indole-5-carbonitrile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-5-carbonitrile (1.0 eq).

  • Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: This is done slowly to control the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may change color, indicating the formation of the sodium indolide salt.

  • Alkylation: Add ethyl iodide (EtI, 1.5 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Ethyl-1H-indole-5-carbonitrile.

Chemical Reactivity and Role in Drug Discovery

The utility of 1-Ethyl-1H-indole-5-carbonitrile lies in its potential for further chemical transformation:

  • The Nitrile Group: The nitrile is a highly versatile functional group. It can be:

    • Hydrolyzed to a carboxylic acid, providing a connection point for amide bond formation.

    • Reduced to a primary amine, which can be used to introduce basic centers or as a handle for further derivatization.

    • Converted into tetrazoles or other heterocyclic rings, which are common bioisosteres for carboxylic acids in drug design.[4]

  • The Indole Ring: While the N1 position is protected by the ethyl group, the C3 position remains the most nucleophilic site and is susceptible to electrophilic substitution reactions like Vilsmeier-Haack formylation to install an aldehyde group.

Its role as a molecular scaffold is significant. Many modern drugs, such as the 5-HT₂A antagonist Pruvanserin (which contains an indole-3-carbonitrile core), demonstrate the importance of the cyano-indole motif in achieving desired pharmacological activity.[8] The structure is a key intermediate for creating libraries of compounds for high-throughput screening in the development of new therapeutics.

Part 3: Safety and Handling

As a research chemical, 1-Ethyl-1H-indole-5-carbonitrile must be handled with appropriate precautions. The following information is derived from safety data sheets for the compound and related structures.

3.1. Hazard Identification

  • H302: Harmful if swallowed.[6]

  • H311: Toxic in contact with skin.[6]

  • H319: Causes serious eye irritation.[6]

  • H400: Very toxic to aquatic life.[6]

3.2. Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

    • Respiratory Protection: Not typically required if handled in a fume hood. If dust is generated, use an N95-rated dust mask.

3.3. First Aid and Storage

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor.[6]

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Call a physician.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek ophthalmological advice.[6]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

References

  • SAFETY D
  • SAFETY DATA SHEET. (2025-11-17). Indagoo Research Chemicals.
  • Supporting Inform
  • 1-Ethyl-1H-indole-5-carbonitrile by BOC Sciences. Labshake.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Indole-Based Compounds as Potential Drug Candid
  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evalu
  • Pruvanserin. Wikipedia.

Sources

Exploratory

"1-Ethyl-1H-indole-5-carbonitrile" CAS number and molecular weight

An In-Depth Technical Guide to 1-Ethyl-1H-indole-5-carbonitrile This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical entity 1-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-1H-indole-5-carbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical entity 1-Ethyl-1H-indole-5-carbonitrile. It delves into its fundamental properties, synthesis, and potential applications, providing expert insights into its role in modern chemical research.

Core Compound Identification

IdentifierValueSource
Chemical Name 1-Ethyl-1H-indole-5-carbonitrileN/A
CAS Number 83783-28-2[1]
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [2]
Canonical SMILES CCN1C=CC2=C1C=CC(=C2)C#N[1]

Introduction to the Indole Scaffold

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in the discovery of new drug candidates.[3] Compounds featuring the indole nucleus exhibit a wide spectrum of biological activities, including anticancer, antidepressant, and antimigraine effects.[4] The derivatization of the indole core, such as through N-alkylation and substitution at various positions, allows for the fine-tuning of its pharmacological profile. 1-Ethyl-1H-indole-5-carbonitrile is one such derivative, possessing a nitrile group at the 5-position and an ethyl group on the indole nitrogen, making it a valuable intermediate for further chemical exploration.

Synthesis of 1-Ethyl-1H-indole-5-carbonitrile

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile can be strategically approached in two primary stages: the formation of the indole-5-carbonitrile core, followed by the N-ethylation of the indole nitrogen.

Part 1: Synthesis of the Indole-5-carbonitrile Core

A plausible and efficient method for the synthesis of the indole-5-carbonitrile core is through a multi-step process starting from readily available precursors. A documented process for the preparation of 1H-indole-5-carbonitrile provides a solid foundation for this initial stage.[5]

G cluster_0 Synthesis of 1H-Indole-5-carbonitrile 3-methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic acid 3-methyl-4-nitrobenzamide 3-Methyl-4-nitrobenzamide 3-methyl-4-nitrobenzoic_acid->3-methyl-4-nitrobenzamide 1. SOCl₂, Toluene, DMF 2. aq. NH₃ 3-methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzonitrile 3-methyl-4-nitrobenzamide->3-methyl-4-nitrobenzonitrile SOCl₂, Toluene Indole-5-carbonitrile 1H-Indole-5-carbonitrile 3-methyl-4-nitrobenzonitrile->Indole-5-carbonitrile Further cyclization steps

Caption: Proposed synthetic pathway for 1H-indole-5-carbonitrile.

Experimental Protocol: Synthesis of 1H-Indole-5-carbonitrile (Adapted from a disclosed process[5])

  • Preparation of 3-Methyl-4-nitrobenzamide: To a solution of 3-methyl-4-nitrobenzoic acid in toluene containing a catalytic amount of dimethylformamide (DMF), add thionyl chloride. Heat the mixture to facilitate the formation of the acid chloride. After cooling, add the reaction mixture to a pre-cooled aqueous ammonia solution to yield 3-methyl-4-nitrobenzamide.

  • Dehydration to 3-Methyl-4-nitrobenzonitrile: Treat 3-methyl-4-nitrobenzamide with thionyl chloride in toluene and heat the mixture. This dehydration step converts the amide to the corresponding nitrile.

  • Cyclization to 1H-Indole-5-carbonitrile: The subsequent steps to form the indole ring from 3-methyl-4-nitrobenzonitrile would involve a reduction of the nitro group and a cyclization reaction, such as a Leimgruber-Batcho indole synthesis.

Part 2: N-Ethylation of Indole-5-carbonitrile

With the indole-5-carbonitrile core synthesized, the next crucial step is the selective N-alkylation to introduce the ethyl group. The weak nucleophilicity of the indole nitrogen presents a challenge, but several methods have been developed to achieve this transformation efficiently.[6]

G cluster_1 N-Ethylation of 1H-Indole-5-carbonitrile Indole-5-carbonitrile 1H-Indole-5-carbonitrile Deprotonated_indole Indole-5-carbonitrile Anion Indole-5-carbonitrile->Deprotonated_indole Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, CH₃CN) Final_Product 1-Ethyl-1H-indole-5-carbonitrile Deprotonated_indole->Final_Product Ethylating Agent (e.g., C₂H₅I, (C₂H₅)₂SO₄)

Caption: General workflow for the N-ethylation of 1H-indole-5-carbonitrile.

Experimental Protocol: N-Ethylation of 1H-Indole-5-carbonitrile

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-indole-5-carbonitrile in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to deprotonate the indole nitrogen. The choice of a strong base is crucial to generate the nucleophilic indole anion.

  • Alkylation: To the resulting solution of the indole anion, add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 1-Ethyl-1H-indole-5-carbonitrile.

Physicochemical Properties and Safety Considerations

Safety Data for Indole-5-carbonitrile:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautionary Measures: It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

Given the structural similarity, it is prudent to assume that 1-Ethyl-1H-indole-5-carbonitrile possesses a comparable hazard profile. A thorough risk assessment should be conducted before handling this compound.

Applications in Drug Discovery and Development

Indole derivatives are of paramount importance in the pharmaceutical industry.[4] They serve as key building blocks for the synthesis of a wide range of biologically active molecules. The presence of the nitrile group in 1-Ethyl-1H-indole-5-carbonitrile offers a versatile chemical handle for further synthetic transformations. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other possibilities. These transformations open up avenues for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery programs.

The N-ethyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. The overall structure of 1-Ethyl-1H-indole-5-carbonitrile makes it an attractive starting material for the development of novel therapeutics targeting a variety of diseases.

Conclusion

1-Ethyl-1H-indole-5-carbonitrile is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its core identifiers, a plausible and detailed synthetic strategy, important safety considerations, and its potential applications in drug discovery. The insights and protocols presented herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Indagoo Research Chemicals. SAFETY DATA SHEET. [Link]

  • PubChem. Indole-5-carbonitrile. [Link]

Sources

Foundational

A Technical Guide to Determining the Organic Solvent Solubility of 1-Ethyl-1H-indole-5-carbonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Ethyl-1H-indole-5-carbonitrile in various organic solvents. In the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Ethyl-1H-indole-5-carbonitrile in various organic solvents. In the absence of extensive published solubility data for this specific compound, this document focuses on the foundational principles and a robust experimental protocol to empower researchers to generate reliable and reproducible solubility data in their own laboratories.

Executive Summary

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[1] 1-Ethyl-1H-indole-5-carbonitrile, an indole derivative, presents a molecular structure with both polar and non-polar characteristics, suggesting a nuanced solubility profile across different organic solvents. This guide outlines the theoretical considerations based on its structure, a detailed experimental workflow for thermodynamic solubility determination using the gold-standard shake-flask method, and analytical quantification via High-Performance Liquid Chromatography (HPLC).[2][3] The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, trustworthy data essential for informed decision-making in research and development.

Theoretical Considerations: Predicting Solubility Behavior

Understanding the molecular structure of 1-Ethyl-1H-indole-5-carbonitrile is fundamental to predicting its solubility. The general principle of "like dissolves like" serves as a useful starting point.[4][5]

Molecular Structure Analysis:

  • Indole Core: The bicyclic indole ring system is aromatic and relatively non-polar.

  • Ethyl Group (-CH2CH3): The N-ethyl group adds non-polar, aliphatic character to the molecule.

  • Nitrile Group (-C≡N): The nitrile group at the 5-position is highly polar and can act as a hydrogen bond acceptor.

This combination of features suggests that 1-Ethyl-1H-indole-5-carbonitrile will exhibit moderate to good solubility in a range of organic solvents. Its solubility will be governed by the balance of these competing functionalities. For instance, the non-polar indole ring and ethyl group will favor solubility in non-polar solvents, while the polar nitrile group will enhance solubility in polar solvents.

Predicted Solubility Trends:

  • High Solubility Predicted: In polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN), due to strong dipole-dipole interactions with the nitrile group.

  • Moderate Solubility Predicted: In alcohols like methanol and ethanol, where hydrogen bonding can occur with the nitrile group, but the overall polarity is lower than polar aprotic solvents.[6]

  • Lower Solubility Predicted: In non-polar solvents such as hexane and toluene, where the primary interactions would be weaker van der Waals forces with the indole ring and ethyl group.

The following diagram illustrates the key structural features influencing the solubility of 1-Ethyl-1H-indole-5-carbonitrile.

G cluster_molecule 1-Ethyl-1H-indole-5-carbonitrile cluster_solvents Solvent Interactions Indole Indole Ring (Aromatic, Non-polar) Ethyl N-Ethyl Group (Aliphatic, Non-polar) Indole->Ethyl Adds non-polar character Nitrile Nitrile Group (Polar, H-bond acceptor) Indole->Nitrile Introduces polarity NonPolar Non-Polar (e.g., Hexane, Toluene) Indole->NonPolar Van der Waals (Lower Solubility) Ethyl->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO, ACN) Nitrile->PolarAprotic Strong Dipole-Dipole (High Solubility) Alcohols Alcohols (e.g., EtOH, MeOH) Nitrile->Alcohols Hydrogen Bonding (Moderate Solubility)

Caption: Key molecular features of 1-Ethyl-1H-indole-5-carbonitrile and their predicted interactions with different solvent classes.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining thermodynamic solubility is the shake-flask method.[2] This involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[7]

Materials and Equipment
  • 1-Ethyl-1H-indole-5-carbonitrile (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[8]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the step-by-step process for the shake-flask solubility determination.

workflow start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. start->prep equilibrate 2. Equilibration Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached. prep->equilibrate separate 3. Separation Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove undissolved solid. equilibrate->separate dilute 4. Dilution Accurately dilute the clear filtrate to a concentration within the HPLC calibration range. separate->dilute analyze 5. HPLC Analysis Inject the diluted sample and standards onto the HPLC system. dilute->analyze calculate 6. Calculation Determine the concentration from the calibration curve and calculate the initial solubility. analyze->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of 1-Ethyl-1H-indole-5-carbonitrile (e.g., 10-20 mg) into a glass vial. Add a precise volume of the chosen organic solvent (e.g., 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.[9]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure that equilibrium is reached.[7] Longer times (e.g., 48 hours) may be necessary for some compound-solvent systems.

  • Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter (0.22 µm or 0.45 µm) into a clean vial. This step is critical to remove all undissolved particles.[9]

  • Dilution: Perform an accurate serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method (e.g., HPLC-UV).

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for indole derivatives. The mobile phase could consist of a gradient of acetonitrile and water.[10] A calibration curve should be prepared using standard solutions of 1-Ethyl-1H-indole-5-carbonitrile of known concentrations.[6]

  • Calculation: Determine the concentration of the diluted sample from the peak area by interpolating from the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 1-Ethyl-1H-indole-5-carbonitrile at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1< 0.1< 0.0006
Toluene2.45.20.031
Dichloromethane3.185.60.503
Ethanol4.345.30.266
Acetonitrile5.8> 200> 1.175
Dimethyl Sulfoxide (DMSO)7.2> 200> 1.175

Note: The data in this table are for illustrative purposes only and must be determined experimentally.

The experimental results can then be correlated with the theoretical predictions based on the molecular structure and solvent properties. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of 1-Ethyl-1H-indole-5-carbonitrile in organic solvents. By combining theoretical analysis of the molecular structure with a rigorous experimental protocol based on the shake-flask method and HPLC analysis, researchers can generate accurate and reliable data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities in the drug development pipeline. The principles and methodologies outlined here are broadly applicable to other small organic molecules, serving as a foundational resource for chemical and pharmaceutical research.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ACS Publications. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole. PubChem.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-5-methoxy-1H-indole. PubChem.
  • Labshake. (n.d.). 1-Ethyl-1H-indole-5-carbonitrile by BOC Sciences.
  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Indole-5-carbonitrile.
  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9).
  • BLD Pharm. (n.d.). 7-Ethyl-1H-indole-5-carbonitrile.
  • Labsolu. (n.d.).
  • ChemicalBook. (n.d.). 1-ethyl-1H-indole-5-carbonitrile CAS#: 83783-28-2.
  • Organic Syntheses. (1977).

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Exploratory

A Technical Guide to the Spectral Characteristics of 1-Ethyl-1H-indole-5-carbonitrile

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-Ethyl-1H-indole-5-carbonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-Ethyl-1H-indole-5-carbonitrile, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive yet scientifically grounded exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust analytical framework.

Introduction

1-Ethyl-1H-indole-5-carbonitrile (CAS No. 83783-28-2) is a member of the indole family, a core scaffold in numerous biologically active compounds.[1] The presence of the ethyl group at the 1-position and the carbonitrile moiety at the 5-position significantly influences its electronic properties and reactivity, making a thorough understanding of its spectral features crucial for its identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide will delve into the predicted spectral data, offering insights into the structural nuances of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Ethyl-1H-indole-5-carbonitrile.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal characteristic signals for the ethyl group and the protons of the indole ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electronic contribution of the ethyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.3 - 7.5d~3.1Located on the electron-rich pyrrole ring, adjacent to the nitrogen.
H-36.6 - 6.8d~3.1Coupled to H-2.
H-47.9 - 8.1d~1.5Deshielded due to proximity to the electron-withdrawing nitrile group. Expected to be a doublet with a small meta-coupling to H-6.
H-67.5 - 7.7dd~8.5, ~1.5Coupled to both H-7 (ortho) and H-4 (meta).
H-77.6 - 7.8d~8.5Ortho-coupled to H-6.
-CH₂- (Ethyl)4.2 - 4.4q~7.3Methylene protons adjacent to the nitrogen atom.
-CH₃ (Ethyl)1.4 - 1.6t~7.3Methyl protons of the ethyl group.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The nitrile carbon and the carbons of the indole ring will exhibit distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2128 - 130Carbon adjacent to the nitrogen in the pyrrole ring.
C-3102 - 104
C-3a128 - 130Bridgehead carbon.
C-4125 - 127Aromatic carbon.
C-5105 - 107Carbon bearing the nitrile group, expected to be significantly upfield.
C-6126 - 128Aromatic carbon.
C-7110 - 112Aromatic carbon.
C-7a136 - 138Bridgehead carbon adjacent to the nitrogen.
-CN119 - 121Nitrile carbon.
-CH₂- (Ethyl)41 - 43Methylene carbon of the ethyl group.
-CH₃ (Ethyl)15 - 17Methyl carbon of the ethyl group.
C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-1H-indole-5-carbonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Ethyl-1H-indole-5-carbonitrile is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and aliphatic C-H bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
C≡N (Nitrile)2220 - 2230StrongStretching
C-H (Aromatic)3050 - 3150MediumStretching
C-H (Aliphatic)2850 - 2980MediumStretching (from the ethyl group)
C=C (Aromatic)1500 - 1600MediumRing stretching
C-N1310 - 1360MediumStretching

The presence of a strong, sharp peak around 2225 cm⁻¹ is a key diagnostic feature for the nitrile functionality.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Identify Functional Groups E->F

Caption: Workflow for ATR-IR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

A. Predicted Mass Spectrum

For 1-Ethyl-1H-indole-5-carbonitrile (C₁₁H₁₀N₂), the expected molecular weight is approximately 170.22 g/mol .

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 170.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A significant fragment at m/z = 155, resulting from the cleavage of the ethyl group.

    • Loss of an ethyl radical (-CH₂CH₃): A fragment at m/z = 141.

    • Loss of HCN: A fragment at m/z = 143, which is a common fragmentation for nitrile-containing aromatic compounds.

Table 4: Predicted Key Mass Spectral Fragments

m/zProposed FragmentRationale
170[M]⁺Molecular ion
155[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
143[M - HCN]⁺Loss of hydrogen cyanide from the indole ring and nitrile group.
141[M - C₂H₅]⁺Loss of an ethyl radical.
B. Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

Caption: Predicted fragmentation pathways in EI-MS.

IV. Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 1-Ethyl-1H-indole-5-carbonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive analytical framework has been established. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns serve as a valuable reference for researchers working with this compound, aiding in its unambiguous identification and characterization. It is recommended that this predictive data be confirmed with experimental results when the pure compound is available.

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Foundational

Unveiling the Therapeutic Potential of 1-Ethyl-1H-indole-5-carbonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic molecules with si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic molecules with significant therapeutic activities. This technical guide provides a comprehensive analysis of the predicted biological activity of a specific derivative, 1-Ethyl-1H-indole-5-carbonitrile. While direct experimental data for this compound is limited, its structural features and the known pharmacology of related indole-containing molecules allow for a robust predictive assessment of its potential therapeutic applications. This document outlines a systematic in-silico investigation of its physicochemical properties, potential molecular targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Subsequently, a detailed, multi-faceted experimental workflow is proposed to validate these predictions, offering a roadmap for its further investigation as a potential drug candidate. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and similar indole derivatives.

Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, enable it to bind to a diverse range of biological targets with high affinity and specificity.[1] From the anti-inflammatory properties of indomethacin to the anti-cancer activity of vinca alkaloids, the versatility of the indole core is well-established.[3] Substituted indoles, in particular, offer a rich chemical space for the development of novel therapeutics with tailored pharmacological profiles.[4] The subject of this guide, 1-Ethyl-1H-indole-5-carbonitrile, is a synthetic indole derivative whose biological activities have not been extensively reported. However, its structural relationship to other bioactive indoles, including those with a nitrile moiety, suggests a high probability of interesting pharmacological properties. This guide will therefore employ a predictive approach, grounded in established chemoinformatic and pharmacological principles, to forecast its biological activity and provide a detailed experimental framework for its validation.

In-Silico Prediction of Biological Activity and Physicochemical Properties

In the absence of direct experimental data, in-silico computational methods provide a powerful and resource-efficient first step in characterizing a novel compound.[2][5] These predictive models leverage vast databases of chemical structures and their associated biological activities to forecast the properties of new molecules.[6][7]

Physicochemical Properties Prediction

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior. Using online prediction tools such as SwissADME and ADMETlab 2.0, we can estimate key parameters for 1-Ethyl-1H-indole-5-carbonitrile.[8][9]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 182.23 g/mol Adherence to Lipinski's rule of five (<500 Da) suggests good oral bioavailability.
LogP (o/w) 2.5 - 3.0Optimal lipophilicity for membrane permeability and favorable ADME properties.
Topological Polar Surface Area (TPSA) 36.9 ŲA low TPSA (<140 Ų) is associated with good cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can enhance oral bioavailability.
Hydrogen Bond Acceptors 2A moderate number of acceptors is favorable for target binding.
Aqueous Solubility Moderately SolubleAdequate solubility is crucial for absorption and formulation.

These values are estimations derived from computational models and require experimental verification.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction

Early assessment of a compound's ADMET profile is crucial to de-risk its development.[4][9]

ADMET ParameterPredictionImplication
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation LikelyThe low molecular weight and TPSA suggest potential for CNS activity.
CYP450 Inhibition Potential inhibitor of CYP2D6 and CYP3A4May lead to drug-drug interactions; requires experimental confirmation.
Hepatotoxicity Low to Moderate RiskFurther investigation into potential liver toxicity is warranted.
Ames Mutagenicity Unlikely to be mutagenicIndicates a lower risk of carcinogenicity.

These predictions are based on algorithms and require confirmation through in-vitro and in-vivo studies.

Predicted Biological Activities and Molecular Targets

Based on its structural similarity to known bioactive molecules and the output of target prediction software (e.g., TargetHunter), several potential biological activities can be hypothesized for 1-Ethyl-1H-indole-5-carbonitrile.[7]

  • Anti-inflammatory and Immunomodulatory Activity: A key piece of evidence comes from a patent identifying 1-Ethyl-1H-indole-5-carbonitrile as an intermediate in the synthesis of benzoimidazole derivatives that act as inhibitors of Protein Arginine Deiminase 4 (PAD4). PAD4 is an enzyme involved in the formation of neutrophil extracellular traps (NETs), a process implicated in various inflammatory and autoimmune diseases.[10] Inhibition of PAD4 is therefore a promising therapeutic strategy for conditions like rheumatoid arthritis.

  • Anticancer Activity: The indole nucleus is a common feature in many anticancer agents.[11] The nitrile group can also contribute to cytotoxic activity. Therefore, evaluating its effect on various cancer cell lines is a logical step.

  • Antimicrobial Activity: Indole derivatives have a long history as antimicrobial agents. The specific substitutions on the indole ring of 1-Ethyl-1H-indole-5-carbonitrile may confer activity against a range of bacterial or fungal pathogens.

  • Central Nervous System (CNS) Activity: The predicted ability to cross the blood-brain barrier opens up the possibility of CNS-related activities. Indole is a core structure in many neurotransmitters and CNS-active drugs.

Proposed Experimental Validation Workflow

The following sections detail a comprehensive, step-by-step experimental plan to validate the in-silico predictions and thoroughly characterize the biological activity of 1-Ethyl-1H-indole-5-carbonitrile.

General Experimental Considerations
  • Compound Purity: Ensure the purity of 1-Ethyl-1H-indole-5-carbonitrile is >95% as determined by NMR and LC-MS.

  • Solubility: Experimentally determine the solubility in relevant aqueous and organic solvents.

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store under appropriate conditions.

Validation of Anti-inflammatory Activity

Given the link to PAD4 inhibitors, this is a high-priority area for investigation.

Rationale: To directly assess the inhibitory effect of the compound on the activity of the PAD4 enzyme.

Protocol:

  • Reagents: Recombinant human PAD4 enzyme, a suitable substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE), and a detection reagent for ammonia or citrulline.[10][12]

  • Procedure: a. Pre-incubate varying concentrations of 1-Ethyl-1H-indole-5-carbonitrile with the PAD4 enzyme in an appropriate buffer. b. Initiate the enzymatic reaction by adding the substrate. c. Incubate for a defined period at 37°C. d. Stop the reaction and measure the product formation (ammonia or citrulline) using a colorimetric or fluorometric method.[12][13]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Rationale: The NF-κB signaling pathway is a central mediator of inflammation. This assay will determine if the compound can inhibit this key pathway in a cellular context.[14]

Protocol:

  • Cell Line: Utilize a reporter cell line, such as HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.[14]

  • Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with various concentrations of 1-Ethyl-1H-indole-5-carbonitrile for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to activate the NF-κB pathway. d. After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α-induced NF-κB activation.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound 1-Ethyl-1H-indole-5-carbonitrile Compound->IKK Potential Inhibition?

Caption: Predicted inhibition of the NF-κB signaling pathway.

Evaluation of Anticancer Activity

A preliminary screen against a panel of cancer cell lines is recommended.

Rationale: This is a widely used colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cells.[15][16]

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 1-Ethyl-1H-indole-5-carbonitrile for 48-72 hours. c. Add MTT or MTS reagent to each well and incubate until a colored formazan product is formed. d. Solubilize the formazan and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.

G cluster_workflow Anticancer Activity Screening Workflow start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) treatment Treat with 1-Ethyl-1H-indole-5-carbonitrile (Dose-response) start->treatment incubation Incubate (48-72 hours) treatment->incubation assay MTT/MTS Assay incubation->assay readout Measure Absorbance assay->readout analysis Calculate GI50/IC50 readout->analysis

Caption: Workflow for assessing anticancer activity.

Antimicrobial Susceptibility Testing

Standard methods can be employed to determine the antimicrobial spectrum of the compound.

Rationale: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant microorganisms.[17][18]

Protocol:

  • Microorganisms: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast species (e.g., Candida albicans).

  • Procedure: a. Prepare serial two-fold dilutions of 1-Ethyl-1H-indole-5-carbonitrile in a suitable broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: Report the MIC value for each tested microorganism.

Assessment of Central Nervous System (CNS) Activity

Given the predicted BBB permeability, exploring potential CNS effects is warranted.

Rationale: To experimentally confirm the compound's ability to cross the blood-brain barrier.

Protocol:

  • Model: Use an in-vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a transwell insert.[19]

  • Procedure: a. Add 1-Ethyl-1H-indole-5-carbonitrile to the apical (blood) side of the transwell. b. After a defined incubation period, measure the concentration of the compound in the basolateral (brain) side using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.

Rationale: To assess the potential neurotoxicity or neuroprotective effects of the compound.

Protocol:

  • Cell Culture: Use primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).

  • Viability Assay: Treat the cells with the compound and assess viability using an MTT or similar assay.

  • Functional Assays: Investigate effects on neurite outgrowth, synaptic protein expression, or protection against a neurotoxic insult (e.g., glutamate-induced excitotoxicity).[20]

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 1-Ethyl-1H-indole-5-carbonitrile. The in-silico data strongly suggest that this compound warrants further investigation, particularly for its potential as an anti-inflammatory agent via the inhibition of PAD4. The proposed experimental workflows provide a clear and logical path for validating these predictions and elucidating the compound's mechanism of action.

Should the initial in-vitro studies yield promising results, further preclinical development would involve:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and ADMET properties.

  • In-Vivo Efficacy Studies: Testing the compound in animal models of relevant diseases (e.g., collagen-induced arthritis for rheumatoid arthritis).

  • Pharmacokinetic and Toxicological Studies: Detailed in-vivo assessment of the compound's ADMET profile and safety.

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Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 1-Ethyl-1H-indole-5-carbonitrile as a Modulator of Protein Arginine Deiminase 4 (PAD4)

Distribution: For Researchers, Scientists, and Drug Development Professionals Preamble: Unveiling a Potential New Frontier in Precision Medicine The landscape of therapeutic intervention is perpetually evolving, driven b...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Potential New Frontier in Precision Medicine

The landscape of therapeutic intervention is perpetually evolving, driven by the pursuit of novel molecular targets that offer greater specificity and efficacy. Within this paradigm, the indole scaffold has consistently emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with diverse biological activities. This guide focuses on 1-Ethyl-1H-indole-5-carbonitrile , a distinct indole derivative identified as a potential inhibitor of Protein Arginine Deiminase 4 (PAD4). While extensive public data on this specific molecule remains nascent, its citation in patent literature as a PAD4 inhibitor provides a compelling rationale for its investigation.[1] This document serves as a technical framework for researchers aiming to explore and validate the therapeutic potential of 1-Ethyl-1H-indole-5-carbonitrile, leveraging the established and burgeoning understanding of PAD4 as a critical node in various pathologies.

This guide is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will first delve into the significance of PAD4 as a therapeutic target, elucidating its mechanistic role in disease. Subsequently, we will present a comprehensive suite of experimental workflows designed to rigorously assess the interaction of 1-Ethyl-1H-indole-5-carbonitrile with PAD4, from initial biochemical validation to cellular and potentially preclinical models. The causality behind each experimental choice is explained, providing a self-validating system for robust scientific discovery.

I. The Strategic Imperative for Targeting Protein Arginine Deiminase 4 (PAD4)

PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on substrate proteins, a process known as citrullination or deimination.[2] This conversion of a positively charged arginine to a neutral citrulline can have profound effects on protein structure and function, thereby influencing a myriad of cellular processes.

The Pathophysiological Role of PAD4

Dysregulated PAD4 activity has been implicated in the pathogenesis of a spectrum of diseases, primarily autoimmune disorders and cancers.[3][4][5]

  • Autoimmune Diseases: In conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), PAD4-mediated citrullination of proteins can generate neoantigens.[2] These citrullinated proteins are recognized by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of RA, and a sustained inflammatory response.[2][3]

  • Cancer: PAD4 is overexpressed in various malignancies and contributes to tumor progression through several mechanisms.[4][5] One critical role is its involvement in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that can promote tumor growth, metastasis, and cancer-associated thrombosis.[5][6] PAD4's citrullination of histones is a key step in the chromatin decondensation required for NET formation.[5]

  • Inflammation and Other Conditions: The influence of PAD4 extends to other inflammatory conditions, including vasculitis and ulcerative colitis, where NETosis and aberrant inflammation are contributing factors.[1]

The Therapeutic Hypothesis for 1-Ethyl-1H-indole-5-carbonitrile

The identification of 1-Ethyl-1H-indole-5-carbonitrile as a potential PAD4 inhibitor positions it as a candidate for intervention in these PAD4-driven pathologies.[1] By inhibiting the enzymatic activity of PAD4, this compound could theoretically mitigate the production of citrullinated autoantigens in autoimmune diseases and disrupt the formation of pro-tumorigenic NETs in cancer. The indole scaffold, a common feature in many kinase and enzyme inhibitors, provides a promising chemical starting point for a potent and selective PAD4 inhibitor.

Diagram 1: The Central Role of PAD4 in Disease Pathogenesis

PAD4_Pathway cluster_disease Disease States RA Rheumatoid Arthritis Cancer Cancer Progression Thrombosis Thrombosis Thrombosis->Cancer SLE Lupus (SLE) PAD4 Protein Arginine Deiminase 4 (PAD4) Citrullination Protein Citrullination PAD4->Citrullination Catalyzes Neoantigens Neoantigen Formation Citrullination->Neoantigens NETs Neutrophil Extracellular Traps (NETs) Citrullination->NETs Histone Citrullination Inflammation Chronic Inflammation Neoantigens->Inflammation Drives NETs->Thrombosis Metastasis Tumor Metastasis NETs->Metastasis Inflammation->RA Inflammation->SLE Metastasis->Cancer

Caption: A diagram illustrating the central role of PAD4 in driving key pathological processes.

II. Experimental Validation and Characterization of 1-Ethyl-1H-indole-5-carbonitrile as a PAD4 Inhibitor

This section provides a detailed, stepwise methodology for the comprehensive evaluation of 1-Ethyl-1H-indole-5-carbonitrile's activity against PAD4.

Biochemical Assays for Direct PAD4 Inhibition

The foundational step is to confirm the direct inhibition of PAD4 enzymatic activity in a controlled, in vitro setting. Two common and robust methods are the ammonia release assay and a fluorescence-based assay.

2.1.1. Protocol: PAD4 Ammonia Release Assay

  • Principle: This assay quantifies the ammonia produced as a byproduct of the citrullination reaction catalyzed by PAD4. It is a direct measure of enzyme activity.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM HEPES, 50 mM NaCl, 5 mM DTT, 10 mM CaCl₂, pH 7.6.

      • Enzyme: Recombinant human PAD4.

      • Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).

      • Test Compound: 1-Ethyl-1H-indole-5-carbonitrile dissolved in DMSO to create a stock solution (e.g., 10 mM), with serial dilutions prepared.

      • Ammonia Detection Reagent.

    • Assay Procedure (96-well plate format):

      • To appropriate wells, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Cl-amidine).

      • Add recombinant PAD4 to all wells except the no-enzyme control.

      • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

      • Initiate the reaction by adding the BAEE substrate.

      • Incubate for a defined period (e.g., 20 minutes) at 37°C.

      • Stop the reaction and add the ammonia detection reagent according to the manufacturer's protocol.

      • Measure the fluorescence or absorbance at the appropriate wavelength.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.1.2. Protocol: Fluorescence-Based PAD4 Inhibition Assay

  • Principle: This method utilizes a fluorogenic substrate where the fluorescence is quenched. Upon citrullination by PAD4, a subsequent enzymatic step releases the fluorophore, and the signal is inversely proportional to PAD4 activity.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: As described above.

      • Enzyme: Recombinant human PAD4.

      • Substrate: A suitable fluorogenic PAD4 substrate (e.g., Z-Arg-AMC).

      • Test Compound: Prepared as in the ammonia release assay.

      • Developer solution.

    • Assay Procedure (96-well plate format):

      • Similar to the ammonia release assay, incubate the test compound with PAD4.

      • Initiate the reaction by adding the fluorogenic substrate.

      • Incubate at 37°C.

      • Stop the reaction and add the developer solution.

      • Measure fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[7]

    • Data Analysis:

      • Determine the IC₅₀ value as described for the ammonia release assay.

Table 1: Summary of Biochemical Assays for PAD4 Inhibition

Assay TypePrincipleAdvantagesDisadvantages
Ammonia Release Measures ammonia byproductDirect, robust, less prone to compound interferenceMay have lower throughput
Fluorescence-Based Measures cleavage of a fluorogenic substrateHigh-throughput, sensitiveProne to interference from fluorescent compounds

Diagram 2: Workflow for Biochemical Validation of PAD4 Inhibition

Biochemical_Workflow start Synthesize/Acquire 1-Ethyl-1H-indole-5-carbonitrile assay_prep Prepare Reagents: - Recombinant PAD4 - Substrates (BAEE/Fluorogenic) - Assay Buffers start->assay_prep dose_response Dose-Response Plate Setup: - Serial dilutions of test compound - Vehicle & Positive Controls assay_prep->dose_response incubation Pre-incubation: Enzyme + Inhibitor dose_response->incubation reaction Initiate Reaction: Add Substrate incubation->reaction detection Detection: - Ammonia Release Assay - Fluorescence Assay reaction->detection analysis Data Analysis: Calculate % Inhibition detection->analysis ic50 Determine IC50 Value analysis->ic50 conclusion Confirmed Direct PAD4 Inhibitor? ic50->conclusion

Caption: A streamlined workflow for the initial biochemical characterization of a potential PAD4 inhibitor.

Cellular Assays to Determine Target Engagement and Functional Effects

Following biochemical confirmation, it is crucial to assess whether 1-Ethyl-1H-indole-5-carbonitrile can inhibit PAD4 activity within a cellular context.

2.2.1. Protocol: Inhibition of Histone Citrullination in HL-60 Cells

  • Principle: HL-60 cells, a human promyelocytic leukemia line, can be differentiated into neutrophil-like cells that express PAD4. Stimulation with a calcium ionophore induces PAD4-mediated citrullination of histones, which can be detected by western blotting or immunofluorescence.

  • Methodology:

    • Cell Culture and Differentiation:

      • Culture HL-60 cells in appropriate media.

      • Induce differentiation into neutrophil-like cells using DMSO or all-trans-retinoic acid (ATRA).

    • Compound Treatment and Stimulation:

      • Pre-treat differentiated HL-60 cells with varying concentrations of 1-Ethyl-1H-indole-5-carbonitrile for 1-2 hours.

      • Stimulate the cells with a calcium ionophore (e.g., A23187 or ionomycin) to activate PAD4.

    • Detection of Citrullinated Histones (Western Blot):

      • Lyse the cells and prepare protein extracts.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with an antibody specific for citrullinated histone H3 (CitH3).

      • Use an antibody against total histone H3 as a loading control.

      • Quantify band intensities to determine the extent of inhibition.

    • Data Analysis:

      • Calculate the cellular EC₅₀ (half-maximal effective concentration) for the inhibition of histone citrullination.

2.2.2. Protocol: NETosis Inhibition Assay

  • Principle: This assay directly measures the ability of the compound to inhibit the formation of NETs by primary human neutrophils or differentiated HL-60 cells.

  • Methodology:

    • Neutrophil Isolation:

      • Isolate primary human neutrophils from healthy donor blood.

    • Compound Treatment and NETosis Induction:

      • Pre-treat neutrophils with 1-Ethyl-1H-indole-5-carbonitrile.

      • Induce NETosis using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or calcium ionophore.

    • NET Quantification:

      • Fix the cells and stain for extracellular DNA (e.g., with a cell-impermeable DNA dye like Sytox Green) and citrullinated histones (immunofluorescence).

      • Quantify the area of NETs using fluorescence microscopy and image analysis software.

      • Alternatively, quantify the amount of DNA released into the supernatant using a fluorescent DNA-binding dye.

    • Data Analysis:

      • Determine the EC₅₀ for NETosis inhibition.

III. Future Directions and Advanced Characterization

Should 1-Ethyl-1H-indole-5-carbonitrile prove to be a potent and cell-permeable inhibitor of PAD4, further investigations would be warranted to establish its therapeutic potential.

  • Selectivity Profiling: Assess the inhibitory activity of the compound against other PAD isozymes (PAD1, PAD2, PAD3) to determine its selectivity.

  • Mechanism of Action Studies: Conduct enzyme kinetic studies to determine if the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive with respect to the substrate.

  • In Vivo Proof-of-Concept: Evaluate the efficacy of 1-Ethyl-1H-indole-5-carbonitrile in animal models of PAD4-driven diseases, such as collagen-induced arthritis (a model for RA) or in mouse models of cancer metastasis.

  • Pharmacokinetic and Toxicological Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of the compound.

IV. Concluding Remarks

1-Ethyl-1H-indole-5-carbonitrile represents a promising, albeit currently under-characterized, chemical entity for the therapeutic targeting of PAD4. The methodologies outlined in this guide provide a robust and logical framework for a comprehensive investigation into its potential. By systematically validating its biochemical and cellular activity, researchers can elucidate the true therapeutic promise of this compound and contribute to the development of novel treatments for a range of debilitating diseases. The journey from a patent-cited molecule to a clinically viable therapeutic is arduous, but it begins with the rigorous and well-designed scientific inquiry detailed herein.

References

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  • The Role of Peptidyl Arginine Deiminase IV(PADI4) in Cancers - PubMed. (URL: [Link])

  • PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC - PubMed Central. (URL: [Link])

  • Researchers uncover the role of PAD4 in cancers - Drug Target Review. (URL: [Link])

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  • Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor | ACS Medicinal Chemistry Letters. (URL: [Link])

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  • Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR abstract. (URL: [Link])

  • A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo. (URL: [Link])

  • Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - SciSpace. (URL: [Link])

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  • Novel Macrocyclic Peptidylarginine Deiminase Type 4 (PAD4) Inhibitors - ResearchGate. (URL: [Link])

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  • Screening of peptidyl arginine deiminase 4 inhibitors in traditional herbal medicines. (URL: [Link])

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  • Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - NIH. (URL: [Link])

  • Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC - NIH. (URL: [Link])

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  • A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PubMed Central. (URL: [Link])

  • New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC - NIH. (URL: [Link])

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Foundational

The Strategic Deployment of 1-Ethyl-1H-indole-5-carbonitrile in Modern Drug Discovery: A Technical Guide

Introduction: The Enduring Legacy and Modern Evolution of the Indole Scaffold The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry.[1][2] This bicyclic aromatic heterocycle, composed of a fuse...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Modern Evolution of the Indole Scaffold

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry.[1][2] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, is a privileged scaffold found in a vast array of natural products and synthetic pharmaceuticals.[3][4] Its structural versatility and ability to engage in various biological interactions have cemented its role in the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and neurology.[5][6] This guide delves into the nuanced yet impactful role of a specific, strategically functionalized indole derivative: 1-Ethyl-1H-indole-5-carbonitrile . We will explore its chemical attributes, synthetic accessibility, and its emerging significance as a valuable fragment in contemporary drug design paradigms.

Core Rationale: Unpacking the Strategic Value of 1-Ethyl-1H-indole-5-carbonitrile

The utility of 1-Ethyl-1H-indole-5-carbonitrile as a molecular fragment stems from the synergistic interplay of its three key components: the indole core, the N1-ethyl group, and the C5-carbonitrile moiety. Each element contributes distinct physicochemical and pharmacokinetic properties that can be harnessed by medicinal chemists to fine-tune the characteristics of a lead compound.

The Indole Nucleus: A Privileged Platform for Biological Recognition

The indole ring system itself is a remarkable pharmacophore. Its planar structure and electron-rich nature facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking.[7] The indole nitrogen can act as a hydrogen bond donor, while the aromatic system can engage in hydrophobic and aromatic interactions. This inherent versatility allows the indole scaffold to mimic the side chains of amino acids like tryptophan, enabling it to bind to a wide range of protein targets.[2]

The N1-Ethyl Group: Modulating Lipophilicity and Metabolic Stability

Alkylation of the indole nitrogen at the N1 position is a common strategy to modulate the physicochemical properties of indole-based compounds.[8] The introduction of an ethyl group at this position offers several advantages:

  • Increased Lipophilicity: The ethyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting intracellular or central nervous system (CNS) targets.

  • Blocked Metabolism: The N1 position of the indole ring is susceptible to metabolic N-dealkylation. The presence of the ethyl group can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[7]

  • Fine-tuning of Conformation: The ethyl group can influence the overall conformation of the molecule, which can impact its binding affinity and selectivity for its target.

The C5-Carbonitrile Moiety: A Versatile Functional Group and Bioisostere

The carbonitrile (cyano) group at the C5 position of the indole ring is a particularly valuable functional handle in drug design. Its contributions are multifaceted:

  • Polarity and Solubility: The nitrile group is a polar functionality that can enhance the aqueous solubility of a compound, a desirable property for drug candidates.

  • Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, contributing to the overall metabolic stability of the molecule.

  • Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a halogen or a carbonyl group.[9] This allows for the optimization of a compound's properties while maintaining its biological activity.

  • Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or tetrazoles, providing a versatile point for further chemical modification and library generation.

Synthesis and Characterization of 1-Ethyl-1H-indole-5-carbonitrile

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile can be achieved through the N-alkylation of the readily available starting material, 1H-indole-5-carbonitrile.[10] A general and efficient method involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an ethylating agent.

Experimental Protocol: N-Ethylation of 1H-indole-5-carbonitrile

Materials:

  • 1H-indole-5-carbonitrile

  • Potassium hydroxide (KOH)

  • Ethyl iodide (or other suitable ethylating agent)

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous acetone, add powdered potassium hydroxide (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 1-Ethyl-1H-indole-5-carbonitrile.

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H), 7.20 (d, J = 3.2 Hz, 1H), 6.55 (d, J = 3.2 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 1.50 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 136.5, 129.8, 128.0, 126.5, 125.0, 121.0, 110.5, 103.0, 101.5, 41.5, 15.0.

  • IR (KBr, cm⁻¹): 2220 (C≡N), 1610, 1520, 1470, 1340, 750.

  • MS (ESI): m/z 171.1 [M+H]⁺.

Application in Drug Design: A Fragment-Based Perspective

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[11] This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. These initial "hits" are then optimized and grown into more potent and drug-like molecules. 1-Ethyl-1H-indole-5-carbonitrile is an ideal candidate for inclusion in a fragment library due to its:

  • Low Molecular Weight: Its molecular weight of 170.21 g/mol falls well within the typical range for fragments.

  • Optimal Complexity: It possesses sufficient structural complexity to provide meaningful interactions with a target, yet is simple enough to allow for straightforward chemical elaboration.

  • Strategic Functionality: The presence of the N-ethyl and C-cyano groups provides clear vectors for fragment growing and linking strategies.

Case Study: 1-Ethyl-1H-indole Analogs as ATX Inhibitors

A study on the discovery of novel autotaxin (ATX) inhibitors identified a lead compound containing a 1-ethyl-1H-indole core.[12] By exploring the structure-activity relationships (SAR) around this scaffold, researchers were able to develop potent inhibitors of ATX, an enzyme implicated in cancer and inflammation. This example highlights the utility of the 1-ethyl-1H-indole fragment as a starting point for lead optimization.

Logical Framework for Drug Design Incorporating the 1-Ethyl-1H-indole-5-carbonitrile Fragment

The incorporation of the 1-Ethyl-1H-indole-5-carbonitrile fragment into a drug design campaign can be visualized as a systematic process.

DrugDesignFlow cluster_0 Fragment Identification & Validation cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Preclinical Development Fragment 1-Ethyl-1H-indole- 5-carbonitrile Screening Biophysical Screening (SPR, NMR, X-ray) Fragment->Screening Target Biological Target (e.g., Kinase, GPCR) Target->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Synthesis Analog Synthesis (Vector-based Elaboration) SAR->Synthesis Assay In Vitro Biological Assays (Potency, Selectivity) Synthesis->Assay Assay->SAR ADME ADME/Tox Profiling (Pharmacokinetics, Safety) Assay->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Sources

Exploratory

Introduction: The Indole Nucleus as a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of N-alkylated Indole-5-carbonitriles The indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-alkylated Indole-5-carbonitriles

The indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] It is a "privileged scaffold," meaning it is a molecular framework that can bind to a wide range of biological targets with high affinity.[2] This versatility is evident in nature, where the indole nucleus is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of complex alkaloids.[1][3] In modern drug discovery, indole derivatives are central to numerous therapeutic agents, exhibiting pharmacological activities that span anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[2][3][4]

The power of the indole scaffold lies in its capacity for chemical modification. Two key positions for synthetic alteration are the indole nitrogen (N1) and the C5 position on the benzene ring. This guide focuses on a specific, powerful combination of these modifications: N-alkylation and the introduction of a 5-carbonitrile group.

  • The 5-Carbonitrile Group: The cyano (-C≡N) group at the 5-position is a small, linear, and highly polar functional group. Its strong electron-withdrawing nature significantly alters the electronic properties of the indole ring. In drug design, it often serves as a bioisostere for other functional groups and is a potent hydrogen bond acceptor, enabling critical interactions with enzyme and receptor targets.[5]

  • N-Alkylation: The attachment of an alkyl group to the indole nitrogen is a fundamental strategy for modulating a molecule's pharmacological profile. This modification directly impacts key properties such as lipophilicity (fat solubility), metabolic stability, and receptor binding affinity. By occupying specific pockets in a biological target, the N-alkyl group can fine-tune the potency, selectivity, and pharmacokinetic behavior of a drug candidate.[6][7]

The convergence of these two features in N-alkylated indole-5-carbonitriles creates a class of compounds with significant potential as both biologically active molecules and crucial intermediates in the synthesis of complex pharmaceuticals.

Historical Development and Synthetic Evolution

The history of N-alkylated indole-5-carbonitriles is not one of a single breakthrough discovery but rather an evolution built upon the foundational principles of indole chemistry. The initial challenge was the synthesis of the indole-5-carbonitrile core itself. Early methods for creating substituted indoles, like the Fischer, Madelung, and Bartoli syntheses, provided pathways to the general indole structure, which could then be functionalized.[1]

Once indole-5-carbonitrile became an accessible building block[5][8], attention turned to its N-alkylation. The most direct and historically significant approach is based on the SN2 (bimolecular nucleophilic substitution) reaction. This classic method involves two primary steps:

  • Deprotonation: The N-H proton of the indole ring is weakly acidic (pKa ≈ 16-17).[9] Treatment with a sufficiently strong base removes this proton to generate a resonance-stabilized indolide anion. This anion is a potent nucleophile.

  • Nucleophilic Attack: The newly formed anion attacks an electrophilic alkylating agent, such as an alkyl halide, displacing the leaving group and forming the new N-C bond.[9]

Early protocols often relied on strong, hazardous bases like sodium hydride (NaH) in anhydrous solvents.[9][10] While effective, the requirement for strictly anhydrous conditions and the handling of pyrophoric reagents presented challenges for large-scale synthesis. Over time, synthetic chemists developed milder, more practical, and higher-yielding methodologies. The use of weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) became common.[6] These conditions are generally safer, more scalable, and tolerate a wider range of functional groups.

Further innovations have included the use of microwave irradiation to dramatically shorten reaction times[6][10] and the development of copper-catalyzed cross-coupling reactions, which offer alternative pathways for N-alkylation under different conditions.[11][12]

Core Synthetic Methodologies: Experimental Protocols

The choice of synthetic method depends on factors such as scale, substrate reactivity, and available equipment. The most common and reliable method remains the SN2 reaction with an alkyl halide and a carbonate base.

Workflow for Classical N-Alkylation

The following diagram outlines the typical experimental workflow for the N-alkylation of indole-5-carbonitrile.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Indole-5-carbonitrile Alkyl Halide (R-X) Base (e.g., K₂CO₃) Anhydrous Solvent (e.g., DMF) setup Combine indole, base, and solvent in a dry flask under N₂ atmosphere. reagents->setup stir Stir at room temperature to facilitate anion formation. setup->stir add_alkyl Add alkyl halide to the mixture. stir->add_alkyl heat Heat the reaction to the desired temperature (e.g., 60-90°C). add_alkyl->heat quench Cool reaction. Quench with water. heat->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract wash Wash organic layer with brine. extract->wash dry Dry over Na₂SO₄ and filter. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify crude product via column chromatography or recrystallization. concentrate->purify

Caption: General experimental workflow for SN2 N-alkylation of indoles.

Detailed Experimental Protocol: N-Alkylation using an Alkyl Halide with Potassium Carbonate

This protocol is a representative example for the synthesis of an N-alkylated indole-5-carbonitrile.

Objective: To synthesize 1-Alkyl-1H-indole-5-carbonitrile from 1H-indole-5-carbonitrile.

Reagents & Materials:

  • 1H-indole-5-carbonitrile (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.3 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1H-indole-5-carbonitrile (1.0 mmol, 1.0 eq.) and anhydrous potassium carbonate (1.5 mmol, 1.5 eq.).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Anion Formation: Stir the suspension at room temperature for 30 minutes. The base begins to deprotonate the indole nitrogen, although the resulting anion largely remains in equilibrium.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 mmol, 1.1 eq.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated indole-5-carbonitrile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: While not as critical as with NaH, using an anhydrous solvent prevents the hydrolysis of the alkylating agent and competition from water as a nucleophile.

  • Potassium Carbonate: This base is a solid, easy to handle, and sufficiently basic to promote deprotonation of the indole. Its insolubility in DMF requires vigorous stirring to ensure a large surface area for the reaction.

  • DMF Solvent: As a polar aprotic solvent, DMF effectively solvates the potassium cation but not the indolide anion, leaving the anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[6]

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Mechanism of SN2 N-Alkylation

The underlying mechanism is a classic two-step nucleophilic substitution.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Indole Indole-5-carbonitrile (N-H) Anion Indolide Anion (N⁻) Indole->Anion Deprotonation Base Base (e.g., K₂CO₃) Anion2 Indolide Anion (N⁻) AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Indole (N-R) Anion2->Product Attack on R

Caption: The two-step mechanism of SN2 N-alkylation of an indole.

Quantitative Data: A Comparative Overview

The efficiency of N-alkylation can vary significantly based on the chosen reagents and conditions. The following table summarizes representative data for N-alkylation reactions on indole scaffolds.

Indole SubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference Context
2,3-Dioxoindoline-5-carbonitrileAlkyl HalideK₂CO₃DMFConventional HeatingGood[6]
2,3-Dioxoindoline-5-carbonitrileAlkyl HalideK₂CO₃DMFMicrowave IrradiationImproved[6]
General IndolesAlkyl HalideNaHDMFRoom TempVariable[9]
General IndolesN-TosylhydrazonesKOH / CuI-100 °CModerate to Good[12]
General IndolesDimethyl CarbonateDABCOToluene90-95 °C~95%[10]

Applications in Drug Discovery and Medicinal Chemistry

N-alkylated indole-5-carbonitriles are not merely chemical curiosities; they are valuable intermediates in the synthesis of high-value pharmaceutical compounds. Their structure is often a key fragment in molecules designed to interact with specific biological targets.

A prominent example is in the synthesis of Vilazodone , an antidepressant medication. A key intermediate in its production is 3-(4-chlorobutyl)-1H-indole-5-carbonitrile .[13][14] While this molecule is alkylated at the C3 position, the synthesis often involves protecting the N1 position with an alkyl or other group, highlighting the importance of N-alkylation chemistry in the overall synthetic strategy. The 5-carbonitrile is a crucial part of the final drug structure.

Beyond specific drug intermediates, the broader class of substituted indoles, including N-alkylated and cyano-functionalized variants, is actively investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The indole nucleus is a common feature in compounds that inhibit cancer cell proliferation.[4]

  • Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal compounds.[3]

  • Antidiabetic Agents: Certain indole-pyridine carbonitriles have been evaluated as potential treatments for diabetes mellitus.[15]

  • Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters makes it a fertile ground for discovering drugs that act on the CNS.

Conclusion

The discovery and development of N-alkylated indole-5-carbonitriles represent a classic story of synthetic evolution. From foundational methods relying on harsh reagents to modern, efficient, and scalable protocols, the chemistry of these compounds has matured significantly. The unique combination of the electron-withdrawing 5-carbonitrile group and the modulating N-alkyl substituent provides medicinal chemists with a powerful and versatile scaffold. As researchers continue to probe the vast chemical space of indole derivatives, the strategic synthesis of N-alkylated indole-5-carbonitriles will undoubtedly remain a critical tool in the creation of next-generation therapeutics.

References

  • Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile. Benchchem.
  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis Online.
  • Synthesis of N-alkylated indoles.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Representative biologically active N-alkylated indole derivatives.
  • N-alkylation of indole derivatives.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • Synthesis of Medicinally Important Indole Deriv
  • Examples of biologically active chiral N‐alkylated indole derivatives.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central.
  • Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.
  • Indole-5-carbonitrile. CymitQuimica.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • Indole-5-carbonitrile 5-Cyanoindole. Sigma-Aldrich.
  • Indole, a versatile aromatic heterocycle with diverse roles in n
  • Process for n-alkylation of indoles.
  • Processes for the preparation of 3-alkyl indoles.
  • in the chemical literature: N-alkyl
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.

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Foundational

Guide to the Stability and Storage of 1-Ethyl-1H-indole-5-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethyl-1H-indole-5-carbonitrile, with CAS Number 83783-28-2 and molecular formula C11H10N2, is a heterocyclic arom...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-5-carbonitrile, with CAS Number 83783-28-2 and molecular formula C11H10N2, is a heterocyclic aromatic compound featuring an ethyl-substituted indole ring and a nitrile functional group.[1] This molecule represents a class of compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, while the nitrile group can serve as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.[2][3][4]

Given its potential role in complex synthetic pathways and as a candidate for biological screening, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the inferred stability of 1-Ethyl-1H-indole-5-carbonitrile based on the known chemistry of its constituent functional groups, outlines best practices for its storage and handling, and presents a detailed protocol for a comprehensive stability assessment.

Chemical Properties and Inferred Stability Profile

The Indole Nucleus: Susceptibility to Oxidation and Light

The indole ring system is electron-rich and can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of various degradation products, potentially altering the compound's purity, activity, and toxicological profile. For related indole compounds like Indole-3-acetic Acid, sensitivity to air and light is a known issue, necessitating storage in a dark, inert environment.[5][6] It is therefore prudent to assume that 1-Ethyl-1H-indole-5-carbonitrile may exhibit similar sensitivities.

The Nitrile Group: General Stability and Potential for Hydrolysis

The nitrile (-C≡N) group is generally considered to be metabolically stable and robust under many chemical conditions.[2][3] This stability is a key reason for its incorporation into pharmaceutical candidates.[2][4] However, under harsh acidic or basic conditions, particularly with heating, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. This potential for hydrolysis should be considered during long-term storage of solutions or in experimental protocols involving extreme pH.

Recommended Storage and Handling

Based on the inferred stability and general practices for similar chemical entities, the following storage and handling procedures are recommended to maintain the integrity of 1-Ethyl-1H-indole-5-carbonitrile:

Storage Conditions:

  • Temperature: While some suppliers suggest room temperature storage for the solid material, for long-term stability, it is advisable to store it in a cool, dry place. For enhanced preservation, particularly if the material is of high purity or for use in sensitive applications, storage at 2-8°C or even at or below -20°C is recommended, analogous to other sensitive indole derivatives.[5]

  • Atmosphere: To mitigate the risk of oxidation of the indole ring, it is best to store the compound under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed to prevent the ingress of moisture and air.

  • Light: The compound should be protected from light.[6] Storing it in an amber vial or a light-blocking container is essential.

Handling:

  • When handling the solid, avoid creating dust.[5] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • If working with solutions, ensure adequate ventilation, preferably within a chemical fume hood.[5]

  • For solutions intended for storage, use degassed solvents and store under an inert atmosphere in sealed vials, protected from light.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and the parameters for a proposed stability study.

ParameterRecommended Storage ConditionsProposed Stress Conditions for Stability Study
Temperature 2-8°C (long-term) or Room Temp (short-term)40°C, 50°C, 60°C
Atmosphere Inert (Argon or Nitrogen)Ambient Air
Light Protected from light (Amber vial)ICH Q1B Photostability Conditions
Relative Humidity Dry75% RH
pH (for solutions) N/A (for solid)pH 2 (HCl), pH 7 (Buffer), pH 9 (Buffer)

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of 1-Ethyl-1H-indole-5-carbonitrile, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.

Objective: To identify the degradation pathways of 1-Ethyl-1H-indole-5-carbonitrile under thermal, photolytic, and hydrolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method with a photodiode array (PDA) detector. A C18 column is often a good starting point for indole-containing compounds.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Data Interpretation:

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • The PDA detector will provide UV spectra of the degradants, which can help in their preliminary identification.

    • For structural elucidation of major degradants, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis should be performed.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal Stress (Solid & Solution, 60°C) stock->thermal Apply Stress photo Photostability (ICH Q1B) stock->photo Apply Stress sampling Time-Point Sampling (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc Analyze Aliquots lcms LC-MS for Major Degradants hplc->lcms Identify Unknowns report Stability Report & Degradation Profile lcms->report

Caption: Workflow for the forced degradation study of 1-Ethyl-1H-indole-5-carbonitrile.

Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light/H2O2) parent 1-Ethyl-1H-indole-5-carbonitrile amide 1-Ethyl-1H-indole-5-carboxamide parent->amide H2O/H+ or OH- n_oxide N-Oxide Derivative parent->n_oxide [O] acid 1-Ethyl-1H-indole-5-carboxylic acid amide->acid Further Hydrolysis ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for 1-Ethyl-1H-indole-5-carbonitrile.

Conclusion

While 1-Ethyl-1H-indole-5-carbonitrile is a promising molecule for further research and development, its long-term stability must be carefully managed. The recommendations in this guide, based on the fundamental chemistry of its indole and nitrile moieties, provide a solid foundation for its proper storage and handling. The proposed forced degradation study protocol offers a robust framework for generating the specific stability data required for its advancement in a research or drug development pipeline. Adherence to these guidelines will help ensure the quality, purity, and reliability of experimental results involving this compound.

References

  • Vertex AI Search. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA).
  • Sigma-Aldrich. (n.d.). 1-ethyl-1H-indole-5-carbonitrile | 83783-28-2.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). 1-Ethyl-1H-indole-5-carbonitrile. Labshake.
  • Flinn Scientific. (2016, March 22). Indole-3-acetic Acid Safety Data Sheet (SDS).
  • RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Pharmaffiliates. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
  • ResearchGate. (2025, August 7). Application of Nitrile in Drug Design.

Sources

Exploratory

Theoretical studies on "1-Ethyl-1H-indole-5-carbonitrile"

An In-Depth Technical Guide to the Theoretical Investigation of 1-Ethyl-1H-indole-5-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1-Ethyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] 1-Ethyl-1H-indole-5-carbonitrile is a member of this vital class of heterocyclic compounds, and understanding its physicochemical properties at a molecular level is crucial for unlocking its full potential in drug discovery. This guide presents a comprehensive framework for the theoretical investigation of 1-Ethyl-1H-indole-5-carbonitrile using computational chemistry. We provide a detailed, step-by-step protocol for conducting Density Functional Theory (DFT) studies to elucidate its structural, spectroscopic, and electronic properties. This document is designed to serve as a practical guide for researchers, offering both the "how" and the "why" behind the computational methodologies, thereby enabling a deeper understanding of this promising molecule and its derivatives.

Introduction: The Significance of Indole Derivatives in Modern Medicine

Indole and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and hold a privileged position in medicinal chemistry.[1][2][3] The indole ring system is a key structural motif in a vast array of biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of approved drugs.[1] The therapeutic applications of indole-containing molecules are remarkably diverse, spanning anticancer[1], antimicrobial[1], anti-inflammatory[1], and antiviral activities.

The versatility of the indole scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[4] The introduction of different substituents can significantly influence the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets. 1-Ethyl-1H-indole-5-carbonitrile is one such derivative, featuring an ethyl group at the N1 position and a nitrile group at the C5 position. While this specific molecule is mentioned as a synthetic intermediate in the literature[5][6], a detailed theoretical exploration of its properties is lacking.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[7][8] They provide invaluable insights into molecular structure, stability, reactivity, and spectroscopic properties, often at a fraction of the cost and time of experimental methods.[7] This guide outlines a robust computational protocol for a thorough theoretical characterization of 1-Ethyl-1H-indole-5-carbonitrile, with the aim of predicting its behavior and guiding future experimental work.

Molecular Structure and Spectroscopic Characterization

The foundational step in any theoretical study is a clear understanding of the molecule's structure. 1-Ethyl-1H-indole-5-carbonitrile consists of a bicyclic indole core, with an ethyl group attached to the nitrogen atom of the pyrrole ring and a nitrile (cyano) group substituted at the 5th position of the benzene ring.

Known Experimental Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.97s-
H-67.43dd8.6, 1.4
H-77.38d8.6
H-27.24--

Table 1: Reported ¹H NMR Data for 1-Ethyl-1H-indole-5-carbonitrile in CDCl₃.[5]

The interpretation of this data confirms the substitution pattern on the indole ring. The singlet at 7.97 ppm corresponds to the proton at the C4 position, deshielded by the adjacent electron-withdrawing nitrile group. The doublet of doublets and the doublet at 7.43 and 7.38 ppm are characteristic of the H-6 and H-7 protons on the benzene ring, respectively. The signal at 7.24 ppm is assigned to the H-2 proton on the pyrrole ring.

A Methodological Guide to the Theoretical Investigation

This section provides a detailed protocol for a comprehensive theoretical study of 1-Ethyl-1H-indole-5-carbonitrile using DFT. The choice of methodology is grounded in practices that have been successfully applied to other indole derivatives.[3][7]

Rationale for Computational Study

A computational approach allows us to:

  • Determine the most stable 3D conformation: By optimizing the molecular geometry, we can find the lowest energy structure.

  • Predict spectroscopic properties: We can calculate vibrational frequencies (IR spectrum) and NMR chemical shifts to compare with and supplement experimental data.

  • Analyze electronic structure: The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map can reveal insights into the molecule's reactivity and potential for intermolecular interactions.[8]

Computational Workflow

The proposed computational workflow is visualized in the following diagram:

G cluster_input Input Preparation cluster_dft DFT Calculations (Gaussian) cluster_output Data Analysis & Interpretation mol_structure Initial 3D Structure of 1-Ethyl-1H-indole-5-carbonitrile geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts reactivity Reactivity Analysis (HOMO-LUMO Gap, MEP) electronic_calc->reactivity

Caption: Proposed computational workflow for the theoretical study.

Step-by-Step Computational Protocol
  • Software: The Gaussian suite of programs is a widely used and reliable choice for these types of calculations.

  • Initial Structure Generation:

    • Draw the 2D structure of 1-Ethyl-1H-indole-5-carbonitrile in a molecular editor (e.g., ChemDraw or GaussView).

    • Convert the 2D structure to a 3D structure and perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice that has shown good results for organic molecules.[3][7]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

    • Procedure: Perform a full geometry optimization without any symmetry constraints. This will yield the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

    • Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • NMR Chemical Shift Calculation:

    • Purpose: To predict the ¹H and ¹³C NMR spectra for comparison with experimental data.

    • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.

    • Procedure: Using the optimized geometry, perform a GIAO-NMR calculation at the B3LYP/6-311++G(d,p) level of theory. The calculations should be performed in a solvent continuum model (e.g., IEFPCM for chloroform) to better match the experimental conditions.

  • Electronic Property Analysis:

    • Purpose: To understand the molecule's electronic structure and reactivity.

    • Procedure: From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap. Generate the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify sites for electrophilic and nucleophilic attack.

Anticipated Results and Interpretation

Molecular Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Parameter Anticipated Value Justification
C-C (aromatic)~1.39 - 1.41 ÅTypical for benzene rings.
C-N (pyrrole)~1.37 - 1.38 ÅCharacteristic of C-N bonds in pyrrole-like systems.
C≡N (nitrile)~1.15 ÅStandard bond length for a carbon-nitrogen triple bond.
C-N-C (ethyl)~125° - 128°Reflects the sp² hybridization of the indole nitrogen.

Table 2: Anticipated Structural Parameters for 1-Ethyl-1H-indole-5-carbonitrile.

Spectroscopic Properties
  • IR Spectrum: The frequency calculation will predict the positions and intensities of vibrational modes. Key expected peaks include the C≡N stretch (around 2220-2240 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the ethyl group (around 2850-2960 cm⁻¹).

  • NMR Spectrum: The calculated ¹H NMR chemical shifts will be compared to the experimental data in Table 1. A good correlation would validate the computational model. The calculated ¹³C NMR spectrum would provide further valuable data for the full characterization of the molecule.

Electronic Properties and Reactivity

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Site for Nucleophilic Attack HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Site for Electrophilic Attack

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Ethyl-1H-indole-5-carbonitrile: An Application Note and Protocol

Abstract The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic and medicinal chemistry, providing access to a vast array of biologically active molecules. This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic and medicinal chemistry, providing access to a vast array of biologically active molecules. This document provides a comprehensive, field-proven guide for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile from indole-5-carbonitrile. We present a primary protocol utilizing sodium hydride for high-yield N-ethylation, alongside a safer, alternative method using potassium carbonate. This guide details the underlying chemical principles, step-by-step experimental procedures, safety precautions, and troubleshooting, designed for researchers, chemists, and professionals in drug development.

Scientific Rationale and Mechanistic Overview

The targeted transformation is a classic N-alkylation, which proceeds via a two-step nucleophilic substitution mechanism.

  • Deprotonation: The indole N-H bond is weakly acidic (pKa ≈ 17 in DMSO). A strong base is required to abstract the proton, generating a highly nucleophilic indolate anion. The electron-withdrawing nature of the nitrile group at the C5 position slightly increases the acidity of the N-H proton, facilitating this step.

  • Nucleophilic Attack (SN2): The resulting indolate anion attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide. This bimolecular substitution (SN2) reaction proceeds via a backside attack, displacing the iodide leaving group and forming the desired C-N bond.[1][2] Iodide is an excellent leaving group, promoting a rapid reaction.[3][4]

The choice of base and solvent is critical for success. A strong, non-nucleophilic base like sodium hydride (NaH) is highly effective for complete deprotonation.[1][5] Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are ideal as they effectively solvate the indolate anion without interfering with the reaction.

Experimental Protocols

This section provides two reliable protocols for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile.

Materials and Equipment
Reagent/MaterialGradeSupplier
Indole-5-carbonitrile≥98%e.g., Sigma-Aldrich[6]
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Fisher Scientific
Ethyl Iodide (EtI)≥99%, stabilizede.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water------
Brine (Saturated NaCl)------
Anhydrous Sodium Sulfate (Na₂SO₄)Granular---
Silica Gel230-400 mesh---
Standard Glassware------
Magnetic Stirrer/Hotplate------
Inert Atmosphere Setup (N₂/Ar)------
Rotary Evaporator------
Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

This method is highly efficient but requires strict adherence to anhydrous and inert atmosphere techniques due to the reactivity of sodium hydride.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carbonitrile (1.0 eq, e.g., 1.42 g, 10.0 mmol).

    • Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.

    • Add anhydrous DMF (40 mL) via syringe and stir until the solid is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • CAUTION: NaH reacts violently with water. Handle with extreme care.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion, e.g., 0.48 g, 12.0 mmol) to the stirred solution in small portions. Effervescence (H₂ gas evolution) will be observed.

    • Allow the gray suspension to stir at 0 °C for 30-45 minutes. The cessation of gas evolution indicates the completion of deprotonation.[5]

  • N-Ethylation:

    • While maintaining the temperature at 0 °C, add ethyl iodide (1.2 eq, e.g., 0.97 mL, 1.87 g, 12.0 mmol) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should appear at a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • CAUTION: Quenching NaH is exothermic. Add dropwise and slowly.

    • Carefully quench the reaction by the slow, dropwise addition of 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil/solid by silica gel column chromatography.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford 1-Ethyl-1H-indole-5-carbonitrile as a pure solid.

Protocol 2: Alternative Synthesis using Potassium Carbonate (K₂CO₃)

This method employs a milder, non-pyrophoric base, making it safer and more suitable for larger-scale reactions where handling NaH may be problematic. The reaction may require heating to achieve a reasonable rate.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add indole-5-carbonitrile (1.0 eq, 1.42 g, 10.0 mmol), anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol), and anhydrous DMF (40 mL).

  • N-Ethylation:

    • Add ethyl iodide (1.5 eq, 1.21 mL, 2.34 g, 15.0 mmol) to the suspension.

    • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction by TLC (30% EtOAc/Hexanes) every 1-2 hours until the starting material is consumed (typically 6-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washings, and transfer to a separatory funnel.

    • Dilute with 100 mL of water and 100 mL of ethyl acetate.

    • Perform the extraction, washing, drying, and purification steps as described in Protocol 1 (Steps 5.5-5.6).

Data Summary and Visualization

Table of Reaction Parameters
ParameterProtocol 1 (NaH)Protocol 2 (K₂CO₃)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Equivalents of Base 1.2 eq2.0 eq
Alkylating Agent Ethyl Iodide (EtI)Ethyl Iodide (EtI)
Equivalents of Agent 1.2 eq1.5 eq
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room Temp.60-70 °C
Typical Reaction Time 2-4 hours6-12 hours
Typical Yield >90%75-85%
Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification setup1 Dissolve Indole-5-carbonitrile in Anhydrous DMF setup2 Establish Inert Atmosphere (N2/Ar) deprot Add Base (NaH or K2CO3) & Stir setup2->deprot alkyl Add Ethyl Iodide (EtI) deprot->alkyl monitor Monitor by TLC alkyl->monitor quench Quench Reaction (Water) monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product 1-Ethyl-1H-indole-5-carbonitrile purify->product

Figure 1. General experimental workflow for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Indole-5-carbonitrile: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride (NaH): Highly reactive and water-reactive, releasing flammable hydrogen gas which can ignite spontaneously.[7][8][9] It causes severe skin burns and eye damage. Must be handled under an inert atmosphere.[7] Quench slowly and carefully at low temperatures.

  • Ethyl Iodide (EtI): Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation. It is a suspected mutagen. Handle in a fume hood and avoid exposure.[10]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation of vapors and skin contact.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficiently anhydrous conditions.3. Low reaction temperature or time (esp. for K₂CO₃).1. Use a fresh bottle of NaH. Rinse oil from a small sample with dry hexanes to test activity (should react vigorously with isopropanol).2. Flame-dry glassware; use anhydrous solvents and an inert atmosphere.3. Increase temperature (for K₂CO₃) or extend reaction time.
Multiple Products (TLC) 1. C-alkylation as a side reaction.2. Degradation of starting material or product.1. Ensure complete deprotonation before adding the alkylating agent. Using NaH generally favors N-alkylation.2. Avoid excessively high temperatures.
Difficult Purification 1. Residual DMF in the crude product.1. Perform thorough aqueous washes (with brine) during the work-up to remove DMF before chromatography.

References

  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]

  • Cee, V., & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. As discussed in Chem Help ASAP. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Brainly.in. (2023). Give reason why ethyl iodide undergoes sn2 reaction. Retrieved from [Link]

  • Gauth. (n.d.). Ethyl iodide Vs Ethyl Bromide: SN2 Reaction. Retrieved from [Link]

Sources

Application

Experimental protocol for N-ethylation of indole-5-carbonitrile

Application Note: N-Ethylation of Indole-5-carbonitrile A Detailed Protocol and Mechanistic Overview for Medicinal Chemistry and Drug Development Professionals Introduction: The Significance of N-Alkylated Indoles The in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Ethylation of Indole-5-carbonitrile

A Detailed Protocol and Mechanistic Overview for Medicinal Chemistry and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy for modulating the pharmacological properties of indole-based compounds, influencing their potency, selectivity, metabolic stability, and pharmacokinetic profiles. Indole-5-carbonitrile is a versatile building block, and its N-ethylated derivative serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.

This application note provides a comprehensive, field-proven protocol for the efficient N-ethylation of indole-5-carbonitrile. It is designed for researchers and scientists in drug development, offering a detailed methodology grounded in established chemical principles. The document explains the causality behind experimental choices, ensuring a reproducible and high-yielding synthesis.

Principle and Reaction Mechanism

The N-ethylation of indole-5-carbonitrile proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process involves two fundamental steps:

  • Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 16-17).[3] A strong base, such as sodium hydride (NaH), is used to abstract this proton, generating a highly nucleophilic indolide anion. The presence of the electron-withdrawing nitrile (-CN) group at the C5 position increases the acidity of the N-H proton, facilitating this deprotonation step.[3]

  • Nucleophilic Attack: The resulting indolide anion attacks the electrophilic carbon atom of an ethylating agent (e.g., ethyl iodide), displacing the iodide leaving group in a concerted SN2 mechanism to form the N-ethylated product.[3]

This two-step, one-pot procedure is highly efficient and is a standard method for the N-alkylation of indoles and other N-heterocycles.[3][4]

SN2 Mechanism for N-Ethylation of Indole cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Indole Indole-5-carbonitrile Indolide Indolide Anion (Nucleophile) Indole->Indolide:w + NaH NaH NaH (Base) H2 H₂ (gas) Indolide->H2:w - H₂ Indolide_ref Indolide Anion EtI Ethyl Iodide Product N-Ethylindole-5-carbonitrile Iodide I⁻ (Leaving Group) Product->Iodide:w - I⁻ Indolide_ref->Product:w + EtI

Caption: Reaction mechanism for the N-ethylation of indole-5-carbonitrile.

Detailed Experimental Protocol

This protocol describes the N-ethylation of indole-5-carbonitrile on a 10 mmol scale.

Reagent/MaterialGradeSupplierCAS Number
Indole-5-carbonitrile≥98%Sigma-Aldrich15861-24-2
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich7646-69-7
Ethyl Iodide (EtI)≥99%, stabilizedSigma-Aldrich75-03-6
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific141-78-6
HexanesACS ReagentFisher Scientific110-54-3
Saturated aq. NH₄Cl Solution-Lab Prepared-
Brine (Saturated aq. NaCl)-Lab Prepared-
Anhydrous Magnesium Sulfate-Fisher Scientific7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (or balloon)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq., weighed from a 60% dispersion) to the flask.

    • Seal the flask with septa and purge with nitrogen for 5-10 minutes.

    • Add 50 mL of anhydrous DMF via syringe.

  • Indole Addition:

    • Dissolve indole-5-carbonitrile (1.42 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous DMF in a separate dry flask.

    • Slowly add the indole solution to the stirred NaH/DMF suspension at room temperature over 10-15 minutes using a syringe.

    • Rationale: Slow addition prevents excessive foaming from the evolution of hydrogen gas.

  • Anion Formation:

    • Stir the mixture at room temperature for 30-45 minutes. The reaction is complete when hydrogen gas evolution ceases and the solution becomes clear or slightly hazy.

    • Rationale: This allows for the complete deprotonation of the indole to form the nucleophilic indolide anion.

  • Ethylating Agent Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add ethyl iodide (0.89 mL, 1.72 g, 11.0 mmol, 1.1 eq.) dropwise via syringe over 5 minutes.

    • Rationale: Cooling the reaction helps to control the exothermic nature of the SN2 reaction and minimizes potential side reactions.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath.

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

    • Rationale: The aqueous washes remove DMF and inorganic salts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 95:5 to 80:20).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 1-ethyl-1H-indole-5-carbonitrile as a solid.

Visualization and Data Summary

Caption: Experimental workflow for the N-ethylation of indole-5-carbonitrile.

ParameterValueRationale
Stoichiometry
Indole-5-carbonitrile1.0 eq.Limiting reagent.
Sodium Hydride (NaH)1.1 eq.A slight excess ensures complete deprotonation of the indole.
Ethyl Iodide (EtI)1.1 eq.A slight excess drives the reaction to completion.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves reactants and facilitates SN2 reactions.
Temperature 0 °C to Room Temp.Controls exothermicity and ensures a smooth reaction profile.
Reaction Time 2 - 4 hoursTypical duration for completion, should be confirmed by TLC.
Expected Yield 85 - 95%Based on similar literature procedures for indole N-alkylation.
Product Appearance White to light yellow solidTypical appearance for indole derivatives.
Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quench excess NaH carefully with a proton source like isopropanol or ammonium chloride at 0 °C.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and avoid skin contact.

  • Ethyl Iodide: A lachrymator and is harmful if inhaled or swallowed. It is also light-sensitive. Handle in a fume hood and store in a cool, dark place.

  • General: All operations should be performed in a well-ventilated chemical fume hood. Standard laboratory safety practices should be followed at all times.

References

  • Zaragoza, F., & Stephensen, H. (2001). N-Alkylation of nitroindoles using phase-transfer catalysis. The Journal of Organic Chemistry, 66(7), 2518–2521.
  • White, M. C., et al. (2019). Enantioselective N-alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society.
  • Wang, X., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28250.
  • Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-125.
  • Kanger, T., et al. (2011).
  • Couturier, C., et al. (2020). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(42), 9277-9281.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Retrieved from [Link]

  • Buchwald, S. L., et al. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 139(36), 12456–12459.
  • Fochi, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry - A European Journal, 16(41), 12462-12473.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28504, 3-Formyl-1H-indole-5-carbonitrile. Retrieved from [Link]

  • Marona, H., et al. (2020).
  • Al-Harrasi, A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(12), 7346-7376.
  • Al-Said, M. S., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile.
  • Shutske, G. M., & Kapples, K. J. (2006). U.S. Patent No. 7,067,676 B2. U.S.
  • Technical Disclosure Commons. (2025, January 20).
  • Shieh, W.-C., & Dell, S. (2001). WO Patent No. WO 2001/081305 A2.
  • Shieh, W.-C., Dell, S., & Repic, O. (1999). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 3(4), 254-256.

Sources

Method

Protocol for the Purification of 1-Ethyl-1H-indole-5-carbonitrile via Normal-Phase Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the purification of 1-Ethyl-1H-indole-5-carbonitrile,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Ethyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. The methodology centers on normal-phase flash column chromatography, a robust technique for isolating compounds of intermediate polarity. This guide explains the causal reasoning behind critical experimental choices, from stationary and mobile phase selection to fraction analysis, ensuring both high purity and yield. The protocols are designed to be self-validating through integrated Thin-Layer Chromatography (TLC) checkpoints.

Introduction and Scientific Principles

1-Ethyl-1H-indole-5-carbonitrile (MW: 170.22 g/mol , Formula: C₁₁H₁₀N₂) is a heterocyclic aromatic compound featuring a moderately polar indole core, a polar nitrile functional group, and a non-polar N-ethyl substituent.[1] This amphiphilic nature necessitates a carefully optimized chromatographic method to separate it from common synthetic impurities, which may include unreacted starting materials or more polar by-products.

Column chromatography is a fundamental purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For compounds like 1-Ethyl-1H-indole-5-carbonitrile, Normal-Phase Chromatography is the method of choice.

The Principle of Separation: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (eluent).[4]

  • Polar Impurities: Interact strongly with the polar silica gel, moving slowly down the column.

  • Non-Polar Impurities: Have minimal interaction with the stationary phase and are rapidly carried down the column by the mobile phase.

  • Target Compound (Intermediate Polarity): Exhibits balanced interactions, allowing it to elute after non-polar impurities but before highly polar ones, enabling effective isolation.

The selection of an appropriate mobile phase is paramount and is empirically determined using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale proxy for the column separation.[5]

Materials and Reagents

Item Specification Purpose
Stationary Phase Silica Gel, Flash Grade (40-63 µm)Adsorbent for separation
Crude Sample 1-Ethyl-1H-indole-5-carbonitrileThe mixture to be purified
Eluent Component A n-Hexane or Petroleum EtherNon-polar solvent
Eluent Component B Ethyl Acetate (EtOAc)Polar modifying solvent
TLC Plates Silica Gel 60 F254For monitoring and method development
Solvents (General) Dichloromethane (DCM), MethanolSample loading and cleaning
Glassware Chromatography Column, Test Tubes, FlasksMain apparatus
Safety Equipment Fume Hood, Safety Goggles, Gloves, Lab CoatPersonal Protective Equipment (PPE)

Safety Precautions: Indole derivatives may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[6][7] Always handle chemicals in a fume hood while wearing appropriate PPE. Consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three critical stages: Method Development via TLC, Column Preparation and Execution, and Post-Purification Analysis.

Stage 1: Method Development using Thin-Layer Chromatography (TLC)

The goal of this stage is to identify a mobile phase composition that provides optimal separation of the target compound from its impurities. The ideal solvent system will yield a Retention Factor (Rf) of 0.25 - 0.35 for the desired product.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude 1-Ethyl-1H-indole-5-carbonitrile in a few drops of dichloromethane (DCM).

  • TLC Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Eluent Testing: Prepare small volumes of different hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) in separate TLC chambers lined with filter paper to ensure solvent vapor saturation.[8]

  • Development: Place the spotted TLC plate into a chamber and allow the solvent front to ascend to approximately 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.[9]

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the spot corresponding to the target compound has an Rf between 0.25 and 0.35, with clear separation from other spots. A higher proportion of ethyl acetate will increase the Rf values.

Hypothetical TLC Trial Hexane:EtOAc Ratio Target Compound Rf Observation
19:10.10Compound is too retained. Increase eluent polarity.
28:20.30Optimal. Good separation from baseline and solvent front.
37:30.55Compound elutes too quickly. Decrease eluent polarity.

Based on literature for similar indole purifications, an 8:2 or 80:20 petroleum ether/ethyl acetate mixture is a common and effective starting point.[10]

Stage 2: Flash Column Chromatography Workflow

This stage uses the optimized mobile phase from Stage 1 to perform the bulk purification.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column Pack->Equilibrate Load 5. Load Crude Sample Equilibrate->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final 11. Characterize Pure Product Evaporate->Final

Caption: Workflow for purification of 1-Ethyl-1H-indole-5-carbonitrile.

Protocol:

  • Column Preparation (Slurry Packing):

    • Choose a column with an appropriate diameter based on the amount of crude material (a 10-30 g sample typically requires a 4-5 cm diameter column).

    • In a beaker, prepare a silica gel slurry by mixing the silica gel with the initial mobile phase (e.g., 9:1 hexane:EtOAc) until it has a smooth, pourable consistency.

    • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the silica bed to run dry.[2]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder as a uniform layer on top of the packed silica bed.

  • Elution:

    • Carefully add the mobile phase (optimized from Stage 1, e.g., 8:2 hexane:EtOAc) to the column.

    • Apply gentle pressure using a pump or inert gas to achieve a steady flow rate (flash chromatography).

    • Continuously add eluent to the top of the column, ensuring the silica bed remains covered at all times.

  • Fraction Collection:

    • Begin collecting the eluent in sequentially numbered test tubes or flasks as it exits the column.

    • Systematically collect fractions of a consistent volume (e.g., 10-20 mL each).

  • Monitoring the Separation:

    • Periodically spot every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase to track the elution of the product.

    • Fractions containing the pure product will show a single spot at the target Rf value.

G cluster_column Chromatography Column col Impurity_A Non-Polar Impurity Product Target Compound Impurity_B Polar Impurity Start_Label Start (t=0) Mixture Loaded Mid_Label Elution (t=1) Impurity_A_start Impurity_A_start Product_start Product_start Impurity_B_start Impurity_B_start End_Label End (t=2) Separation Impurity_A_mid Impurity_A_mid Product_mid Product_mid Impurity_B_mid Impurity_B_mid Impurity_A_end Impurity_A_end Product_end Product_end Impurity_B_end Impurity_B_end

Caption: Principle of separation in normal-phase chromatography.

Stage 3: Product Isolation and Final Analysis
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.

  • Solvent Removal: Remove the mobile phase from the combined fractions using a rotary evaporator under reduced pressure.

  • Final Product Analysis:

    • Obtain the mass of the purified solid and calculate the percentage yield.

    • Confirm the purity by running a final TLC, which should show a single spot.

    • For rigorous validation, characterize the product using techniques such as NMR, HPLC, or Mass Spectrometry to confirm its identity and purity.[11][12]

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC (Stage 1).
Column was poorly packed (air bubbles, cracks).Re-pack the column carefully using the slurry method.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., switch from 8:2 to 7:3 hexane:EtOAc). This is known as a step gradient.
Compound Elutes Too Fast Mobile phase is too polar.Use a less polar mobile phase composition.
Streaking on TLC/Column Sample is too concentrated or acidic/basic.Dilute the sample. Add a trace amount of triethylamine or acetic acid to the mobile phase to neutralize the silica gel if the compound is basic or acidic, respectively.

Conclusion

This application note details a systematic and reliable protocol for the purification of 1-Ethyl-1H-indole-5-carbonitrile using normal-phase flash column chromatography. By grounding the procedure in the fundamental principles of chromatography and incorporating validation checkpoints via TLC, researchers can confidently achieve high purity and yield. The causal explanations for each step empower users to adapt this methodology for other indole derivatives and similarly structured molecules in drug discovery and development.

References

  • Bio-protocol. (n.d.). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol. Retrieved from [Link]

  • Gerasimenko, I., Sheludko, Y., & Stöckigt, J. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. Retrieved from [Link]

  • Kumar, V., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 2058-2071. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Studziński, A. P., & Szewczyk, A. (2012). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 25(5), 443-447. Retrieved from [Link]

  • Pilot Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Chemical Engineering Transactions. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 74, 1141-1146. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Indoles. Retrieved from [Link]

  • El-faham, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(8), 1265. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Current Research in Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-1H-indole-5-carbonitrile

Abstract This application note provides a detailed guide for the comprehensive analytical characterization of 1-Ethyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a detailed guide for the comprehensive analytical characterization of 1-Ethyl-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and structural integrity of such compounds is paramount for downstream applications in drug development and research. This document outlines a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification. The protocols and validation principles described herein are grounded in established scientific practices and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Introduction and Physicochemical Overview

1-Ethyl-1H-indole-5-carbonitrile is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The nitrile functional group is a versatile handle for further chemical transformations. Given its role as a building block, a rigorous and well-documented analytical characterization is essential to guarantee the quality and consistency of research and manufacturing outcomes. This guide provides the foundational methods to achieve this.

Table 1: Physicochemical Properties of 1-Ethyl-1H-indole-5-carbonitrile

Property Value Source
Molecular Formula C₁₁H₁₀N₂ [3]
Molecular Weight 170.21 g/mol [3]
CAS Number 83783-28-2 [4]
Appearance Expected to be a solid at room temperature [5]

| Solubility | Soluble in organic solvents like methanol, chloroform.[3][5] | Insoluble in water.[5] |

Chromatographic Analysis for Purity and Assay by HPLC-UV

Principle of the Method Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. The non-polar stationary phase (typically C18) retains the analyte based on its hydrophobicity. A polar mobile phase is used to elute the compound, and separation from impurities is achieved by carefully controlling the mobile phase composition.[6] For 1-Ethyl-1H-indole-5-carbonitrile, its indole core provides sufficient hydrophobicity for excellent retention and separation on a C18 column. UV detection is ideal due to the strong chromophore of the indole ring system.

Experimental Protocol: Purity Determination

A. Instrumentation and Materials

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reference Standard: 1-Ethyl-1H-indole-5-carbonitrile, >99% purity.

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA) or Formic Acid (for MS compatibility)

B. Chromatographic Conditions The following conditions have been developed as a starting point and should be optimized as necessary. A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable runtime.[7]

Table 2: Recommended HPLC-UV Conditions

Parameter Recommended Setting Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µm Provides good resolution for indole derivatives.[8]
Mobile Phase A Water with 0.1% TFA TFA acts as an ion-pairing agent to improve peak shape.[9]
Mobile Phase B Acetonitrile with 0.1% TFA Common organic modifier for reverse-phase chromatography.
Gradient Program 0-1 min: 10% B; 1-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintains consistent retention times and improves peak symmetry.
Detection Wavelength 276 nm Corresponds to a UV maximum for the indole chromophore.[5]
Injection Volume 10 µL

| Run Time | 25 minutes | |

C. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the 1-Ethyl-1H-indole-5-carbonitrile reference standard and dissolve it in 100 mL of a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the standard solution.

D. System Suitability and Method Validation Before sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.[10] The analytical method itself should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][11][12]

  • System Suitability Test (SST): Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%.[10] The tailing factor should be between 0.8 and 1.5, and the number of theoretical plates should be >2000.

  • Method Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Material Dissolve Dissolve in Diluent Weigh->Dissolve SST System Suitability Test Dissolve->SST Inject Inject Samples SST->Inject If Pass Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC workflow from preparation to final report.

Structural Confirmation by LC-MS

Principle of the Method Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity of a compound. The HPLC system separates the analyte from other components, after which the mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition.[13] Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that serves as a molecular fingerprint.[13][14]

Experimental Protocol: LC-MS Analysis

A. Instrumentation

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray Ionization (ESI) source.

B. LC-MS Conditions The HPLC conditions from Table 2 can be adapted by replacing TFA with a volatile acid like formic acid to avoid ion suppression in the MS source.

Table 3: Recommended LC-MS Conditions | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 50 mm x 2.1 mm, 1.7 µm | UPLC-style column for faster analysis and better peak shape. | | Mobile Phase A | Water with 0.1% Formic Acid | Volatile modifier suitable for MS.[15] | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Ionization Mode | ESI Positive | The basic nitrogen in the indole ring is readily protonated. | | Scan Range | 50 - 500 m/z | Covers the expected molecular ion and potential fragments. | | Expected [M+H]⁺ | 171.0917 (for C₁₁H₁₁N₂⁺) | |

C. Expected Fragmentation In MS/MS analysis, indole alkaloids often exhibit characteristic fragmentation patterns.[13][16] For 1-Ethyl-1H-indole-5-carbonitrile, fragmentation would likely involve the ethyl group and the indole core.

MS_Fragmentation Parent [C₁₁H₁₀N₂ + H]⁺ m/z = 171.09 Frag1 Loss of C₂H₄ (ethylene) m/z = 143.06 Parent->Frag1 -28 Da Frag2 Loss of CH₃ (methyl) m/z = 156.08 Parent->Frag2 -15 Da Frag3 Indole Core Fragment m/z = 116.05 Frag1->Frag3 - HCN

Caption: Plausible fragmentation pathway for 1-Ethyl-1H-indole-5-carbonitrile.

Definitive Structure Elucidation by NMR Spectroscopy

Principle of the Method NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.[17][18]

Experimental Protocol: NMR Analysis

A. Instrumentation and Materials

  • NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • NMR tubes.

B. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

C. Spectral Interpretation The chemical shifts and coupling patterns are highly diagnostic for the substituted indole structure. Published data confirms the following assignments.[19][20]

Table 4: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4 ~7.88 s - 1H
H6 ~7.35 dd J ≈ 8.6, 1.5 1H
H7 ~7.30 d J ≈ 8.6 1H
H2 ~7.15 d J ≈ 3.2 1H
H3 ~6.47 d J ≈ 3.1 1H
N-CH₂ ~4.09 q J ≈ 7.3 2H

| N-CH₂-CH₃ | ~1.36 | t | J ≈ 7.3 | 3H |

Table 5: Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C5 ~128 Attached to CN group
C7a ~136 Indole ring junction
C2 ~129 α to indole nitrogen
C6 ~125 Aromatic CH
C4 ~124 Aromatic CH
C3a ~128 Indole ring junction
C7 ~110 Aromatic CH
C3 ~101 β to indole nitrogen
C≡N ~120 Nitrile carbon[21]
C-N (quat.) ~103 Site of cyano substitution
N-C H₂ ~42 Methylene carbon

| N-CH₂-C H₃ | ~15 | Methyl carbon |

Functional Group Identification by FTIR Spectroscopy

Principle of the Method FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its functional groups. Each functional group vibrates at a characteristic frequency, making FTIR an excellent tool for quickly confirming the presence of key structural motifs, such as the nitrile group.[22]

Experimental Protocol: ATR-FTIR Analysis The Attenuated Total Reflectance (ATR) technique is ideal for solid or liquid samples, requiring no sample preparation.[22]

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically generate the final absorbance spectrum.

Table 6: Key FTIR Absorption Bands for 1-Ethyl-1H-indole-5-carbonitrile

Functional Group Expected Wavenumber (cm⁻¹) Intensity/Shape
Nitrile (C≡N Stretch) 2240 - 2220 Strong, Sharp [23]
Aromatic C-H Stretch 3100 - 3000 Medium to Weak[24]
Alkyl C-H Stretch 2980 - 2850 Medium

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

The most diagnostic peak is the strong, sharp absorption for the nitrile group, which is difficult to mistake due to its unique position in the spectrum.[23]

Integrated Analytical Workflow

A comprehensive characterization relies on the synergistic use of these orthogonal techniques. No single method can provide a complete picture. The following workflow ensures that a sample of 1-Ethyl-1H-indole-5-carbonitrile is fully characterized for identity, structure, and purity.

Integrated_Workflow cluster_id Identity & Structure cluster_purity Purity & Assay Sample Test Sample: 1-Ethyl-1H-indole-5-carbonitrile FTIR FTIR Analysis (Functional Groups) Sample->FTIR Quick ID NMR NMR (¹H & ¹³C) (Definitive Structure) Sample->NMR Full Characterization MS LC-MS Analysis (Molecular Weight) Sample->MS HPLC HPLC-UV Analysis (Purity Profile) Sample->HPLC Report Certificate of Analysis (Identity, Purity, Structure Confirmed) FTIR->Report NMR->Report MS->Report HPLC->Report

Caption: Integrated strategy for complete sample characterization.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of 1-Ethyl-1H-indole-5-carbonitrile. The combination of HPLC for purity assessment, LC-MS for mass confirmation, NMR for unambiguous structural assignment, and FTIR for functional group verification constitutes a comprehensive quality control strategy. Adherence to these protocols, grounded in principles of method validation and system suitability, will ensure that this critical synthetic intermediate meets the high standards required by researchers and drug development professionals.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Corradini, D. (1993). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Garzdex, C. V., et al. (n.d.). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI.
  • Li, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Szymańska, G., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat.
  • Xie, Y., et al. (n.d.). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews.
  • Gerasymenko, I., et al. (n.d.). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI.
  • Ande, A., et al. (n.d.). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. PubMed.
  • Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar.
  • Benchchem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • Bidepharm. (n.d.). CAS:91634-11-6.
  • Google Patents. (n.d.). WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors.
  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Benchchem. (n.d.). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Joseph-Nathan, P., et al. (n.d.). NMR STUDIES OF INDOLE.
  • ResearchGate. (n.d.). Structural characterization of indole-3-ethanol. (a) ¹H NMR spectrum of....
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Semantic Scholar. (n.d.). 13 C NMR spectra of some indole derivatives.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information Copper(II)-catalyzed C–H (sp3) oxidation....
  • ChemicalBook. (2025). 5-Cyanoindole | 15861-24-2.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Sigma-Aldrich. (n.d.). 1-ethyl-1H-indole-5-carbonitrile | 83783-28-2.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

Sources

Method

Application Notes &amp; Protocols: 1-Ethyl-1H-indole-5-carbonitrile as a Versatile Building Block in Modern Organic Synthesis

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of functionalized indoles, 1-E...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of functionalized indoles, 1-Ethyl-1H-indole-5-carbonitrile has emerged as a particularly strategic building block. The N-alkylation with an ethyl group precludes unwanted reactivity at the indole nitrogen, enhances lipophilicity, and can influence metabolic stability, while the C-5 carbonitrile is a uniquely versatile functional handle. This nitrile moiety can be readily transformed into a variety of critical pharmacophoric elements, including primary amines, carboxylic acids, and tetrazoles. This guide provides an in-depth exploration of the synthesis, properties, and key applications of 1-Ethyl-1H-indole-5-carbonitrile, complete with detailed, field-proven protocols for its use in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

1-Ethyl-1H-indole-5-carbonitrile is a stable, crystalline solid under standard conditions. Its structure combines the aromatic indole core with two key functional groups that dictate its reactivity and utility.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂Inferred from structure
Molecular Weight 170.21 g/mol Inferred from structure
CAS Number 149959-63-9 (Exemplar)N/A
Appearance Off-white to pale yellow crystalline powderGeneral observation
IUPAC Name 1-ethyl-1H-indole-5-carbonitrileIUPAC Nomenclature

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is characterized by the ethyl group signals—a triplet around 1.4 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The aromatic protons of the indole ring appear between 6.5 and 8.0 ppm, with the C4 proton typically being the most deshielded singlet or doublet of doublets in the C5-substituted pattern.

  • ¹³C NMR: Key signals include the nitrile carbon (C≡N) around 118-120 ppm, the aliphatic ethyl carbons, and the eight distinct carbons of the indole core.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration is observed in the range of 2220-2230 cm⁻¹.

Synthesis of the Building Block: N-Alkylation

The most direct and common method for preparing 1-Ethyl-1H-indole-5-carbonitrile is the N-alkylation of the parent heterocycle, 1H-indole-5-carbonitrile.[3] The choice of base and solvent is critical for achieving high yields and preventing side reactions. A strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is highly effective for deprotonating the indole nitrogen, thereby activating it for nucleophilic attack on an ethylating agent.

Protocol 2.1: Synthesis via N-Ethylation of 1H-indole-5-carbonitrile

This protocol describes the ethylation using ethyl iodide.

Materials:

  • 1H-indole-5-carbonitrile (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl Iodide (EtI) (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indole-5-carbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add NaH (1.2 eq) portion-wise. Causality: Adding the strong base slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas, ensuring safety and preventing degradation.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed as a change in color or clarity.

  • Add ethyl iodide (1.3 eq) dropwise to the suspension.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield 1-Ethyl-1H-indole-5-carbonitrile.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification IndoleCN 1H-Indole-5-carbonitrile Deprotonation Deprotonation (0 °C, 30 min) IndoleCN->Deprotonation NaH NaH in DMF NaH->Deprotonation EtI Ethyl Iodide Alkylation SN2 Alkylation (0 °C to RT, 4-6h) EtI->Alkylation Deprotonation->Alkylation Indole Anion Workup Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification FinalProduct 1-Ethyl-1H-indole-5-carbonitrile Purification->FinalProduct

Fig. 1: Synthetic workflow for 1-Ethyl-1H-indole-5-carbonitrile.

Core Applications & Synthetic Transformations

The true power of 1-Ethyl-1H-indole-5-carbonitrile lies in the chemical versatility of its nitrile group. The following protocols detail its transformation into key functional groups for drug discovery.

Application 3.1: Reduction to 5-(Aminomethyl)indole Moiety

The conversion of the nitrile to a primary amine is a fundamental step for introducing a basic center or for subsequent derivatization via amide or sulfonamide bond formation. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reagent for this purpose.

Materials:

  • 1-Ethyl-1H-indole-5-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve 1-Ethyl-1H-indole-5-carbonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: This controlled addition manages the highly exothermic initial reaction between the hydride and the substrate.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours, or until the reaction is complete by TLC/LC-MS.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Quench with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Trustworthiness: This specific quenching procedure is a well-established and reliable method (Fieser work-up) to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the amine product.

  • Stir the resulting white suspension vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc or DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield 1-(1-Ethyl-1H-indol-5-yl)methanamine. The product may be purified further by crystallization or chromatography if necessary.

G Start 1-Ethyl-1H-indole- 5-carbonitrile Reagent 1. LiAlH₄, THF, Reflux 2. Fieser Work-up Start->Reagent Product 1-(1-Ethyl-1H-indol-5-yl)- methanamine Reagent->Product Application Amide Coupling, reductive amination, etc. Product->Application Key Intermediate

Fig. 2: Transformation of the nitrile to a primary amine.
Application 3.2: Hydrolysis to 5-Carboxylic Acid

Hydrolysis of the nitrile furnishes the corresponding carboxylic acid, a critical precursor for amide bond couplings, which are prevalent in pharmaceutical synthesis. Basic hydrolysis is often preferred for indole systems to avoid potential acid-catalyzed decomposition.

Materials:

  • 1-Ethyl-1H-indole-5-carbonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (10-20 eq)

  • Ethylene Glycol or a mixture of Ethanol/Water

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine 1-Ethyl-1H-indole-5-carbonitrile (1.0 eq), KOH (10-20 eq), and ethylene glycol. Causality: Ethylene glycol is used as a high-boiling solvent to allow the reaction to be heated to high temperatures (e.g., 140-160 °C), which is necessary to drive the typically sluggish hydrolysis of the aromatic nitrile.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC/LC-MS, observing the disappearance of the starting material and the formation of a more polar spot (the carboxylate salt).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with a nonpolar solvent like ether or toluene to remove any unreacted starting material or nonpolar impurities.

  • Cool the aqueous layer to 0 °C in an ice bath.

  • Acidify the solution by the slow addition of 2M HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield 1-Ethyl-1H-indole-5-carboxylic acid.

Case Study: Synthetic Strategy towards Pruvanserin Analogs

Pruvanserin is a selective 5-HT₂ₐ receptor antagonist that features an indole core.[4] While Pruvanserin itself is a 3-carbonitrile, a regioisomeric analog can be conceptually synthesized from our building block, demonstrating its utility in a real-world context. The key steps would involve the hydrolysis of the nitrile followed by an amide coupling.

G A 1-Ethyl-1H-indole- 5-carbonitrile B 1-Ethyl-1H-indole- 5-carboxylic acid A->B Protocol 3.2.1 (Hydrolysis) D Activated Acid (e.g., Acyl Chloride) B->D Activation (e.g., SOCl₂) C Piperazine Derivative E Pruvanserin Analog (Amide Product) C->E D->E Amide Coupling

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-Ethyl-1H-indole-5-carbonitrile for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise.[1] This application note provides a comprehensive guide to the strategic use of 1-Ethyl-1H-indole-5-carbonitrile , a key building block for the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its use, focusing on the structure-activity relationships (SAR) conferred by the 1-ethyl and 5-carbonitrile substitutions. Detailed, field-proven protocols for the synthesis of a representative kinase inhibitor targeting TANK-binding kinase 1 (TBK1) are provided, along with data interpretation and troubleshooting guidelines.

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Indole derivatives have emerged as highly effective scaffolds for targeting a multitude of kinases, including but not limited to EGFR, SRC, VEGFR, and DYRK1A.[4] The indole ring system serves as a versatile template that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding site of a target kinase.

1.1. Rationale for Using 1-Ethyl-1H-indole-5-carbonitrile

The selection of 1-Ethyl-1H-indole-5-carbonitrile as a starting material is a deliberate choice driven by key structure-activity relationship (SAR) insights:

  • The 1-Ethyl Group: Alkylation at the N1 position of the indole ring, in this case with an ethyl group, can significantly impact the compound's pharmacokinetic properties. This modification can enhance metabolic stability and cell permeability. Furthermore, the ethyl group can establish crucial van der Waals interactions within the hydrophobic regions of the kinase ATP-binding pocket, thereby increasing inhibitor potency.

  • The 5-Carbonitrile Group: The nitrile moiety at the C5 position is a key pharmacophore. Its strong electron-withdrawing nature can modulate the electronic properties of the indole ring system, influencing its binding characteristics. The nitrile group can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in the kinase hinge region.[4] This interaction can significantly contribute to the inhibitor's potency and selectivity. Moreover, the incorporation of a nitrile group is a recognized strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.

Featured Application: Synthesis of a TBK1 Inhibitor

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a central role in the innate immune response.[5] Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[6][7] The following sections detail the synthesis of a potent TBK1 inhibitor utilizing 1-Ethyl-1H-indole-5-carbonitrile as a key intermediate.

2.1. Synthetic Strategy Overview

The synthesis of the target TBK1 inhibitor from 1-Ethyl-1H-indole-5-carbonitrile involves a multi-step sequence. The core strategy revolves around the functionalization of the indole scaffold to introduce moieties that will interact with key regions of the TBK1 active site. A key transformation will be a palladium-catalyzed cross-coupling reaction to build the core structure of the final inhibitor.


}

Synthetic workflow for a TBK1 inhibitor.

Detailed Protocols

3.1. Protocol 1: Synthesis of 3-Bromo-1-ethyl-1H-indole-5-carbonitrile

This protocol describes the selective bromination of 1-Ethyl-1H-indole-5-carbonitrile at the C3 position, a common activation step for subsequent cross-coupling reactions.

Materials:

Reagent/MaterialGradeSupplier
1-Ethyl-1H-indole-5-carbonitrile≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated aq. Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateStandard Supplier
Silica Gel230-400 meshStandard Supplier

Procedure:

  • To a solution of 1-Ethyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF (10 mL/g) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-1-ethyl-1H-indole-5-carbonitrile.

Expected Yield: 85-95%

3.2. Protocol 2: Suzuki-Miyaura Cross-Coupling for Core Scaffold Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the brominated indole with a suitable heterocyclic boronic acid or ester to construct the core of the TBK1 inhibitor.

Materials:

Reagent/MaterialGradeSupplier
3-Bromo-1-ethyl-1H-indole-5-carbonitrileAs synthesizedIn-house
Heterocyclic Boronic Acid/Ester≥95%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)Standard Supplier
Potassium CarbonateAnhydrousStandard Supplier
1,4-DioxaneAnhydrousStandard Supplier
WaterDegassedPrepared in-house
Ethyl AcetateStandard Supplier
CeliteStandard Supplier

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-1-ethyl-1H-indole-5-carbonitrile (1.0 eq), the heterocyclic boronic acid/ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL/g of bromide).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the core inhibitor scaffold.

Expected Yield: 60-80%

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies. For the class of inhibitors derived from 1-Ethyl-1H-indole-5-carbonitrile, the following general trends have been observed:

  • Modifications at the 1-position: While the ethyl group provides a good balance of potency and metabolic stability, exploration of other alkyl or cycloalkyl groups can be beneficial. Larger, bulkier groups may clash with the kinase active site, while smaller groups might not provide sufficient hydrophobic interactions.

  • The Role of the 5-carbonitrile: As previously mentioned, the nitrile group is often crucial for activity due to its hydrogen bonding potential. Replacement with other electron-withdrawing groups, such as a nitro or sulfonyl group, can be explored, but often leads to a decrease in potency.

  • Diversity at the 3-position: The choice of the heterocyclic coupling partner in the Suzuki-Miyaura reaction is critical for determining the inhibitor's selectivity profile. Different heterocycles will project vectors into different sub-pockets of the kinase active site, allowing for fine-tuning of the inhibitor's interactions with the target kinase.


}

Key SAR drivers for indole-based kinase inhibitors.

Conclusion

1-Ethyl-1H-indole-5-carbonitrile is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic incorporation of the 1-ethyl and 5-carbonitrile moieties provides a solid foundation for developing compounds with desirable potency, selectivity, and pharmacokinetic properties. The protocols and SAR insights presented in this application note offer a robust starting point for researchers in the field of drug discovery to design and synthesize the next generation of targeted therapies.

References

  • Olgen, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]

  • TBK1 inhibitors: a review of patent literature (2011 - 2014). (2015). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. [Link]

  • TANK-BINDING KINASE INHIBITOR COMPOUNDS. (2015). European Patent Office. [Link]

  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). Preprints.org.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (n.d.). PMC. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Bentham Science.
  • Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. (2005). PubMed. [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (n.d.). NIH. [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (n.d.). NIH. [Link]

  • Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. (2011). PubMed. [Link]

Sources

Method

"1-Ethyl-1H-indole-5-carbonitrile" in the synthesis of antimicrobial agents

Application Notes & Protocols Topic: The Utility of 1-Ethyl-1H-indole-5-carbonitrile in the Synthesis of Novel Antimicrobial Agents Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Utility of 1-Ethyl-1H-indole-5-carbonitrile in the Synthesis of Novel Antimicrobial Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Antimicrobial Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle is present in numerous natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan, and the neurotransmitter serotonin.[2] In the realm of infectious diseases, the emergence of multidrug-resistant (MDR) pathogens presents a grave threat to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[3] Indole derivatives have shown significant promise, exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm properties.[2][4][5]

The antimicrobial potential of indoles is attributed to diverse mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with quorum sensing pathways.[4][6] The versatility of the indole ring allows for chemical modification at various positions, enabling the fine-tuning of its pharmacological profile.[7] This application note focuses on a specific, strategically functionalized intermediate: 1-Ethyl-1H-indole-5-carbonitrile . The N1-ethyl group enhances lipophilicity, which can improve cell membrane permeability, while the C5-carbonitrile group serves as a versatile chemical handle for elaboration into various functional groups known to impart antimicrobial activity, such as amidines, tetrazoles, or other heterocycles.[8][9]

This guide provides detailed protocols for the synthesis of the 1-Ethyl-1H-indole-5-carbonitrile precursor, its subsequent conversion into a representative antimicrobial agent, and the standardized evaluation of its biological activity.

Logical Workflow: From Precursor Synthesis to Antimicrobial Evaluation

The overall process involves a multi-stage workflow, beginning with the synthesis of the core indole scaffold, followed by its functionalization into a potential drug candidate, and culminating in the biological assessment of its antimicrobial efficacy.

G cluster_synthesis Chemical Synthesis Phase cluster_bio Biological Evaluation Phase A Synthesis of Precursor 1-Ethyl-1H-indole-5-carbonitrile B Synthesis of Target Compound Indole-5-carboxamidine Derivative A->B Functional Group Transformation C Purification & Characterization (Chromatography, NMR, MS) B->C D Antimicrobial Susceptibility Testing (MIC Determination) C->D Screening E Data Analysis & Interpretation D->E

Caption: Overall experimental workflow from synthesis to biological testing.

Part 1: Synthesis of the Core Scaffold: 1-Ethyl-1H-indole-5-carbonitrile

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile is most efficiently achieved in a two-step process: first, the preparation of the parent 1H-indole-5-carbonitrile, followed by selective N-alkylation. The following protocol is based on established indole synthesis and N-alkylation methodologies.[10][11]

Protocol 1.1: Synthesis of 1H-indole-5-carbonitrile

This procedure is adapted from a known process for creating the indole-5-carbonitrile core.[10] It involves the cyclization of an appropriately substituted precursor.

Materials:

  • 3-Methyl-4-nitrobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl Acetate

  • Hydrogen gas supply

Procedure:

  • Step 1: Condensation Reaction. In a round-bottom flask, dissolve 3-methyl-4-nitrobenzonitrile (1 equivalent) in N,N-dimethylformamide (DMF). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 equivalents) and heat the mixture to reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step forms an enamine intermediate, which is crucial for the subsequent reductive cyclization to form the indole ring.

  • Step 2: Work-up. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 3: Reductive Cyclization. The purified intermediate from Step 2 is dissolved in methanol. 10% Palladium on carbon (5-10 mol%) is added to the solution.

  • Step 4: Hydrogenation. The flask is connected to a hydrogen supply (balloon or Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Rationale: The palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

  • Step 5: Final Isolation. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield 1H-indole-5-carbonitrile. The product's identity and purity should be confirmed by NMR and Mass Spectrometry.

Protocol 1.2: N-Ethylation of 1H-indole-5-carbonitrile

This is a standard N-alkylation reaction. The indole NH proton is weakly acidic and can be deprotonated by a suitable base, followed by nucleophilic attack on an ethylating agent.

Materials:

  • 1H-indole-5-carbonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Step 1: Preparation. To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Rationale: An inert atmosphere and anhydrous conditions are critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate in acetonitrile is a milder, safer alternative.

  • Step 2: Deprotonation. Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-indole-5-carbonitrile (1 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Evolution of hydrogen gas should be observed.

  • Step 3: Alkylation. Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.

  • Step 4: Quenching and Extraction. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-Ethyl-1H-indole-5-carbonitrile, should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Confirm structure and purity via NMR and MS analysis.

Part 2: Synthesis of a Representative Antimicrobial Agent

The C5-nitrile group is a versatile precursor for creating nitrogen-containing heterocycles or functional groups often found in bioactive molecules. Here, we describe the synthesis of 1-Ethyl-1H-indole-5-carboximidamide , an amidine derivative. Amidines are known to possess antimicrobial properties, often by acting as DNA-intercalating agents or disrupting cell membrane potential.

Protocol 2.1: Synthesis of 1-Ethyl-1H-indole-5-carboximidamide hydrochloride

This protocol uses the Pinner reaction, a classic method for converting nitriles into imidates, which are then converted to amidines.

Materials:

  • 1-Ethyl-1H-indole-5-carbonitrile

  • Anhydrous ethanol

  • Hydrogen chloride (gas or in a solution like HCl in dioxane)

  • Anhydrous diethyl ether

  • Ammonia (in ethanol or as a gas)

Procedure:

  • Step 1: Imidate Formation (Pinner Reaction). Dissolve 1-Ethyl-1H-indole-5-carbonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.5 equivalents) and anhydrous diethyl ether. Cool the solution to 0 °C.

  • Step 2: Acidification. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in dioxane dropwise, maintaining the temperature at 0 °C. Continue until the solution is saturated. Seal the vessel and let it stand at 4 °C for 24-48 hours.

    • Rationale: The strong acid protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by ethanol, forming the ethyl imidate hydrochloride salt.

  • Step 3: Isolation of Imidate Salt. The ethyl imidate hydrochloride salt will typically precipitate from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Step 4: Ammonolysis to Amidine. Suspend the dried imidate salt in a saturated solution of ammonia in ethanol. Stir the mixture in a sealed vessel at room temperature for 12-24 hours.

    • Rationale: Ammonia displaces the ethoxy group from the imidate to form the more stable amidine.

  • Step 5: Final Product Isolation. Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of 1-Ethyl-1H-indole-5-carboximidamide. It can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity. Confirm the final structure using NMR, IR (disappearance of C≡N stretch), and high-resolution mass spectrometry.

Part 3: Protocol for Antimicrobial Susceptibility Testing

To evaluate the efficacy of the newly synthesized compound, a standardized antimicrobial susceptibility test is required. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Workflow for MIC Determination

MIC_Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solution of Test Compound in DMSO C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate B->C C->D F Incubate Plate (e.g., 37°C for 18-24h) D->F E Include Controls: - Positive (Inoculum + No Drug) - Negative (Broth Only) - Standard Antibiotic E->F G Read Results: Identify Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Step-by-step workflow for the broth microdilution assay.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Materials & Equipment:

  • Synthesized test compound (e.g., 1-Ethyl-1H-indole-5-carboximidamide HCl)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) for positive control

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

  • Sterile pipettes and tips

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24h culture), select several colonies of the test microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Working Inoculum: Dilute the adjusted suspension in the appropriate broth (e.g., MHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A typical starting concentration is 1280 µg/mL.

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, creating a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound concentrations.

  • Inoculation: Add 100 µL of the working inoculum (from Step 2) to each well. This brings the final volume to 200 µL and halves the compound concentrations, achieving the final test concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). The final inoculum density will be ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Positive Control): Wells containing broth and inoculum but no test compound.

    • Sterility Control (Negative Control): Wells containing only sterile broth.

    • Standard Antibiotic Control: A row of wells with a known antibiotic, prepared using the same serial dilution method.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainTest CompoundStandard AntibioticMIC (µg/mL) of Test CompoundMIC (µg/mL) of Standard
Staphylococcus aureus (ATCC 29213)Positive1-Ethyl-1H-indole-5-carboximidamide HClVancomycin[Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative1-Ethyl-1H-indole-5-carboximidamide HClCiprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative1-Ethyl-1H-indole-5-carboximidamide HClCiprofloxacin[Insert Data][Insert Data]
Candida albicans (ATCC 90028)N/A (Fungus)1-Ethyl-1H-indole-5-carboximidamide HClFluconazole[Insert Data][Insert Data]

References

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. (2025).
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020).
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). (2020). PubMed.
  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar.
  • Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis eBooks.
  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). NewsRx.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2024).
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2024). RSC Publishing.
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021).
  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons.
  • Synthesis of indoles. Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 1-Ethyl-1H-indole-5-carbonitrile

Introduction: The Therapeutic Potential of the Indole Scaffold The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural produc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic molecules with significant therapeutic properties.[1][2] Molecules built around the indole core, such as tryptophan and serotonin, are fundamental to human physiology, participating in everything from protein synthesis to neurotransmission.[2] This inherent biocompatibility and structural versatility have made indole derivatives a fertile ground for drug discovery, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4][5]

1-Ethyl-1H-indole-5-carbonitrile belongs to this promising class of molecules. While specific biological data for this exact compound is emerging, the broader family of indole-5-carbonitrile and related derivatives has demonstrated significant potential. For instance, various indole derivatives have been shown to exert potent anticancer effects by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical signaling pathways involved in tumor progression.[2][3][6] Key mechanisms of action for bioactive indoles often involve the disruption of microtubule dynamics, inhibition of protein kinases, or modulation of histone deacetylases (HDACs).[2][3]

Given this context, 1-Ethyl-1H-indole-5-carbonitrile warrants thorough investigation to characterize its bioactivity profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a primary screen of this compound using a suite of robust, validated cell-based assays. The following protocols are designed not just as a series of steps, but as a self-validating framework to assess the compound's effects on cell viability, proliferation, and apoptosis—three fundamental pillars of cellular health and disease.

Part 1: Compound Handling and Preparation

The reliability of any cell-based assay hinges on the proper handling and preparation of the test compound. The physicochemical properties of 1-Ethyl-1H-indole-5-carbonitrile, particularly its solubility, are critical considerations.

1.1. Solubility and Stock Solution Preparation

Indole derivatives are often characterized by poor water solubility. Therefore, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.

  • Protocol:

    • Prepare a 10 mM stock solution of 1-Ethyl-1H-indole-5-carbonitrile in cell culture-grade DMSO.

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

1.2. Working Solution Preparation and Vehicle Controls

When preparing working solutions for cell treatment, it is crucial to avoid compound precipitation upon dilution into aqueous culture medium.[7] It is also imperative to maintain a consistent, low, and non-toxic concentration of the vehicle (DMSO) across all experimental conditions.[8]

  • Causality: High concentrations of DMSO (>0.5%) can induce cellular stress, differentiation, or toxicity, thereby confounding the interpretation of the compound's specific effects.[8]

  • Protocol:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a dilution series.[7]

    • For cell treatment, dilute these DMSO stocks directly into the cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture medium should ideally be ≤0.1% and must not exceed 0.5%.[7]

    • Crucially, all control wells (untreated cells) must receive an equivalent concentration of DMSO. This is the "vehicle control" and serves as the baseline for calculating the compound's effects.

Table 1: Example Dilution Scheme for a 96-Well Plate Assay

Stock Concentration (in DMSO)Volume to Add to 100 µL MediumFinal ConcentrationFinal DMSO % (v/v)
10 mM0.1 µL10 µM0.1%
1 mM0.1 µL1 µM0.1%
100 µM0.1 µL100 nM0.1%
10 µM0.1 µL10 nM0.1%
1 µM0.1 µL1 nM0.1%
DMSO only0.1 µLVehicle Control0.1%

Part 2: Foundational Assays - Assessing Cytotoxicity and Viability

The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. Tetrazolium reduction assays like MTT and XTT are robust, colorimetric methods ideal for this purpose.[9][10]

2.1. Principle of Tetrazolium Reduction Assays

These assays quantify the metabolic activity of a cell population, which serves as a proxy for cell viability. Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium salt ring, converting it into a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple, water-insoluble formazan that must be solubilized before absorbance reading.[9][11]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces an orange, water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[10][12]

Workflow for Viability/Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24 hours) A->B C Prepare serial dilutions of 1-Ethyl-1H-indole-5-carbonitrile D Treat cells with compound (include vehicle control) C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add Tetrazolium Salt (MTT or XTT) E->F G Incubate (2-4 hours) F->G H If MTT: Solubilize Formazan G->H I Read Absorbance on plate reader G->I If XTT H->I J Calculate % Viability vs. Vehicle Control I->J K Plot Dose-Response Curve and determine IC50 J->K

Caption: General workflow for assessing compound cytotoxicity using tetrazolium-based assays.

2.2. Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework and should be optimized for the specific cell line used.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 1-Ethyl-1H-indole-5-carbonitrile. Include vehicle control wells.[10]

  • Incubation: Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][13] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[9][13]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used for background correction.[10]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium + MTT + solubilizer) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 3: Mechanistic Assays - Investigating the Mode of Action

If 1-Ethyl-1H-indole-5-carbonitrile reduces cell viability, the next logical step is to determine how it affects the cells. Does it halt cell division (cytostatic) or does it induce cell death (cytotoxic)? The following assays help elucidate these mechanisms.

3.1. Cell Proliferation Assay: BrdU Incorporation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[14][15] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14][15] This incorporated BrdU can then be detected using a specific antibody.[15]

Workflow for BrdU Cell Proliferation Assay

A Seed and treat cells with compound as in viability assay B Add BrdU labeling solution to culture medium A->B C Incubate (e.g., 2-4 hours) to allow BrdU incorporation B->C D Fix and permeabilize cells C->D E Denature DNA (e.g., with HCl) to expose BrdU epitopes D->E F Incubate with anti-BrdU primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Add substrate and measure colorimetric or fluorescent signal G->H I Analyze data relative to vehicle control H->I

Caption: Key steps in the BrdU cell proliferation assay workflow.

  • Protocol: BrdU Assay (Immunocytochemical Detection)

    • Cell Treatment: Follow steps 1-3 of the MTT protocol, typically using concentrations at and below the determined IC₅₀.

    • BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.[16][17]

    • Fixation & Permeabilization: Remove the labeling solution, wash with PBS, and fix the cells with 4% paraformaldehyde for 15-30 minutes.[16] Permeabilize with a solution like 0.1% Triton X-100 in PBS.[18]

    • DNA Denaturation: This is a critical step to allow the antibody access to the incorporated BrdU.[16] Treat cells with 2N HCl for 30 minutes at room temperature.[16]

    • Immunostaining:

      • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

      • Incubate with a primary anti-BrdU antibody overnight at 4°C.[16]

      • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-mouse Alexa Fluor® 488) for 1-2 hours at room temperature.[16][18]

      • Counterstain nuclei with DAPI.

    • Imaging and Analysis: Visualize cells using a fluorescence microscope. The proliferation rate can be quantified by calculating the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.

3.2. Apoptosis Detection: Caspase Activity and TUNEL Assays

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[2] It is characterized by specific morphological and biochemical events, including the activation of caspase enzymes and the fragmentation of DNA.[19][20]

3.2.1. Caspase Activity Assay

Caspases are a family of proteases that act as the central executioners of apoptosis.[20] Caspase-3 and -7 are key effector caspases. Assays are available that use a specific peptide substrate which, when cleaved by an active caspase, releases a fluorescent or colorimetric reporter.[21]

  • Protocol: Caspase-3/7 Glo Assay

    • Seed and treat cells in an opaque-walled 96-well plate as previously described.

    • After the treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of a commercially available Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of active caspase-3/7 present.

3.2.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a gold-standard method for detecting the extensive DNA fragmentation that is a hallmark of late-stage apoptosis.[19] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[19][20]

  • Protocol: TUNEL Assay (Fluorescence Detection)

    • Sample Preparation: Grow and treat cells on glass coverslips. Fix with 4% paraformaldehyde for 15-30 minutes.[19]

    • Permeabilization: To allow the TdT enzyme to access the nucleus, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[19]

    • TdT Labeling Reaction:

      • Incubate the sample with an equilibration buffer provided in a commercial kit.

      • Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., BrdUTP or FITC-dUTP).

      • Incubate for 60 minutes at 37°C in a humidified chamber.[19]

    • Detection & Visualization:

      • If a directly fluorescent dUTP was used, wash the cells and counterstain nuclei with DAPI.

      • If an indirect method (like BrdUTP) was used, perform a secondary detection step with a fluorescently labeled anti-BrdU antibody.

      • Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Signaling Pathway Visualization

compound 1-Ethyl-1H-indole-5-carbonitrile cell Cancer Cell compound->cell Inhibits? prolif Cell Proliferation (DNA Synthesis) cell->prolif Normal Progression apoptosis Apoptosis (Programmed Cell Death) cell->apoptosis Induces? caspases Caspase Activation apoptosis->caspases dna_frag DNA Fragmentation caspases->dna_frag

Caption: Investigating the potential effects of the compound on cell proliferation and apoptosis.

Part 4: Safety and Handling

While specific toxicology data for 1-Ethyl-1H-indole-5-carbonitrile is not available, related indole compounds require careful handling. Users should always consult the material safety data sheet (MSDS) provided by the supplier.[22][23]

  • General Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[23]

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[23]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[22][23]

    • Dispose of waste according to institutional and local regulations.[22]

Conclusion

The protocols outlined in this document provide a robust, multi-faceted approach to the initial characterization of 1-Ethyl-1H-indole-5-carbonitrile. By systematically evaluating its impact on cell viability, proliferation, and apoptosis, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these assays will be crucial in determining whether this molecule warrants further investigation as a potential therapeutic agent and will guide the design of more complex, target-specific secondary assays.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol.
  • Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol.
  • BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
  • University of California, Santa Cruz. (n.d.). Protocol for BrdU Labeling of Proliferating Cells.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Markossian, S. et al. (2013). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • R&D Systems. (n.d.). Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1H-Indole, 1-methyl-.
  • JoVE. (2023). Video: The TUNEL Assay.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Indole-3-carbonitrile.
  • BLD Pharmatech. (2025). SAFETY DATA SHEET for 6-BROMO-3-ETHYL-1H-INDOLE.
  • Patel, S. et al. (2020). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
  • Al-Shidhani, S. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • National Research Centre, Egypt. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Al-Shidhani, S. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
  • Martins, C. et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.
  • In-Silico Letter. (n.d.). Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.
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  • Kildegaard, K. et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

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Method

Application Notes and Protocols for the In Vitro Evaluation of 1-Ethyl-1H-indole-5-carbonitrile Cytotoxicity

Abstract The evaluation of a novel compound's cytotoxic potential is a foundational step in the drug discovery and development process.[1][2] This document provides a comprehensive, multi-faceted guide for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel compound's cytotoxic potential is a foundational step in the drug discovery and development process.[1][2] This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals on how to conduct an in vitro evaluation of the cytotoxicity of 1-Ethyl-1H-indole-5-carbonitrile. The indole scaffold is a prominent feature in many biologically active compounds, with various derivatives showing significant cytotoxic activity against cancer cell lines.[3][4][5] This guide outlines a logical progression of experiments, from initial cell viability screening to mechanistic apoptosis assays, ensuring a thorough preliminary assessment. The protocols are designed to be self-validating through the inclusion of appropriate controls, and the rationale behind key experimental choices is explained to empower the researcher.

Introduction and Scientific Background

1-Ethyl-1H-indole-5-carbonitrile is a member of the indole family, a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse biological activities.[5] Many indole derivatives have been investigated for their potential as anti-cancer agents, acting on various biological targets to inhibit cell proliferation and induce cell death.[5][6][7] The cytotoxic effects of these derivatives are highly dependent on the nature and position of substituents on the indole ring.[3]

Cytotoxicity testing is a critical early-stage component of drug development, providing essential data on a compound's potency and potential for inducing cell death.[1][2][8] These in vitro assays serve as a rapid and cost-effective method to screen compounds and select promising candidates for further preclinical development.[9] This application note details a tiered approach to evaluating the cytotoxicity of 1-Ethyl-1H-indole-5-carbonitrile, beginning with a broad assessment of metabolic viability and membrane integrity, followed by a more specific investigation into apoptotic pathways.

Overall Experimental Workflow

A systematic approach is crucial for generating reliable and interpretable cytotoxicity data. The workflow begins with determining the compound's effect on cell viability and proliferation, followed by assays to distinguish between different mechanisms of cell death, such as necrosis and apoptosis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (1-Ethyl-1H-indole-5-carbonitrile) Stock Solution in DMSO MTT_Assay MTT Assay (Metabolic Viability) Compound_Prep->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Selection & Culture (e.g., HeLa, MCF-7, HepG2) Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay IC50_Calc IC50 Value Calculation (Dose-Response Curve) MTT_Assay->IC50_Calc Provides viability data LDH_Assay->IC50_Calc Provides cytotoxicity data Caspase_Assay Caspase-3/7 Assay (Apoptosis Induction) Data_Synthesis Data Synthesis & Interpretation Caspase_Assay->Data_Synthesis IC50_Calc->Caspase_Assay IC50_Calc->Data_Synthesis MTT_Principle MTT MTT (Yellow, Soluble) Mito_Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mito_Enzyme Enters cell Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Lysis & Solubilization Mito_Enzyme->Formazan Reduction Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance Quantification

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment. [10]2. Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 1-Ethyl-1H-indole-5-carbonitrile (e.g., a 7-point dilution series from 0.1 µM to 100 µM).

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background subtraction. 4. Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light. [11][12]6. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. 7. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 2: LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis. [13]The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in the formation of a colored product, which is directly proportional to the number of lysed cells. [14][15] Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Controls: In addition to vehicle and positive controls, prepare two essential controls for data normalization:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Supernatant from untreated cells lysed with the lysis buffer provided in the kit.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells. [14]4. Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well. [14]6. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. [14]7. Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well. [14]8. Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [14]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific substrates, leading to the disassembly of the cell. [16]Luminescent or fluorescent assays use a pro-substrate containing the DEVD peptide sequence, which is a target for caspase-3/7. [17][18]Cleavage of the substrate releases a luminescent or fluorescent signal, which is proportional to the amount of active caspase-3/7 in the sample. [17][19] Step-by-Step Protocol (using Promega Caspase-Glo® 3/7 Assay as an example):

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with 1-Ethyl-1H-indole-5-carbonitrile at concentrations around the IC₅₀ value determined from the MTT/LDH assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • "Add-Mix-Measure" Format: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. [17]5. Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

Data Normalization and IC₅₀ Calculation

The primary endpoint for cytotoxicity assays is the IC₅₀ value, which represents the concentration of a compound that inhibits a biological process (like cell viability) by 50%. [1][2]

  • Normalization:

    • MTT Assay: Calculate percent viability for each concentration using the formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • LDH Assay: First, subtract the background. Then, calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Dose-Response Curve: Plot the normalized data (% viability or % cytotoxicity) against the logarithm of the compound concentration. [20][21]3. IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic or sigmoidal dose-response) to fit the curve and determine the IC₅₀ value. [20][22][23]Software such as GraphPad Prism is highly recommended for this analysis. [24]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and time points.

Table 1: Example IC₅₀ Values (µM) for 1-Ethyl-1H-indole-5-carbonitrile after 48-hour treatment.

Assay Type HeLa MCF-7 HepG2 HEK293 (Normal)
MTT (Viability) [Insert Value] [Insert Value] [Insert Value] [Insert Value]

| LDH (Cytotoxicity) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

Table 2: Example Caspase-3/7 Activation Data (Relative Luminescence Units - RLU).

Treatment (48h) HeLa (RLU) MCF-7 (RLU)
Vehicle Control [Insert Value] [Insert Value]
Compound (at IC₅₀) [Insert Value] [InsertValue]

| Compound (at 2x IC₅₀) | [Insert Value] | [Insert Value] |

Conclusion and Interpretation

This application note provides a structured and robust framework for the initial in vitro cytotoxic evaluation of 1-Ethyl-1H-indole-5-carbonitrile. By integrating multiple assays, researchers can move beyond a simple viability screen to gain insights into the potential mechanisms of cell death. A significant decrease in viability (MTT) coupled with a corresponding increase in LDH release and caspase-3/7 activity would strongly suggest that the compound induces cell death via apoptosis and/or necrosis. Comparing the IC₅₀ values between cancer cell lines and a normal cell line can provide a preliminary indication of the compound's selectivity index, a crucial parameter in drug development. [9]

References

  • BenchChem. (n.d.). Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers.
  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Technical Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025). 6-BROMO-3-ETHYL-1H-INDOLE Safety Data Sheet. Retrieved from [Link]

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Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 1-Ethyl-1H-indole-5-carbonitrile

Introduction: The Therapeutic Potential of Indole Scaffolds in Inflammation Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Notably, indole derivatives have demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the development of novel anti-inflammatory therapeutics.[1][2][3][4][5] Compounds incorporating the indole structure, such as the widely used NSAID Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1] Modern research continues to uncover novel indole derivatives that target critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

This document provides a comprehensive, tiered protocol to meticulously evaluate the anti-inflammatory potential of a novel compound, 1-Ethyl-1H-indole-5-carbonitrile . The proposed workflow is designed to first establish a safe therapeutic window through cytotoxicity profiling, followed by a systematic investigation of its effects on key inflammatory mediators and signaling pathways in a well-established in vitro model of macrophage activation. Finally, a protocol for a classic in vivo model of acute inflammation is detailed to validate the in vitro findings.

Tier 1: Foundational In Vitro Assessment in Macrophages

The murine macrophage cell line, RAW 264.7, is an extensively used and reliable model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response that mimics key aspects of innate immunity.[6][7][8] This response includes the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, driven by the activation of central signaling pathways like NF-κB and MAPKs.[9][10][11]

Experimental Workflow: In Vitro Analysis

The following diagram outlines the systematic approach for the initial in vitro screening of 1-Ethyl-1H-indole-5-carbonitrile.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Mediator Quantification cluster_2 Mechanism of Action A RAW 264.7 Macrophage Culture B Cytotoxicity Assessment (MTT Assay) A->B Seed cells D LPS-Induced Inflammation Model A->D Seed cells C Determine Non-Toxic Concentrations B->C Determine IC50/Safe Dose E Pre-treatment with 1-Ethyl-1H-indole-5-carbonitrile C->E Select Concentrations D->E Induce Inflammation F Analysis of Inflammatory Mediators E->F Collect Supernatant G Mechanistic Studies E->G Collect Cell Lysates H Nitric Oxide (NO) (Griess Assay) F->H I Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA) F->I J Protein Expression (iNOS, COX-2) (Western Blot) G->J K Signaling Pathway Analysis (p-NF-κB, p-MAPKs) (Western Blot) G->K

Caption: Tier 1 experimental workflow for in vitro anti-inflammatory screening.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory effects, it is imperative to determine the concentrations at which 1-Ethyl-1H-indole-5-carbonitrile does not exhibit cytotoxicity. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13] This ensures that any observed reduction in inflammatory markers is a direct result of the compound's modulatory activity and not a consequence of cell death.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 1-Ethyl-1H-indole-5-carbonitrile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[12]

  • Compound Treatment: Prepare a stock solution of 1-Ethyl-1H-indole-5-carbonitrile in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Replace the old medium with 100 µL of medium containing the various concentrations of the test compound or vehicle (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Use this data to determine the highest non-toxic concentrations for subsequent experiments.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: During inflammation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a key inflammatory mediator. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[6][12][13]

Materials:

  • RAW 264.7 cells

  • 1-Ethyl-1H-indole-5-carbonitrile (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 1-Ethyl-1H-indole-5-carbonitrile for 1-2 hours.[6][12]

  • Inflammatory Stimulus: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11][12]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[6][11]

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[12]

  • Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory response.[14][15] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these secreted proteins in the cell culture supernatant.[14][16][17]

Materials:

  • Supernatants collected from Protocol 1.2

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Assay Performance: Perform the sandwich ELISA according to the manufacturer's specific protocol for each cytokine kit.[16][18][19] A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add standards and cell culture supernatants to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add an enzyme-conjugate (e.g., Streptavidin-HRP).

    • Wash and add a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).[19]

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve generated with recombinant cytokines provided in the kit.

Data Presentation: Summary of In Vitro Quantitative Data
Concentration of 1-Ethyl-1H-indole-5-carbonitrile (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)IL-1β Release (% of LPS Control)
Control (No LPS) 100 ± X.XY.Y ± Y.YY.Y ± Y.YY.Y ± Y.YY.Y ± Y.Y
LPS (1 µg/mL) 98 ± X.X100100100100
LPS + Cmpd (1 µM) A.A ± A.AB.B ± B.BC.C ± C.CD.D ± D.DE.E ± E.E
LPS + Cmpd (5 µM) A.A ± A.AB.B ± B.BC.C ± C.CD.D ± D.DE.E ± E.E
LPS + Cmpd (10 µM) A.A ± A.AB.B ± B.BC.C ± C.CD.D ± D.DE.E ± E.E
LPS + Cmpd (25 µM) A.A ± A.AB.B ± B.BC.C ± C.CD.D ± D.DE.E ± E.E
Data to be presented as Mean ± SD. Statistical significance vs. LPS control to be determined.

Tier 2: Mechanistic Insights into Anti-inflammatory Action

To understand how 1-Ethyl-1H-indole-5-carbonitrile exerts its effects, we must investigate its impact on the upstream signaling pathways that control the expression of inflammatory mediators. The NF-κB and MAPK pathways are central regulators of inflammatory gene expression.[9][10][20][21][22]

Key Inflammatory Signaling Pathways

LPS binding to its receptor (TLR4) on macrophages initiates a cascade that leads to the activation of IKK, which then phosphorylates IκBα. This targets IκBα for degradation, releasing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[9][20][21][23] Concurrently, the MAPK pathways (ERK, JNK, and p38) are also activated, leading to the phosphorylation of transcription factors that further promote inflammatory gene expression.[10][22][24][25]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates IKK IKK TLR4->IKK activates MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPKs (p38, ERK, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 activates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Genes IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus NFkB_nuc->Genes Mediators Inflammatory Mediators Genes->Mediators

Caption: Simplified overview of LPS-induced NF-κB and MAPK signaling pathways.

Protocol 2.1: Western Blot Analysis of Key Inflammatory Proteins

Rationale: Western blotting allows for the semi-quantitative analysis of protein expression. By examining the levels of iNOS and COX-2, we can confirm if the reduction in their respective products (NO and prostaglandins) is due to decreased enzyme expression. Furthermore, analyzing the phosphorylation status of key signaling proteins (p65 subunit of NF-κB, p38, ERK, JNK) provides direct evidence of the compound's interference with these pathways.

Materials:

  • Cell lysates from RAW 264.7 cells treated as in Protocol 1.2 (but with shorter LPS stimulation times, e.g., 15-30 min for signaling proteins, 18-24 hours for iNOS/COX-2)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each sample using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[12] Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

  • Detect the protein bands using a chemiluminescent substrate and capture the image with a digital imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For signaling proteins, normalize the phosphorylated form to the total protein.

Tier 3: In Vivo Validation of Anti-inflammatory Activity

Rationale: While in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are essential to evaluate a compound's efficacy in a complex physiological system. The carrageenan-induced paw edema model in rodents is a widely used, reproducible, and well-characterized model of acute inflammation, making it ideal for the preliminary in vivo assessment of anti-inflammatory drugs.[26][27][28][29][30]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • 1-Ethyl-1H-indole-5-carbonitrile

  • Indomethacin (positive control)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Pletysmometer or digital calipers

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week under standard laboratory conditions.[29] Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + saline)

    • Group 2: Carrageenan Control (receives vehicle + carrageenan)

    • Group 3: Positive Control (receives Indomethacin, e.g., 10 mg/kg, + carrageenan)

    • Group 4-X: Test Groups (receive different doses of 1-Ethyl-1H-indole-5-carbonitrile + carrageenan)

  • Compound Administration: Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induction of Inflammation: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[30]

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[30]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

  • (Optional) Histopathology and Biomarker Analysis: At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the paw tissue collected for histopathological analysis to assess inflammatory cell infiltration and for biochemical analysis of pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers.[29][30]

Conclusion and Future Directions

This structured protocol provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 1-Ethyl-1H-indole-5-carbonitrile. Positive results from the in vitro assays, particularly the inhibition of NO and pro-inflammatory cytokines coupled with the suppression of NF-κB and/or MAPK signaling, would provide strong evidence for its mechanism of action. Subsequent confirmation of efficacy in the in vivo carrageenan-induced paw edema model would validate its potential as a lead compound for further preclinical development. Future studies could explore its effects in chronic inflammation models, conduct detailed pharmacokinetic and pharmacodynamic profiling, and investigate its potential for targeting specific kinases within the inflammatory cascade.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Synthesis of 1-Ethyl-1H-indole-5-carbonitrile

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole derivative. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The synthesis of this target molecule can be broadly approached via two strategic pathways:

  • Post-Modification Strategy: Direct N-ethylation of a pre-formed 1H-indole-5-carbonitrile core.

  • De Novo Synthesis Strategy: Construction of the indole ring system with the required substituents already in place or introduced sequentially, such as through Fischer indole synthesis or cross-coupling reactions.

This guide is structured to help you select the best strategy based on your available starting materials and to troubleshoot common issues encountered in the most direct synthetic route.

PART 1: Troubleshooting Guide - N-Ethylation of 1H-Indole-5-carbonitrile

The direct alkylation of the indole nitrogen is often the most atom-economical and straightforward approach. However, it is fraught with potential challenges related to regioselectivity, reaction efficiency, and side-product formation.

Q1: My N-ethylation reaction shows low conversion, with significant starting material remaining. What are the primary causes and how can I drive the reaction to completion?

A1: Low conversion is typically rooted in incomplete deprotonation of the indole nitrogen or insufficient reactivity of the ethylating agent. The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base to generate the nucleophilic indolide anion.[1]

Troubleshooting Steps:

  • Evaluate Your Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the deprotonated indole. Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is a classic choice that irreversibly deprotonates the indole, driving the reaction forward.[2]

  • Solvent Choice is Critical: The solvent must be aprotic and capable of solvating both the indolide anion and the base. N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are standard choices. DMF is often superior due to its high polarity, which enhances the nucleophilicity of the anion.

  • Check Reagent Purity: Ensure your solvent is anhydrous and your indole starting material is free of acidic impurities that would consume the base. Water is a common culprit in reactions involving hydrides.

  • Increase Temperature: For less reactive ethylating agents like ethyl bromide, gently heating the reaction (e.g., to 50-80 °C) can increase the rate of the Sₙ2 reaction. However, be cautious, as higher temperatures can also promote side reactions.[3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the C3-ethylated isomer. How can I improve N-selectivity over C3-alkylation?

A2: This is a classic challenge in indole chemistry. The indolide anion is an ambident nucleophile, with electron density on both the N1 and C3 positions. While N-alkylation is often the thermodynamically favored product, C3-alkylation can be a kinetically competitive pathway, especially if the nitrogen is sterically hindered or if there is incomplete deprotonation.[2][3]

Strategies to Enhance N-Selectivity:

  • Ensure Complete Deprotonation: As mentioned above, using a strong base like NaH is crucial. When the indole is fully deprotonated to the indolide anion, the negative charge is more localized on the nitrogen, making it the primary site of attack. Incomplete deprotonation leaves neutral indole, which can be alkylated at the more nucleophilic C3 position under certain conditions.[2]

  • Leverage the Solvent and Counter-ion: In less polar solvents like THF, the sodium counter-ion from NaH may associate more closely with the nitrogen atom, sterically hindering it and potentially increasing the proportion of C3-alkylation. In a highly polar solvent like DMF, the cation is well-solvated and "free," allowing the ethylating agent to access the more nucleophilic nitrogen atom.

  • Reaction Temperature: Increasing the reaction temperature can favor the formation of the thermodynamically more stable N-alkylated product. A study on a similar system showed that raising the temperature to 80 °C resulted in complete N-alkylation.[3]

Q3: My reaction is generating multiple products, and I'm concerned about over-alkylation (dialkylation). How can this be prevented?

A3: Dialkylation can occur if the initially formed N-ethylated product reacts further, typically at the C3 position. This is more common with highly reactive alkylating agents or when using a large excess of the electrophile.

Preventative Measures:

  • Control Stoichiometry: Use a modest excess, typically 1.05–1.2 equivalents, of the ethylating agent. This ensures there is enough to react with the starting material without a large, lingering excess that could drive further reactions.[1]

  • Slow Addition: Add the ethylating agent dropwise to the solution of the deprotonated indole at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the initial, faster N-alkylation step and minimizing the chance for a second alkylation event on the product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Quench the reaction as soon as the starting indole is consumed to prevent the formation of subsequent byproducts.

PART 2: FAQs on Alternative Synthetic Strategies

Q1: When should I consider a de novo approach like the Fischer indole synthesis instead of direct N-ethylation?
  • Choose Fischer Synthesis When:

    • You are starting from simple aromatic precursors. For your target, you would need 4-cyano-N-ethylphenylhydrazine and an appropriate acetaldehyde equivalent.

    • You need to install multiple substituents on the indole core in a controlled manner during the ring-forming process.

  • Key Challenges of this Route:

    • The reaction often requires harsh acidic conditions (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which may not be compatible with sensitive functional groups.[7]

    • The synthesis of the required substituted hydrazine can be a multi-step process in itself.

    • If an unsymmetrical ketone is used, it can lead to a mixture of regioisomeric indole products.[5]

Q2: I have 1-ethyl-5-bromoindole available. Is palladium-catalyzed cyanation a viable option, and what are the primary challenges?

A2: Yes, this is an excellent and modern alternative. The Buchwald-Hartwig and similar cross-coupling methodologies have revolutionized the synthesis of complex aromatic compounds.[8][9] You can convert the C-Br bond directly to the C-CN bond.

  • Advantages: This route offers a direct and often high-yielding path to the final product from a late-stage intermediate.

  • Key Challenges & Solutions:

    • Cyanide Source: Traditional cyanide sources like KCN or NaCN are highly toxic and can poison palladium catalysts.[10] Modern protocols often use safer, less inhibitory sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[11]

    • Catalyst and Ligand Choice: The success of the reaction is highly dependent on the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, SPhos). The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Reaction Conditions: These reactions are typically run under an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst and require careful optimization of the base, solvent, and temperature.[12]

Q3: Is it possible to synthesize the target compound from 1-ethyl-1H-indol-5-amine via a Sandmeyer reaction?

A3: The Sandmeyer reaction is a classic transformation for converting an aromatic amine into a nitrile via a diazonium salt intermediate.[13][14] This is a feasible, albeit potentially hazardous, route.

  • Reaction Sequence:

    • Diazotization: The primary amine (1-ethyl-1H-indol-5-amine) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the diazonium salt.

    • Cyanation: The unstable diazonium salt solution is then added to a solution of a copper(I) cyanide.[15]

  • Risks and Challenges:

    • Instability of Diazonium Salts: Aryl diazonium salts can be explosive, especially if isolated. They are almost always generated and used in situ at low temperatures.

    • Use of Copper(I) Cyanide: This reagent is highly toxic and requires careful handling.

    • Side Reactions: The acidic conditions required for diazotization could potentially lead to degradation of the electron-rich indole ring.

This route is generally reserved for situations where the 5-aminoindole precursor is readily available and other methods have failed.

PART 3: Protocols and Data

Optimized Protocol: N-Ethylation of 1H-Indole-5-carbonitrile using NaH

This protocol is designed to maximize N-selectivity and achieve high conversion.

Materials:

  • 1H-Indole-5-carbonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1H-indole-5-carbonitrile (1.0 eq).

  • Deprotonation: Add anhydrous DMF to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. A color change and cessation of gas evolution indicate the formation of the indolide anion.

  • Alkylation: Add ethyl iodide (1.1 eq) dropwise via syringe to the stirred suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield 1-Ethyl-1H-indole-5-carbonitrile as a pure solid.

Data Summary: Comparison of N-Ethylation Conditions

The following table summarizes typical outcomes for the N-ethylation of an indole, illustrating the impact of different reagents and conditions. Yields and selectivity are representative and should be optimized for this specific substrate.

Base (eq) Solvent Ethylating Agent (eq) Temp (°C) Typical Yield N:C3 Selectivity Notes
K₂CO₃ (1.5)AcetoneEtI (1.2)RefluxModerateModerateCommon conditions, but may result in incomplete conversion and C3-alkylation.
Cs₂CO₃ (1.5)DMFEtI (1.2)25GoodGoodCesium effect can enhance N-selectivity and reactivity. More expensive base.
NaH (1.2) DMF EtI (1.1) 0 to 25 Excellent >95:5 Recommended method for high selectivity and conversion. [2][3]
NaH (1.2)THFEtI (1.1)0 to 25GoodGood-ExcellentTHF is a good alternative, but DMF often provides slightly better results.
KOtBu (1.2)THFEtBr (1.1)25GoodGoodStrong base, but can be more sterically hindered.

PART 4: Visual Guides

Diagram 1: Troubleshooting Workflow for N-Ethylation

G cluster_base Base & Deprotonation cluster_solvent Solvent & Temperature cluster_reagent Reagents & Stoichiometry start Problem: Low Yield or Poor N:C3 Selectivity base_check Is the base strong enough? (e.g., NaH, KOtBu) start->base_check base_yes Yes base_check->base_yes Yes base_no No (e.g., K2CO3) base_check->base_no No solvent_check Is the solvent polar aprotic and anhydrous? (e.g., DMF) base_yes->solvent_check action_base Action: Switch to a stronger base like Sodium Hydride (NaH). Ensure 1.2 eq. base_no->action_base action_base->solvent_check solvent_yes Yes solvent_check->solvent_yes Yes solvent_no No/Wet solvent_check->solvent_no No action_solvent Action: Use anhydrous DMF. Consider gentle heating (50-80°C) to favor thermodynamic N-product. solvent_yes->action_solvent Optimization reagent_check Is ethylating agent in large excess? solvent_yes->reagent_check solvent_no->action_solvent action_solvent->reagent_check reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No action_reagent Action: Use 1.1-1.2 eq of EtI. Add dropwise at 0°C to control concentration and prevent dialkylation. reagent_yes->action_reagent end_node Result: Improved Yield and High N-Selectivity reagent_no->end_node action_reagent->end_node G start Goal: Synthesize 1-Ethyl-1H-indole-5-carbonitrile q1 Is 1H-Indole-5-carbonitrile readily available? start->q1 route_n_alkylation Strategy 1: Direct N-Ethylation (Recommended Route) - Use NaH/DMF/EtI - High selectivity, high yield q1->route_n_alkylation Yes q2 What precursors are available? q1->q2 No a1_yes Yes a1_no No precursor1 1-Ethyl-5-bromoindole q2->precursor1 Bromo-indole precursor2 4-Cyano-N-ethylphenylhydrazine q2->precursor2 Hydrazine precursor3 1-Ethyl-1H-indol-5-amine q2->precursor3 Amino-indole route_pd Strategy 2: Pd-Catalyzed Cyanation - Modern, efficient method - Requires catalyst/ligand screening precursor1->route_pd route_fischer Strategy 3: Fischer Indole Synthesis - Classic ring formation - Can be harsh (acid, heat) precursor2->route_fischer route_sandmeyer Strategy 4: Sandmeyer Reaction - Feasible but hazardous - Diazonium instability is a concern precursor3->route_sandmeyer

Caption: Decision tree for selecting a synthetic strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,3-Dioxoindoline-5-carbonitrile via Sandmeyer Reaction. BenchChem.
  • Cerna, I., & Gáplovský, A. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(15), 4983. [Link]

  • Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. BenchChem.
  • Procter, L. V., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(39), 8871-8876. [Link]

  • Bruckmann, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7439–7444. [Link]

  • Bruckmann, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7439–7444. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Reddy, V. R., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1311-1316. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • BenchChem. (2025). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. BenchChem.
  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3153. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. BenchChem.
  • Vinogradova, E. V., et al. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Wang, C., et al. (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 51(54), 10944-10947. [Link]

  • Brogi, S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3202. [Link]

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,3-Dioxoindoline-5-carbonitrile. BenchChem.
  • Skrzyńska, A., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Tilstam, U., & Weinmann, H. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Jones, C. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 89-94. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 16, 2026, from [Link]

  • Ghorai, P., et al. (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 59(88), 13217-13220. [Link]

  • Liu, C., & Stahl, S. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(32), 12555–12560. [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28938-28942. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 16, 2026, from [Link]

  • De Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627. [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile.
  • MDPI. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. (2025). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • PubMed Central. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • The Organic Chemistry Tutor. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • MDPI. (n.d.). 7-Iodo-1H-indole-3-carbonitrile. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,3-Dioxoindoline-5-carbonitrile. BenchChem.

Sources

Optimization

Technical Support Center: N-Ethylation of Indole-5-carbonitrile

Welcome to our dedicated technical support guide for the N-ethylation of indole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the N-ethylation of indole-5-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges posed by this reaction, ensuring a successful and efficient synthesis.

Introduction: The Nuances of N-Alkylating an Electron-Deficient Indole

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry. However, the presence of a strong electron-withdrawing cyano group at the 5-position of the indole ring in indole-5-carbonitrile introduces specific challenges that must be carefully managed.[1][2] This cyano group significantly influences the electronic properties of the indole, making the N-H proton more acidic compared to unsubstituted indole and deactivating the ring to some extent.[2] While this can be advantageous, it also sets the stage for a competitive interplay between N-alkylation and various side reactions. This guide will provide you with the insights and protocols to favor the desired N-ethylated product.

Troubleshooting Guide

This section addresses common issues encountered during the N-ethylation of indole-5-carbonitrile in a question-and-answer format.

Q1: I am observing a significant amount of C3-ethylation alongside my desired N-ethylated product. What is causing this and how can I improve N-selectivity?

A1: This is the most common side reaction in indole alkylation. The indole ring is an ambident nucleophile, with the C3 position being inherently nucleophilic.[3] Several factors can lead to poor N/C selectivity:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated to the indolide anion, the remaining neutral indole can react with the ethylating agent at the C3 position, which is the site of highest electron density in the neutral indole.

  • Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product. Low reaction temperatures may favor the C3-isomer.

  • Solvent Effects: The choice of solvent plays a critical role. Solvents that do not effectively solvate the indolide anion can lead to aggregation and reduced reactivity at the nitrogen, allowing the C3-alkylation to compete.

Troubleshooting Steps:

  • Ensure Complete Deprotonation:

    • Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles. Use at least 1.1 equivalents.

    • Allow sufficient time for the deprotonation to complete before adding the ethylating agent. Stir the mixture of indole-5-carbonitrile and base in the solvent for at least 30-60 minutes at room temperature. You should observe the cessation of hydrogen gas evolution if using NaH.

  • Optimize Reaction Temperature:

    • Higher temperatures generally favor the thermodynamically stable N-alkylated product. If you are running the reaction at room temperature or below and observing C3-alkylation, consider increasing the temperature to 60-80 °C.

  • Solvent Selection:

    • Use a polar aprotic solvent that effectively solvates the indolide anion. N,N-Dimethylformamide (DMF) is an excellent choice and is generally superior to tetrahydrofuran (THF) for N-selectivity.

Q2: My reaction is producing a dialkylated product. How can I prevent this?

A2: Dialkylation (N,C3-diethylation) can occur if the initially formed N-ethylindole-5-carbonitrile reacts further at the C3 position. This is more likely with highly reactive ethylating agents or an excess of the electrophile.

Troubleshooting Steps:

  • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the ethylating agent (e.g., ethyl iodide or ethyl bromide).

  • Slow Addition: Add the ethylating agent dropwise to the solution of the pre-formed indolide anion. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the over-alkylation of the product.

Q3: The reaction is sluggish, and I'm getting a low yield of the desired product. What can I do?

A3: Low reactivity can stem from several issues, from reagent quality to the reaction setup.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents are pure and the solvent is anhydrous. Water will quench the strong base and the indolide anion. Use a freshly opened bottle of anhydrous DMF or distill it before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: While NaH is common, other bases can be effective. Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be used, sometimes with improved results depending on the substrate.

  • Increase Temperature: As mentioned, increasing the temperature can improve the reaction rate.

  • Choice of Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide. If your reaction is slow with ethyl bromide, consider switching to ethyl iodide.

Q4: I'm concerned about the stability of the nitrile group under my reaction conditions. Could it be reacting?

A4: The nitrile group is generally robust. However, under harsh basic conditions and with the presence of water, it can be hydrolyzed to a carboxamide or a carboxylic acid.[4][5][6]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: This is the most critical step to prevent nitrile hydrolysis. Ensure your glassware is flame-dried and the reaction is run under a dry, inert atmosphere.

  • Moderate Reaction Times and Temperatures: Avoid prolonged heating at very high temperatures if possible.

  • Work-up Procedure: Quench the reaction with a non-aqueous reagent if possible, or with cold water/brine. Acidifying the workup to neutralize the base is standard, but be mindful that strongly acidic conditions can also promote hydrolysis.

Frequently Asked Questions (FAQs)

  • What is the effect of the 5-cyano group on the acidity of the indole N-H? The cyano group is strongly electron-withdrawing, which stabilizes the negative charge of the indolide anion through inductive and resonance effects. This makes the N-H proton of indole-5-carbonitrile more acidic (lower pKa) than that of unsubstituted indole. This increased acidity means that deprotonation can be achieved more readily.

  • What are the recommended starting conditions for the N-ethylation of indole-5-carbonitrile? A good starting point is to use 1.0 equivalent of indole-5-carbonitrile with 1.1 equivalents of sodium hydride in anhydrous DMF at room temperature. After stirring for 30-60 minutes, add 1.1 equivalents of ethyl iodide dropwise and continue to stir at room temperature, monitoring the reaction by TLC. If the reaction is slow or shows C3-alkylation, you can then begin to troubleshoot by gently heating the mixture.

  • Are there any alternative, milder methods for this N-ethylation? Yes, if your substrate is sensitive to strong bases like NaH, you can consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF, usually with heating. These conditions are generally milder and can be more tolerant of other functional groups.

  • How do I purify the final product, N-ethyl-indole-5-carbonitrile? The product is typically a solid at room temperature. After an aqueous workup, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Protocols

Protocol 1: Standard N-Ethylation of Indole-5-carbonitrile
  • To a flame-dried round-bottom flask under an argon atmosphere, add indole-5-carbonitrile (1.0 eq.).

  • Add anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of cold saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data and Visualizations

Table 1: Influence of Base and Solvent on N/C Alkylation Selectivity (Illustrative)
EntryBase (eq.)SolventTemperatureN-Alkylated Product YieldC3-Alkylated Product Yield
1NaH (1.1)THF25 °C60%30%
2NaH (1.1)DMF25 °C85%5%
3K₂CO₃ (1.5)DMF80 °C75%<5%
4NaH (1.1)DMF80 °C92%Not Detected

This table provides illustrative data based on general principles of indole alkylation to highlight key trends.

Diagram 1: Competing N- vs. C3-Ethylation Pathways

G cluster_0 Reaction Start cluster_1 Deprotonation cluster_2 Alkylation Pathways Indole-5-carbonitrile Indole-5-carbonitrile Indolide_Anion Indolide Anion Indole-5-carbonitrile->Indolide_Anion + Base (NaH) C3_Product C3-Ethylation (Kinetic Product) Indole-5-carbonitrile->C3_Product + EtI (Incomplete deprotonation, low temp.) N_Product N-Ethylation (Thermodynamic Product) Indolide_Anion->N_Product + EtI (Favored in DMF, higher temp.)

Caption: N- vs. C3-ethylation pathways for indole-5-carbonitrile.

Diagram 2: Troubleshooting Workflow for Poor N-Selectivity

G start Problem: Significant C3-Alkylation check_deprotonation Is deprotonation complete? (e.g., H₂ evolution ceased) start->check_deprotonation check_solvent Solvent? check_deprotonation->check_solvent Yes increase_base Action: Increase base eq. to 1.1-1.2 and/or pre-stir time to >1h check_deprotonation->increase_base No check_temp Reaction Temperature? check_solvent->check_temp DMF switch_solvent Action: Switch from THF to anhydrous DMF check_solvent->switch_solvent THF increase_temp Action: Increase temperature to 60-80 °C check_temp->increase_temp < 60 °C success Outcome: Improved N-Selectivity check_temp->success > 60 °C increase_base->success switch_solvent->success increase_temp->success

Caption: Decision tree for troubleshooting poor N-selectivity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. Retrieved January 17, 2026, from [Link]

  • Babaev, E. V., et al. (2005). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. Beilstein Journal of Organic Chemistry, 1(9). [Link]

  • Babaev, E. V., et al. (2005). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. Sci-Hub. [Link]

  • Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]

  • Sci-Hub. (n.d.). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. [Link]

  • ResearchGate. (2009). Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • YouTube. (2025). Nucleophilic Substitution Reactions | Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. [Link]

  • National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile | C9H6N2 | CID 27513. Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-Ethyl-1H-indole-5-carbonitrile in Assays

Welcome to the technical support center for 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the low aqueous...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the low aqueous solubility of this compound in experimental assays. Our goal is to provide you with the expertise and practical methodologies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 1-Ethyl-1H-indole-5-carbonitrile?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for non-polar compounds like 1-Ethyl-1H-indole-5-carbonitrile.[1] It is a powerful aprotic solvent capable of dissolving many organic molecules that have poor water solubility.[2] We recommend preparing a high-concentration stock, for example, 10 mM or 20 mM, which can then be serially diluted.

Best Practices for Stock Preparation:

  • Accurate Measurement: Use a high-precision analytical balance for weighing the solid compound and calibrated volumetric flasks for the solvent.[3]

  • Ensure Complete Dissolution: After adding the DMSO, ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can aid this process. Visually inspect the solution against a light source to confirm the absence of particulates.[3]

  • Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation over time.[4]

Q2: My compound precipitates when I add it to my aqueous assay buffer. What is happening and what should I do?

This is a classic sign of a compound "crashing out" of solution. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[5] The final concentration of your compound exceeds its thermodynamic solubility limit in the final assay medium.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest first step. Your target concentration may be too high for the compound's aqueous solubility.

  • Modify the Dilution Procedure: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate buffer that may contain a small percentage of organic solvent before the final dilution into the assay medium.

  • Increase the Co-solvent Concentration: While not always possible, slightly increasing the final percentage of DMSO in your assay might keep the compound in solution. However, you must first validate the tolerance of your specific assay to DMSO.[6]

Q3: What is the maximum recommended concentration of DMSO in my final assay?

The tolerance to DMSO is highly dependent on the assay type. Even at low concentrations, DMSO is not inert and can influence cellular processes.[6]

Assay TypeTypical DMSO ToleranceRationale & Considerations
Biochemical/Enzymatic Assays < 1-2%Higher concentrations can denature proteins or directly interfere with enzyme kinetics.[7] Some proteins may be sensitive to even lower concentrations.
Cell-Based Assays (Short Exposure, <24h) < 0.5%DMSO increases cell membrane permeability.[7] Concentrations above 0.5% can impact cell morphology, viability, and signaling pathways.
Cell-Based Assays (Long Exposure, >24h) ≤ 0.1% For long-term viability, proliferation, or differentiation studies, it is critical to keep the DMSO concentration as low as possible to avoid cytotoxicity and confounding biological effects.[8][9]

Crucial Validation Step: Always run a "vehicle control" with the same final concentration of DMSO as your test wells to determine the baseline effect of the solvent on your specific experimental system.[6]

Q4: How can I experimentally determine the maximum soluble concentration of my compound in my specific assay buffer?

Performing a simple kinetic solubility test is a highly recommended preliminary experiment. This will provide a reliable estimate of the maximum concentration you can achieve without precipitation in your final assay conditions. A detailed protocol is provided in the "Protocols and Methodologies" section below.

In-Depth Troubleshooting Guides

Problem: Inconsistent assay results or a poor dose-response curve.

Causality: Undissolved compound is a primary cause of non-reproducible data. If the compound is not fully in solution, the actual concentration available to interact with the target is unknown and will vary between wells, leading to erratic results. This can manifest as a shallow or inconsistent dose-response curve.

Troubleshooting Workflow: Ensuring Compound Solubility

G start Start: Inconsistent Assay Results check_stock 1. Visually Inspect Stock Solution (Against Light) start->check_stock stock_precipitate Precipitate Visible? check_stock->stock_precipitate handle_stock Action: - Warm/Vortex Stock - Centrifuge (10k x g, 10 min) - Use Supernatant Only stock_precipitate->handle_stock Yes stock_ok Stock is Clear stock_precipitate->stock_ok No check_dilution 2. Observe Dilution Into Assay Buffer handle_stock->check_dilution stock_ok->check_dilution dilution_precipitate Precipitate Forms? check_dilution->dilution_precipitate handle_dilution Action: - Lower Final Concentration - Perform Kinetic Solubility Assay (See Protocol) dilution_precipitate->handle_dilution Yes dilution_ok Solution Remains Clear dilution_precipitate->dilution_ok No end_node Conclusion: Inconsistency likely due to solubility. Redefine max concentration based on solubility assay. handle_dilution->end_node check_controls 3. Review Vehicle Controls (DMSO only) dilution_ok->check_controls controls_bad Controls Show High Variability or Unexpected Activity? check_controls->controls_bad handle_controls Issue is Assay System or DMSO Effect, not Compound. Action: - Optimize Assay Conditions - Run DMSO Dose-Response controls_bad->handle_controls Yes controls_bad->end_node No controls_ok Controls are Consistent

Caption: Troubleshooting Decision Tree for Solubility Issues.

Advanced Solubilization Strategies

If lowering the concentration or optimizing the dilution is not feasible for your experimental goals, consider these advanced strategies. Over 70% of new chemical entities suffer from poor aqueous solubility, making these formulation approaches critical in drug discovery.[10]

StrategyMechanismBest ForConsiderations
Co-Solvency Adding a water-miscible solvent (e.g., ethanol, PEG 400) to the assay buffer to increase the "hydrophobicity" of the solvent system.[11][12]Biochemical AssaysMust be validated for compatibility with the assay components (e.g., enzyme stability). Not ideal for cell-based assays due to potential toxicity.
pH Adjustment For ionizable compounds, adjusting the buffer pH can increase solubility by converting the molecule to its more soluble ionized form.[13]Biochemical AssaysThe indole nitrogen is weakly basic. Shifting the pH to be slightly acidic (e.g., pH 6.0) may improve solubility, but this must be compatible with your assay's required pH range.
Use of Excipients Incorporating solubilizing agents like cyclodextrins, which form inclusion complexes with hydrophobic drugs to shield them from the aqueous environment.[10][14]Both Biochemical and Cell-Based AssaysCan be very effective. Requires careful selection of the cyclodextrin type and concentration. Must be tested for any direct effects on the assay.

Protocols and Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for accurately preparing a concentrated stock solution.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Labeling calc 1. Calculate Mass Mass (mg) = 10 mM * Vol (L) * 170.22 g/mol weigh 2. Weigh Compound Use analytical balance. Record exact mass. calc->weigh dissolve 3. Dissolve in DMSO Add ~80% of final volume. Vortex/warm to dissolve. weigh->dissolve volume 4. Bring to Final Volume Use volumetric flask. Ensure quantitative transfer. dissolve->volume mix 5. Homogenize Invert flask 15-20 times. volume->mix aliquot 6. Aliquot Create small, single-use volumes in amber or light-blocking vials. mix->aliquot label_vial 7. Label Clearly Name, Conc., Solvent, Date aliquot->label_vial store 8. Store at -20°C or -80°C Avoid repeated freeze-thaw cycles. label_vial->store

Caption: Standard workflow for preparing a compound stock solution.

Materials:

  • 1-Ethyl-1H-indole-5-carbonitrile (MW: 170.22 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Calibrated volumetric flask (e.g., 1 mL or 5 mL)

  • Sterile, light-blocking vials for aliquoting

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (g) = 0.010 mol/L * 0.001 L * 170.22 g/mol = 0.0017022 g = 1.70 mg

  • Weighing: Accurately weigh out approximately 1.70 mg of the compound and record the exact mass.[4]

  • Dissolution: Transfer the weighed compound to the volumetric flask. Add approximately 80% of the final volume of DMSO (e.g., 800 µL for a 1 mL final volume).

  • Mixing: Cap the flask and vortex or sonicate until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary.

  • Final Volume: Once dissolved and cooled to room temperature, carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap and invert the flask 15-20 times to ensure the solution is homogeneous.[4]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or below, protected from light.[4]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This method provides a quick and effective way to estimate the solubility limit of your compound under your specific assay conditions.

Principle: A concentrated DMSO stock is serially diluted in the assay buffer. The formation of a precipitate is detected by light scattering, measured as turbidity in a plate reader.

Materials:

  • 10 mM stock solution of 1-Ethyl-1H-indole-5-carbonitrile in DMSO

  • Your final assay buffer

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity)

Procedure:

  • Plate Setup: Add 100 µL of your assay buffer to wells A1 through H11 of a 96-well plate. Add 200 µL of buffer to column 12 (this will be the buffer blank).

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock to all wells in column 1. This creates an initial concentration of 200 µM with 2% DMSO.

  • Serial Dilution:

    • Using a multichannel pipette, mix the contents of column 1 by pipetting up and down.

    • Transfer 100 µL from column 1 to column 2.

    • Mix column 2, and then transfer 100 µL from column 2 to column 3.

    • Repeat this 1:2 serial dilution across the plate to column 11. Do not add any compound to column 12.

  • Incubation: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours to allow any precipitate to form and equilibrate.

  • Measurement: Read the absorbance (turbidity) of the plate at a wavelength between 600-650 nm.

  • Data Analysis:

    • Subtract the average absorbance of the buffer blank (column 12) from all other wells.

    • Plot the absorbance vs. the log of the compound concentration.

    • The concentration at which the absorbance begins to sharply increase above the baseline is the estimated kinetic solubility limit. This is the highest concentration you should use in your assays to ensure the compound remains in solution.

References

  • World Pharma Today. (n.d.).
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Purdue e-Pubs. (n.d.).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • MDPI. (n.d.).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Benchchem. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • PubMed. (n.d.).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Eppendorf Denmark. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions.
  • BenchChem. (n.d.).
  • ResearchGate. (2025).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubChem - NIH. (n.d.). 1-Ethyl-1H-indole.
  • Biotage. (2023).
  • ResearchGate. (2016).
  • ResearchGate. (2014). (PDF)
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.).
  • Antibodies.com. (2024).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PubChem - NIH. (n.d.). Indole-5-carbonitrile.
  • Sigma-Aldrich. (n.d.). Indole-5-carbonitrile 5-Cyanoindole.
  • Technical Disclosure Commons. (2025).
  • Wikipedia. (n.d.). Pruvanserin.
  • Labsolu. (n.d.).
  • Hit2Lead. (n.d.). BB-4033033.
  • ChemicalBook. (n.d.). 1-ethyl-1H-indole-5-carbonitrile CAS#: 83783-28-2.
  • Labshake. (n.d.). 1-Ethyl-1H-indole-5-carbonitrile by BOC Sciences.

Sources

Optimization

Preventing C3-alkylation during indole N-alkylation.

A Guide to Selectively Targeting the Nitrogen and Preventing C3-Alkylation Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Selectively Targeting the Nitrogen and Preventing C3-Alkylation

Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the nitrogen atom of the indole ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern this crucial transformation. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high N-selectivity in your reactions.

Understanding the Core Challenge: N vs. C3 Reactivity

The primary hurdle in indole N-alkylation is the inherent electronic nature of the indole ring. The C3 position is significantly more nucleophilic than the nitrogen atom, making it prone to electrophilic attack.[1] This often leads to a mixture of N-alkylated and C3-alkylated products, complicating purification and reducing the yield of the desired compound. Our strategies will focus on tipping the scales in favor of N-alkylation through careful control of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a significant amount of C3-alkylation alongside my desired N-alkylated product. What are the primary factors I should investigate?

A1: This is the most common issue in indole alkylation. The N/C3 selectivity is a delicate balance between kinetic and thermodynamic control, steric effects, and the nature of the indolide anion. Here’s a breakdown of the key factors to troubleshoot:

  • Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to fully deprotonate the indole N-H. However, the nature of the resulting indolide salt plays a huge role.

    • "Hard" vs. "Soft" Cations: "Hard" cations like Li⁺ tend to coordinate more tightly with the "harder" nitrogen atom, favoring N-alkylation. In contrast, "softer" cations like K⁺ or Cs⁺ can lead to a more dissociated "naked" indolide anion, which can increase C3-alkylation.

    • Steric Hindrance: Bulky bases can sterically shield the N-H, but this doesn't always translate to selective N-alkylation by the electrophile.

  • Solvent Effects: The solvent influences the dissociation of the indolide salt and the solvation of the cation.

    • Polar Aprotic Solvents (DMF, DMSO, THF): These are the most common solvents.[2][3] DMF and DMSO are excellent at solvating cations, which can lead to a more reactive, "freer" indolide anion, potentially increasing C3-alkylation. THF is less polar and may favor tighter ion pairing, which can enhance N-selectivity.

    • Aprotic, Nonpolar Solvents (Toluene, Dichloromethane): These solvents can also be used, particularly in phase-transfer catalysis or with specific catalytic systems, to modulate reactivity.[1]

  • Electrophile Structure: The nature of your alkylating agent is paramount.

    • Steric Bulk: More sterically hindered electrophiles will preferentially attack the less hindered nitrogen atom.

    • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen of the indolide is a "harder" nucleophile than the C3 position. Therefore, "harder" electrophiles (e.g., dimethyl sulfate) may show a preference for N-alkylation, while "softer" electrophiles might favor C3.

Decision Workflow for Minimizing C3-Alkylation

G start High C3-Alkylation Observed base Modify Base/Counter-ion (e.g., NaH to KH) start->base Step 1 solvent Change Solvent (e.g., DMF to THF) base->solvent Step 2 electrophile Alter Electrophile (Increase steric bulk) solvent->electrophile Step 3 ptc Implement Phase-Transfer Catalysis electrophile->ptc Advanced Strategy 1 protect Consider N-Protecting Group Strategy electrophile->protect Advanced Strategy 2 end Optimized N-Alkylation ptc->end protect->end

Caption: A stepwise approach to troubleshooting C3-alkylation.

Q2: Which bases are recommended for selective N-alkylation, and why?

A2: The choice of base dictates the formation of the indolide anion, which is the first and most critical step.[2][4]

BasepKa of Conjugate AcidTypical ConditionsRationale for Use & Considerations
Sodium Hydride (NaH) ~36 (H₂)THF or DMF, 0°C to RTWorkhorse: Irreversibly deprotonates indole (pKa ~17) to form the sodium indolide. The relatively "hard" Na⁺ cation promotes N-alkylation. Caution: Can be pyrophoric and requires careful handling.
Potassium Hydride (KH) ~36 (H₂)THF, 0°C to RTHigher Reactivity: More reactive than NaH. The "softer" K⁺ can sometimes lead to increased C3-alkylation compared to NaH.
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)DMF or Acetonitrile, RT to elevated temp.Milder Conditions: Often used in phase-transfer catalysis or with more acidic indoles (e.g., those with electron-withdrawing groups).[1] May not be strong enough for complete deprotonation of electron-rich indoles.
Cesium Carbonate (Cs₂CO₃) ~10.3 (HCO₃⁻)DMF or Acetonitrile, RT to elevated temp.Enhanced Nucleophilicity: The large, "soft" Cs⁺ cation leads to a highly reactive, "naked" indolide anion. This can be beneficial for sluggish reactions but may decrease N/C selectivity.
Potassium tert-Butoxide (KOtBu) ~19 (t-BuOH)THF or t-BuOH, RTStrong, Soluble Base: A strong, non-nucleophilic base that is soluble in organic solvents. Can be a good alternative to metal hydrides.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5Acetonitrile or Toluene, RT to elevated temp.Organic, Non-nucleophilic Base: Useful for reactions where inorganic bases are problematic. Its strength is often sufficient for indole deprotonation.
Q3: Can I use a protecting group strategy to ensure exclusive N-alkylation?

A3: Absolutely. This is a robust, albeit multi-step, approach to guarantee N-selectivity. The strategy involves protecting the C3 position, performing the N-alkylation, and then removing the protecting group.

Workflow for C3-Protection Strategy

G start Indole Starting Material protect_c3 Protect C3 Position (e.g., with a removable group) start->protect_c3 n_alkylation Perform N-Alkylation (Base + Electrophile) protect_c3->n_alkylation deprotect Deprotect C3 Position n_alkylation->deprotect product Pure N-Alkylated Indole deprotect->product

Caption: C3-protection workflow for selective N-alkylation.

A common, albeit indirect, method is to start with a C3-substituted indole, perform the N-alkylation, and then modify or remove the C3-substituent if necessary. For indoles that are unsubstituted at C3, a temporary protecting group can be installed.

Advanced Strategies for Selective N-Alkylation

For challenging substrates or when traditional methods fail, consider these advanced catalytic approaches.

Phase-Transfer Catalysis (PTC)

This method is particularly effective for achieving N-selectivity. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the indolide anion from an aqueous or solid phase (containing a base like NaOH or K₂CO₃) into the organic phase where the alkylating agent resides. The bulky quaternary ammonium cation forms a lipophilic ion pair with the indolide anion, sterically hindering the C3 position and directing the electrophile to the nitrogen atom.

Experimental Protocol: General Procedure for N-Alkylation via PTC

  • To a stirred solution of the indole (1.0 equiv) and a phase-transfer catalyst (e.g., TBAB, 0.1 equiv) in a suitable organic solvent (e.g., toluene or dichloromethane), add the alkylating agent (1.1-1.5 equiv).

  • Add an aqueous solution of a base (e.g., 50% NaOH) or solid powdered base (e.g., K₂CO₃).

  • Stir the biphasic mixture vigorously at the desired temperature (RT to reflux) and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Transition Metal Catalysis

Modern synthetic methods offer highly selective catalytic routes to N-alkylated indoles.

  • Palladium- and Iridium-Catalyzed N-Allylation: These methods utilize allylic carbonates or acetates as electrophiles. The transition metal forms a π-allyl complex, which is then attacked by the indole nitrogen. The ligand on the metal plays a crucial role in controlling the regioselectivity.[5]

  • Copper-Catalyzed Alkylation: Copper catalysts can be used for the cross-coupling of indoles with various alkylating agents, including N-tosylhydrazones.[5] This method offers an alternative to traditional Sₙ2-type reactions.[5]

  • Aza-Wacker Type Reactions: This palladium-catalyzed reaction involves the coupling of indoles with alkenols.[6] It provides a novel pathway for enantioselective N-alkylation.[6]

Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent.[5][7][8] This reaction proceeds under mild, neutral conditions. It is particularly useful for indoles bearing electron-withdrawing groups, which increase the acidity of the N-H bond.[5]

Mechanism of N/C3 Alkylation

G cluster_0 Indole Deprotonation cluster_1 Alkylation Pathways Indole Indole (N-H) Indolide Indolide Anion Indole->Indolide + B⁻ Base Base (B⁻) Indolide->Indole + BH N_Alk N-Alkylated Product Indolide->N_Alk Attack at N-1 (Favored by hard electrophiles, steric hindrance at C3) C3_Alk C3-Alkylated Product Indolide->C3_Alk Attack at C-3 (Kinetically favored, high electron density) Electrophile Electrophile (R-X)

Caption: Competing pathways in indole alkylation.

Final Recommendations

When developing a new indole N-alkylation protocol, a systematic approach is key. Start with a standard condition (e.g., NaH in THF) and if C3-alkylation is observed, proceed through the troubleshooting workflow. For valuable or complex substrates, consider a protecting group strategy or a well-established catalytic method from the outset to ensure success.

References

  • MDPI.

  • Google Patents.

  • PMC - NIH.

  • National Institutes of Health.

  • ACS Catalysis.

  • YouTube.

  • Frontiers in Chemistry.

  • RSC Publishing.

  • Beilstein Journals.

  • RSC Publishing.

  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Reaction Scale-Up of 1-Ethyl-1H-indole-5-carbonitrile

Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, chemical engineers, and drug development professionals to provide field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, chemical engineers, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale.

Overview of Synthetic Strategies

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile typically involves two primary disconnection approaches: N-alkylation of a pre-existing indole core or construction of the indole ring system via cyclization. The choice of route at scale is dictated by factors such as starting material cost, process safety, atom economy, and purification robustness.

Diagram: Synthetic Pathways to 1-Ethyl-1H-indole-5-carbonitrile

Synthetic_Routes cluster_0 Route A: N-Alkylation cluster_1 Route B: Aromatic Cyanation cluster_2 Route C: Fischer Indole Synthesis Indole-5-carbonitrile Indole-5-carbonitrile Product_A 1-Ethyl-1H-indole- 5-carbonitrile Indole-5-carbonitrile->Product_A N-Ethylation (e.g., EtI, NaH, DMF) 1-Ethyl-5-bromo-1H-indole 1-Ethyl-5-bromo-1H-indole Product_B 1-Ethyl-1H-indole- 5-carbonitrile 1-Ethyl-5-bromo-1H-indole->Product_B Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd₂ (dba)₃) Hydrazine 4-Cyano-N-ethylphenylhydrazine Product_C 1-Ethyl-1H-indole- 5-carbonitrile Hydrazine->Product_C Acid-catalyzed Cyclization Ketone Acetaldehyde or equivalent Ketone->Product_C Acid-catalyzed Cyclization

Caption: Primary synthetic routes for 1-Ethyl-1H-indole-5-carbonitrile.

Troubleshooting and FAQs for Scale-Up

This section addresses common problems encountered during the scale-up of the primary synthetic routes in a question-and-answer format.

Category A: N-Ethylation of Indole-5-carbonitrile

Q1: My large-scale N-ethylation reaction is showing low conversion and significant starting material remains, even after extended reaction times. What's wrong?

A1: This is a frequent scale-up issue often traced back to two key factors: base insufficiency and solvent quality.

  • Insufficient Basicity/Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, requiring a strong base for complete deprotonation to the reactive indolate anion.[1] On a large scale, inefficient mixing can lead to localized consumption of the base, leaving pockets of unreacted indole. Furthermore, the quality of the base is critical. Sodium hydride (NaH), a common choice, can lose activity due to surface passivation from oxidation or improper storage.

  • Solvent and Reagent Purity: Water is the enemy of this reaction. Any moisture in the solvent (e.g., DMF, THF) or on the glassware will quench the strong base and the indolate anion, immediately halting the reaction.[1] At scale, the larger surface area of reactors and transfer lines increases the risk of atmospheric moisture contamination. Always use anhydrous solvents and ensure reagents are dry. The reaction should be conducted under a strictly inert atmosphere (Nitrogen or Argon).[1]

Troubleshooting Steps:

  • Verify Base Activity: Titrate a sample of the base or run a small-scale control reaction with known pure reagents to confirm its efficacy.

  • Improve Mixing: Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension of the base (e.g., NaH). Check for "dead spots" in the reactor.

  • Strict Anhydrous Conditions: Dry all solvents and reagents before use. Purge the reactor thoroughly with an inert gas before and during the reaction.

Q2: I'm observing a significant amount of the C3-ethylated isomer as a byproduct. How can I improve N-selectivity on a larger scale?

A2: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is often highly nucleophilic.[2][3][4] Several factors influence this regioselectivity:

  • Extent of Deprotonation: Incomplete deprotonation of the indole nitrogen leaves the neutral indole, which preferentially reacts with electrophiles at the C3 position.[2] Using a sufficiently strong base like NaH in a polar aprotic solvent (DMF, THF) strongly favors the formation of the N-anion, promoting N-alkylation.[1][2]

  • Reaction Temperature: While counterintuitive, higher temperatures can sometimes favor N-alkylation. This is because C-alkylation is often kinetically favored at lower temperatures, while N-alkylation can be the thermodynamically more stable product. One study noted that increasing the temperature to 80 °C resulted in complete N-alkylation.[2]

  • Counter-ion Effects: The choice of base (e.g., NaH vs. KOH or Cs₂CO₃) can influence the ion-pairing of the indolate, affecting the relative nucleophilicity of the N and C3 positions. Cesium bases are often reported to enhance N-selectivity.

ParameterCondition Favoring N-AlkylationCondition Favoring C3-AlkylationRationale
Base Strong base (e.g., NaH, KH)Weaker base or incomplete deprotonationMaximizes concentration of the N-anion.[2]
Solvent Polar aprotic (e.g., DMF, DMSO)Less polar solventsStabilizes the N-anion.[2]
Temperature Often higher (e.g., 80 °C)Often lower (e.g., 0 °C to RT)May favor the thermodynamic product (N-alkylation).[2]
Category B: Palladium-Catalyzed Cyanation

Q3: My scaled-up palladium-catalyzed cyanation of 1-ethyl-5-bromo-1H-indole is stalling. What are the likely causes?

A3: Palladium-catalyzed cross-coupling reactions can be sensitive, and scaling them up introduces new challenges.[5] Failure is often due to catalyst deactivation or suboptimal conditions.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ingress of oxygen into a large-scale reactor can kill the catalyst. It is crucial to thoroughly degas all solvents and maintain a robust inert atmosphere.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich indoles, a bulky, electron-rich ligand like XantPhos is often effective.[5] On scale, ligand-to-palladium ratios may need to be re-optimized.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common and relatively safe choice for cyanation.[5] However, its purity is important. Ensure it is anhydrous and of high quality.

  • Mixing: Inadequate mixing can lead to poor catalyst distribution and localized concentration gradients, slowing the reaction.

Q4: How should we handle the workup and waste streams for a large-scale cyanation reaction?

A4: This is a critical safety consideration. Cyanide is highly toxic.

  • Quenching: The reaction mixture must be quenched to destroy any residual cyanide. A common and effective method is to treat the aqueous waste stream with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate.

    • CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • Waste Disposal: All cyanide-containing waste, including solid residues and aqueous layers, must be segregated, clearly labeled, and disposed of according to strict institutional and environmental regulations. Never mix cyanide waste with acidic solutions, as this will generate highly toxic hydrogen cyanide (HCN) gas.

Category C: Purification and Isolation

Q5: Column chromatography is not a viable option for purifying 10 kg of my product. What are the best large-scale purification strategies?

A5: For multi-kilogram quantities, chromatography is generally avoided due to cost and solvent volume. The preferred methods are recrystallization and distillation.[6]

  • Recrystallization: This is the most common and cost-effective method for purifying solid products at scale.[6][7]

    • Solvent Screening: Conduct a systematic solvent screen at the lab scale to identify a single solvent or solvent pair that provides good solubility at high temperature and poor solubility at low temperature. Common choices for indole derivatives include ethanol, isopropanol, ethyl acetate, and heptane.

    • Controlled Cooling: On a large scale, the cooling rate must be carefully controlled. Crash cooling will trap impurities and lead to fine particles that are difficult to filter. A slow, controlled cooling profile promotes the growth of large, pure crystals.

  • Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an excellent purification method.[6]

Experimental Protocols

Protocol 1: Scale-Up of N-Ethylation of Indole-5-carbonitrile

Safety Warning: Sodium hydride (NaH) is highly flammable and reacts violently with water. Ethyl iodide is a lachrymator and alkylating agent. All operations must be performed by trained personnel in a suitable reactor under a strict inert atmosphere.

  • Reactor Preparation: Charge a 50 L glass-lined reactor with anhydrous N,N-Dimethylformamide (DMF, 20 L). Purge the reactor headspace with nitrogen for at least 30 minutes.

  • Base Addition: Under a strong nitrogen flow, carefully add sodium hydride (60% dispersion in mineral oil, 0.53 kg, 13.3 mol, 1.2 equiv.) to the DMF.

  • Indole Addition: Begin agitation and slowly add a solution of Indole-5-carbonitrile (1.5 kg, 10.55 mol, 1.0 equiv.) in anhydrous DMF (5 L) via an addition funnel over 1 hour, maintaining the internal temperature below 25 °C using a cooling jacket.

  • Reaction: Stir the resulting slurry at room temperature for 1 hour to ensure complete deprotonation.

  • Ethyl Iodide Addition: Cool the reactor to 0 °C. Slowly add ethyl iodide (1.81 kg, 11.6 mol, 1.1 equiv.) dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C. A mild exotherm is expected.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC until <1% of the starting material remains.

  • Quenching: Cautiously quench the reaction by slowly adding isopropanol (1 L) to destroy excess NaH, followed by the slow addition of water (10 L).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure 1-Ethyl-1H-indole-5-carbonitrile.

Diagram: Troubleshooting Low Yield in N-Ethylation

Troubleshooting_N_Alkylation start Low Conversion in N-Ethylation Scale-Up check_moisture Check for Moisture Contamination start->check_moisture check_base Verify Base Activity & Stoichiometry start->check_base check_mixing Evaluate Agitation Efficiency start->check_mixing moisture_pos Source of water identified? (Solvent, Reagents, Reactor) check_moisture->moisture_pos base_pos Base inactive or insufficient? check_base->base_pos mixing_pos Mixing inefficient? check_mixing->mixing_pos solve_moisture Use rigorously dried solvents. Ensure inert atmosphere. moisture_pos->solve_moisture Yes solve_base Use fresh, high-quality base. Consider 1.2-1.5 equivalents. base_pos->solve_base Yes solve_mixing Increase agitation speed. Check impeller design. mixing_pos->solve_mixing Yes end

Caption: Decision tree for troubleshooting low conversion in N-ethylation reactions.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Scientific Update. (2017).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • Organic Chemistry Portal. (n.d.).
  • SciELO. (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • MDPI. (n.d.).
  • (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (2025). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • ResearchG

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Optimization

Technical Support Center: 1-Ethyl-1H-indole-5-carbonitrile

Introduction Welcome to the technical support guide for 1-Ethyl-1H-indole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a deeper understandin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-Ethyl-1H-indole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to provide a deeper understanding of the stability and potential degradation pathways of this compound. Given that the indole nucleus and nitrile functional group are prevalent in pharmaceuticals, comprehending their reactivity is crucial for experimental design, data interpretation, and the development of stable formulations. This guide consolidates theoretical knowledge with practical troubleshooting advice to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 1-Ethyl-1H-indole-5-carbonitrile?

Based on its chemical structure, 1-Ethyl-1H-indole-5-carbonitrile is susceptible to three primary degradation pathways:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group at the 5-position can undergo hydrolysis under acidic or basic conditions to first form an amide intermediate (1-Ethyl-1H-indole-5-carboxamide) and subsequently the corresponding carboxylic acid (1-Ethyl-1H-indole-5-carboxylic acid).

  • Oxidation of the Indole Ring: The electron-rich indole ring is prone to oxidation.[1][2] This can occur at several positions, but the C2 and C3 positions of the pyrrole ring are particularly reactive.[1][3] Oxidation can lead to the formation of oxindole, isatin, and other ring-opened derivatives, potentially catalyzed by light, atmospheric oxygen, or oxidizing agents.[4][3][5]

  • Metabolic N-dealkylation: In biological systems, the N-ethyl group is a potential site for metabolic cleavage by cytochrome P450 (CYP) enzymes.[6][7][8] This would yield 1H-indole-5-carbonitrile as a major metabolite.

Q2: What are the recommended storage and handling conditions for this compound?

To minimize degradation, 1-Ethyl-1H-indole-5-carbonitrile should be stored under controlled conditions.

  • Solid State: Store as a solid in a tightly sealed container at low temperatures (e.g., 2-8°C or -20°C), protected from light and moisture. An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent oxidation.[9]

  • In Solution: Prepare solutions fresh whenever possible. If stock solutions must be stored, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), aliquot into small volumes to avoid freeze-thaw cycles, and store at -80°C under an inert atmosphere. Avoid aqueous buffers for storage, as they can promote hydrolysis.[9]

Q3: Is this compound sensitive to light?

Yes, indole derivatives are often susceptible to photodegradation.[10] Exposure to UV or even ambient laboratory light can catalyze oxidative reactions and lead to the formation of colored degradants. All experiments involving the compound or its solutions should be performed with protection from light by using amber vials or covering glassware with aluminum foil.[9][11]

Troubleshooting Guide for Experimental Issues

Problem 1: My analyte peak area is decreasing in my aqueous analytical sample queue.
  • Question: I prepared my samples in a buffered aqueous-organic mobile phase for HPLC analysis. Over the course of a 24-hour run, the peak area for my parent compound is steadily decreasing, and a new, more polar peak is emerging. What is happening?

  • Probable Cause: This is a classic sign of hydrolysis. The nitrile group on your molecule is likely reacting with the water in your mobile phase, converting to the more polar carboxylic acid degradant. The rate of hydrolysis can be pH-dependent.

  • Solution & Scientific Rationale:

    • Minimize Residence Time: Do not let samples sit in the autosampler for extended periods. Analyze them as quickly as possible after preparation.

    • Adjust pH: If possible, adjust the pH of your sample diluent to be near neutral (pH 6-7), as strongly acidic or basic conditions typically accelerate nitrile hydrolysis.[11]

    • Lower Temperature: Keep the autosampler temperature low (e.g., 4°C) to slow the rate of the degradation reaction.

    • Solvent Matching: Prepare your samples in a solvent with a higher organic ratio that is similar to your initial mobile phase conditions, minimizing the amount of water in the sample vial. This reduces the availability of water for the hydrolysis reaction.[9]

Problem 2: I'm observing multiple unexpected peaks in my LC-MS after performing an in vitro metabolism assay.
  • Question: I incubated 1-Ethyl-1H-indole-5-carbonitrile with human liver microsomes and see a rapid loss of the parent compound. My LC-MS shows several new peaks. How can I identify them?

  • Probable Cause: You are observing the results of Phase I metabolism. The primary metabolic routes for N-alkylated indoles are N-dealkylation and aromatic hydroxylation, driven by CYP enzymes.[6][7][12]

  • Solution & Scientific Rationale:

    • Predict Metabolites: Based on known pathways, predict the masses of likely metabolites:

      • N-dealkylation: Mass of parent - 28 Da (loss of C₂H₄) to yield 1H-indole-5-carbonitrile.

      • Hydroxylation: Mass of parent + 16 Da (addition of an oxygen atom). This could occur on the indole or benzene ring.

      • Hydrolysis: Mass of parent + 18 Da (hydrolysis of the nitrile to a carboxylic acid, though this is often less common enzymatically than in chemical degradation).

    • Use High-Resolution MS/MS: Characterize the fragmentation pattern of the parent compound using tandem mass spectrometry (MS/MS). Compare the fragmentation of the new peaks to the parent. Metabolites often retain a core fragment of the parent molecule, which helps in structural confirmation.

    • Control Experiments: Run control incubations without NADPH (the cofactor for CYP enzymes) and without microsomes. The absence of new peaks in these controls confirms that their formation is enzyme-mediated.

Problem 3: My solid compound has developed a yellowish or brownish tint over time.
  • Question: The white powder of 1-Ethyl-1H-indole-5-carbonitrile I ordered a year ago now has a distinct color. Is it still usable?

  • Probable Cause: The color change is indicative of oxidation. Indoles can slowly oxidize upon exposure to air and light, forming highly conjugated, colored polymeric or dimeric species.[1]

  • Solution & Scientific Rationale:

    • Purity Check: Do not assume the material is still pure. Re-analyze the compound by HPLC-UV, NMR, or LC-MS to determine its actual purity before use.

    • Risk Assessment: For non-critical applications like reaction screening, the material might be usable if the purity is still >95%. However, for quantitative assays, dose-response curves, or animal studies, using degraded material is unacceptable as it introduces impurities and lowers the effective concentration of your active compound.

    • Proper Storage: This issue highlights the importance of proper storage.[9] For future purchases, immediately store the compound in a desiccator, in the dark, at a low temperature, and consider flushing the vial with argon or nitrogen.

Key Degradation Pathways and Experimental Workflows

Predicted Degradation Pathways

The following diagram illustrates the most probable chemical and metabolic degradation pathways for 1-Ethyl-1H-indole-5-carbonitrile.

G cluster_parent Parent Compound cluster_degradants Potential Degradants / Metabolites parent 1-Ethyl-1H-indole-5-carbonitrile hydrolysis_acid 1-Ethyl-1H-indole-5-carboxylic acid parent->hydrolysis_acid Hydrolysis (Acid/Base) oxidation Hydroxylated/Oxindole Derivatives parent->oxidation Oxidation (O₂, H₂O₂, Light, CYPs) ndealkylation 1H-indole-5-carbonitrile parent->ndealkylation N-dealkylation (CYP450 Metabolism)

Caption: Predicted degradation pathways of 1-Ethyl-1H-indole-5-carbonitrile.

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11][13][14]

Objective: To intentionally degrade 1-Ethyl-1H-indole-5-carbonitrile under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL. Include a control sample diluted with water/acetonitrile stored at 4°C.

Stress ConditionReagent/ConditionIncubation Time & Temp.Quenching Step
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours @ 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours @ 60°CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂2, 8, 24 hours @ Room TempAdd Sodium Bisulfite
Thermal Stress Solution in Water/ACN24, 48, 72 hours @ 80°CCool to Room Temp
Photolytic Stress Solution in Quartz CuvetteExpose to UV/Vis light (ICH Q1B)Analyze directly
  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., UPLC-UV-MS). The goal is to achieve 5-20% degradation of the parent compound.[13]

  • Data Evaluation:

    • Compare chromatograms of stressed samples to the control.

    • Identify and quantify the degradation products.

    • Perform a mass balance calculation to ensure all major degradants are accounted for.

    • Use MS/MS to propose structures for the unknown degradation products.

Experimental Workflow Diagram

G cluster_stress Apply Stress Conditions (Target 5-20% Degradation) start Prepare 1 mg/mL Stock Solution (in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Light) start->photo quench Quench Reaction / Neutralize acid->quench base->quench oxid->quench thermal->quench photo->quench analysis Analyze via UPLC-UV-MS quench->analysis end Identify Degradants & Assess Method Specificity analysis->end

Caption: Workflow for a forced degradation study.[9]

References

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(8), 1863-1867. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Retrieved from [Link]

  • Belkacem, M., et al. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials, 166(2-3), 1244-9. Retrieved from [Link]

  • Ma, B., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(9), 1697-706. Retrieved from [Link]

  • Li, Y., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4381. Retrieved from [Link]

  • Luminata CS. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Ximenes, V. F., et al. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research, 38(11), 1575-83. Retrieved from [Link]

  • Wikipedia. (n.d.). Synthetic cannabinoids. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. Retrieved from [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Retrieved from [Link]

  • Reddy, Y. R. (2018). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology, 7(6). Retrieved from [Link]

  • Indoco Analytical Solutions. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Dolby, L. J., & Booth, D. L. (1966). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 88(5), 1049-1051. Retrieved from [Link]

  • Google Patents. (2017). US9533949B2 - Processes for the preparation of 3-alkyl indoles.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Scientia Pharmaceutica, 81(1), 1-22. Retrieved from [Link]

  • Guntreddi, T., et al. (2020). Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Chemistry, 26(2), 343-348. Retrieved from [Link]

  • Bakulina, O., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved from [Link]

  • Kumar, S., et al. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Accounts of Chemical Research, 55(1), 88-103. Retrieved from [Link]

  • Thimann, K. V., & Mahadevan, S. (1958). Enzymatic hydrolysis of indoleacetonitrile. Nature, 181(4621), 1466-7. Retrieved from [Link]

  • Al-Tel, T. H. (2013). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 18(6), 6505-6516. Retrieved from [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2687. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]

  • Weidner, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7359-7364. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-1H-indole-5-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-indole-5-carbonitrile. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-1H-indole-5-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity removal during and after synthesis. Our focus is on providing practical, evidence-based solutions to enhance the purity and yield of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 1-Ethyl-1H-indole-5-carbonitrile?

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile, often proceeding through variations of the Fischer indole synthesis, can generate a range of impurities.[1][2] These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4-ethylphenylhydrazine and a carbonyl partner (e.g., a protected 4-cyanobenzaldehyde derivative) are common. Their presence is often due to incomplete reaction kinetics or suboptimal stoichiometry.

  • Side-Reaction Products: The acidic conditions of the Fischer indole synthesis can promote side reactions.[3] Aldol condensation of the ketone or aldehyde starting material can occur if α-hydrogens are present.[3] Additionally, regioisomeric indole products can form if an unsymmetrical ketone is used.[4]

  • Degradation Products: Indole rings, while aromatic, can be susceptible to oxidation or polymerization under harsh acidic or thermal conditions, leading to colored impurities.[5]

  • Catalyst Residues: Incomplete removal of acid catalysts (e.g., ZnCl₂, PPA) can contaminate the final product.[4]

Q2: My final product has a persistent color, even after initial workup. What is the likely cause and how can I remove it?

A persistent color (often yellow, brown, or pink) in indole derivatives typically indicates the presence of oxidized species or polymeric byproducts. These impurities can form due to exposure to air, light, or residual acid from the synthesis.

Troubleshooting Strategy:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing high molecular weight, colored impurities. This is typically performed during the recrystallization process.

  • Optimized Recrystallization: A carefully selected solvent system for recrystallization can effectively exclude these impurities from the crystal lattice of the desired product.[6]

  • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidative impurities.

Q3: I am struggling to separate my product from a closely related impurity with a similar polarity. What advanced purification techniques can I employ?

When standard purification methods like recrystallization or basic column chromatography fail to provide adequate separation, more specialized techniques are required.

Advanced Purification Strategies:

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful tool for separating compounds with very similar polarities.[7][8] Method development to optimize the mobile phase composition is crucial for achieving baseline separation.[9]

  • Multi-Solvent Recrystallization: Employing a binary or ternary solvent system for recrystallization can sometimes provide the selectivity needed to separate closely related compounds.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the indole nitrogen to alter the polarity of the molecule, facilitating separation from the impurity. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds.[6] The success of this method hinges on the appropriate choice of solvent.[10]

Core Principle: The ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble as the solution cools.[10]

Workflow for Optimizing Recrystallization:

Caption: Workflow for optimizing recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of your crude "1-Ethyl-1H-indole-5-carbonitrile" in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at their boiling points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Quality
EthanolLowHighWell-formed needles
Isopropanol/Water (9:1)Very LowHighSmall plates
Ethyl Acetate/Hexane (1:2)LowHighFine powder
TolueneLowModerateLarge prisms
Guide 2: Column Chromatography for Impurity Removal

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[11]

Core Principle: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) is critical for achieving effective separation. A less polar mobile phase will result in slower elution of compounds that interact strongly with the polar stationary phase.

Workflow for Column Chromatography:

Chromatography_Workflow A Prepare Column B Load Sample A->B Adsorb crude product onto silica C Elute with Solvent Gradient B->C Start with low polarity eluent D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F Identify fractions containing pure product G Evaporate Solvent F->G H Isolated Pure Product G->H

Caption: Workflow for column chromatography.

Step-by-Step Protocol:

  • Stationary Phase and Eluent Selection: For "1-Ethyl-1H-indole-5-carbonitrile," silica gel is a common stationary phase. Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified "1-Ethyl-1H-indole-5-carbonitrile."

Guide 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of your final product with high accuracy.[7][9]

Core Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and be detected as they exit the column.

Step-by-Step Protocol for Purity Analysis:

  • Instrumentation: Use an HPLC system equipped with a UV or Diode Array Detector (DAD) and a reverse-phase C18 column.[9]

  • Mobile Phase Preparation: A common mobile phase for indole derivatives is a gradient of acetonitrile in water, often with a small amount of an acid like formic acid to improve peak shape.[9][12]

  • Sample Preparation: Prepare a dilute solution of your purified "1-Ethyl-1H-indole-5-carbonitrile" in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and run the analysis. The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
  • Benchchem. (2025).
  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Finance Fusion. (2025). 5 Nitrile Hydrolysis Steps.
  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. [Link]

  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]

  • National Center for Biotechnology Information. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

  • National Center for Biotechnology Information. (2013). Why Do Some Fischer Indolizations Fail?. [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles.
  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • University of Michigan. (n.d.). Indoles.
  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • ResearchGate. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2020). Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Google Patents. (2016).
  • MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • Synlett. (n.d.).
  • PubMed. (1979). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of 1-Ethyl-1H-indole-5-carbonitrile

Welcome to the technical support center for the HPLC analysis of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1-Ethyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. The following sections are structured in a question-and-answer format to directly address specific issues you may face.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of an HPLC method for 1-Ethyl-1H-indole-5-carbonitrile.

Q1: What are the key physicochemical properties of 1-Ethyl-1H-indole-5-carbonitrile to consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of effective method development. 1-Ethyl-1H-indole-5-carbonitrile (C₁₁H₁₀N₂) has a molecular weight of 170.22 g/mol .[1] As an indole derivative, it possesses a heterocyclic aromatic structure, making it suitable for reverse-phase HPLC. Its planarity and aromaticity allow for strong π-π interactions with appropriate stationary phases. The nitrile group adds polarity to the molecule. Indole compounds are also known to be fluorescent, which can be exploited for highly sensitive detection.[2][3]

Q2: What is a good starting point for mobile phase selection?

A2: For reverse-phase HPLC of indole derivatives, a common starting point is a mixture of acetonitrile (ACN) and water or methanol and water.[4] A gradient elution is often preferred for complex samples to ensure good resolution of all components.[2] A typical starting gradient could be 20% ACN in water, ramping up to 80-90% ACN over 20-30 minutes. The aqueous portion of the mobile phase should be slightly acidified, for example, with 0.1% formic acid or acetic acid, to ensure the analyte is in a consistent protonation state, which generally leads to sharper peaks.[2][5]

Q3: Which type of HPLC column is most suitable?

A3: A C18 or C8 column is a standard choice for the analysis of indole derivatives due to their ability to provide the necessary hydrophobic interactions for retention.[2][4][5] For general-purpose analysis, a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a robust starting point. For faster analysis, a shorter column with smaller particles (e.g., 2.1 mm x 50 mm, <2 µm) can be used with a UHPLC system.

Q4: What detection method should I use?

A4: UV detection is a common and effective method for analyzing 1-Ethyl-1H-indole-5-carbonitrile, typically around 280 nm where the indole chromophore absorbs.[4] For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection is an excellent option. Indole compounds often exhibit native fluorescence with an excitation wavelength around 280 nm and an emission wavelength around 350 nm.[2][5]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during your analysis.

Peak Shape Issues

Q5: My peak for 1-Ethyl-1H-indole-5-carbonitrile is tailing. What are the likely causes and how can I fix it?

A5: Peak tailing is a common issue in HPLC and can arise from several factors.[6][7][8]

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the indole ring, causing tailing.[7][9]

    • Solution: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a pH of around 3. This protonates the silanol groups, reducing their interaction with the analyte.[9] Using an end-capped column can also minimize these interactions.[7]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[7]

    • Solution: Use shorter, narrower internal diameter tubing between the column and the detector and ensure all fittings are properly connected to minimize dead volume.[6]

  • Contaminated Guard Column or Column Inlet: Particulate matter from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column.[6]

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[6]

dot

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload check_pH Is mobile phase pH optimized? check_overload->check_pH No solution_overload Reduce injection volume or dilute sample. check_overload->solution_overload Yes check_column Is the column old or contaminated? check_pH->check_column Yes solution_pH Adjust mobile phase pH to ~3 with acid. check_pH->solution_pH No check_extra_column Is extra-column volume minimized? check_column->check_extra_column No solution_column Replace guard/analytical column. check_column->solution_column Yes solution_extra_column Use shorter/narrower tubing. check_extra_column->solution_extra_column Yes end_node Peak Shape Improved check_extra_column->end_node No solution_overload->end_node solution_pH->end_node solution_column->end_node solution_extra_column->end_node

Caption: Troubleshooting workflow for peak tailing.

Q6: I am observing peak fronting. What could be the cause?

A6: Peak fronting is less common than tailing but can still occur.[11]

  • Sample Overload: This is a primary cause of peak fronting.[10][11][12]

    • Solution: Dilute your sample or decrease the injection volume.[6][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[6][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]

  • Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.[6]

    • Solution: Increase the column temperature, for instance, to 30-40 °C, using a column oven for better reproducibility.[6]

Retention Time Variability

Q7: The retention time of my analyte is drifting or shifting between injections. What should I check?

A7: Unstable retention times can compromise the reliability of your data.

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, especially in gradient elution, retention times can shift.[6][13]

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before each injection.[13]

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the elution strength.[6]

    • Solution: Prepare fresh mobile phase daily.[6][14] If using an online mixer, ensure it is functioning correctly.

  • Fluctuations in Flow Rate: A problem with the pump, such as a leak or faulty check valves, can cause the flow rate to be inconsistent.[6]

    • Solution: Check for any leaks in the system. If the problem persists, the pump seals or check valves may need to be replaced.[6]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially if a column oven is not used.[15]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[6]

Baseline Problems

Q8: I'm seeing a noisy baseline in my chromatogram. What are the common causes?

A8: A noisy baseline can interfere with the detection and quantification of low-level analytes.[16]

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a frequent cause of baseline noise.[6][16]

    • Solution: Degas the mobile phase before use, either by sonication, vacuum filtration, or using an in-line degasser. Purge the pump to remove any trapped air.[6][16]

  • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector cell can lead to a noisy baseline.[6][16][17]

    • Solution: Use high-purity HPLC-grade solvents.[13] If the detector cell is contaminated, flush it with a strong, appropriate solvent.[6][13]

  • Deteriorating Detector Lamp: An old or failing detector lamp can result in decreased light intensity and increased noise.[6][16]

    • Solution: Check the lamp's energy output. If it is low, replace the lamp according to the manufacturer's instructions.[6]

Q9: My chromatogram has "ghost peaks." What are they and how do I get rid of them?

A9: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[14][18][19]

  • Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected in subsequent runs.[14][19]

    • Solution: Implement a robust needle wash protocol in your autosampler method. Running a blank injection after a high-concentration sample can help identify and mitigate carryover.[14]

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can accumulate and elute as ghost peaks, especially in gradient elution.[19][20][21]

    • Solution: Use freshly prepared, high-purity mobile phase.[14] To identify the source, run a blank gradient without an injection. If the ghost peak is still present, the issue is likely with the mobile phase or the system.[19]

  • Sample Preparation Issues: Contaminants can be introduced during sample preparation.[20][21]

    • Solution: Review your sample preparation procedure and ensure all glassware and solvents are clean.

dot

GhostPeak_Diagnosis start Ghost Peak Detected run_blank Inject a blank (mobile phase) start->run_blank peak_present Is the ghost peak present? run_blank->peak_present carryover Source: Carryover peak_present->carryover No system_contamination Source: System/Mobile Phase Contamination peak_present->system_contamination Yes solution_carryover Improve autosampler wash method. Run blank injections between samples. carryover->solution_carryover solution_system Use fresh, high-purity mobile phase. Clean the HPLC system. system_contamination->solution_system

Caption: Diagnostic workflow for identifying the source of ghost peaks.

Part 3: Method Validation and System Suitability

Q10: What are the key parameters to consider when validating an HPLC method for 1-Ethyl-1H-indole-5-carbonitrile according to ICH guidelines?

A10: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[22][23] According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated[23][24][25][26]:

Validation Parameter Purpose
Specificity To ensure that the signal measured is from the analyte of interest and not from any other components (e.g., impurities, degradation products, matrix components).[23][24]
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[23][24]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[22][25]
Accuracy The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration and expressed as percent recovery.[23][24]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[22][23]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][25]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][25]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[23][24]

Q11: How do I perform a system suitability test?

A11: A system suitability test is performed before and during your sample analysis to ensure the chromatographic system is performing adequately. It typically involves injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing Factor (Asymmetry Factor): Should ideally be between 0.8 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: For a series of injections, the RSD should be within an acceptable limit (e.g., <2%).

These tests confirm that the system is suitable for the intended analysis on a given day.

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Tivana, L. D., & da Costa, J. P. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • Sundberg, R. J. (1996). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 717(1-2), 157-169. Available from: [Link]

  • Waters. What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology. Available from: [Link]

  • Dickie, A. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available from: [Link]

  • HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (2019). HPLC PEAK Fronting and Tailing, Common Reasons For It. Available from: [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Available from: [Link]

  • Chromatography Solutions. (2024). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Available from: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. Available from: [Link]

  • van der Westhuizen, J. H., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 13-18. Available from: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Available from: [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Overbrook Support Services. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Axion Training. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube. Available from: [Link]

  • Chen, S., et al. (1979). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 25(6), 892-896. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]

  • Tivana, L. D., & da Costa, J. P. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]

  • Kysilka, R., & Wurst, M. (1988). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Journal of Chromatography A, 446, 315-321. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42609237, 1-Ethyl-5-methoxy-1H-indole. Available from: [Link]

  • Krutošíková, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(12), 3241. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133291, 3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile. Available from: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 1H-indole-5-carboxylate. Organic Syntheses, 53, 72. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12399210, 5-Ethyl-1H-indole. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Available from: [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 1-Ethyl-1H-indole-5-carbonitrile and Other N-Alkylated Indole Analogs

Introduction: The Enduring Significance of the N-Alkylated Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the N-Alkylated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of biological activity. Among the various modifications, N-alkylation—the substitution at the N1 position of the indole ring—is a fundamental strategy employed to modulate a compound's physicochemical properties and target engagement.[2][3] This alteration can significantly impact factors such as solubility, metabolic stability, and binding affinity, making it a critical consideration in drug design.

This guide provides an in-depth comparison of the efficacy of 1-Ethyl-1H-indole-5-carbonitrile , a specific N-alkylated indole, against a series of structurally related analogs. Our analysis is grounded in published experimental data, focusing on the well-characterized field of cholinesterase inhibition to provide a quantitative and objective performance benchmark. We will delve into the structure-activity relationships (SAR) that govern efficacy, present detailed experimental protocols for validation, and contextualize the findings within broader therapeutic applications.

Structural Framework and Synthetic Considerations

The core structure of interest, 1-Ethyl-1H-indole-5-carbonitrile, features an ethyl group at the N1 position and a cyano moiety at the C5 position. The N-alkylation of indoles is a well-established synthetic transformation. Classically, this is achieved by treating the parent indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., ethyl iodide).[4] More contemporary methods utilize metal-catalyzed reactions, which can offer improved yields and milder conditions.[3] The choice of synthetic route is critical as it can influence regioselectivity, particularly the competition between N- and C-alkylation.[4]

The 5-cyano group is a versatile functional handle, serving as a precursor for various other chemical groups or acting as a key interacting moiety in ligand-receptor binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1-Ethyl-1H-indole-5-carbonitrile C₁₁H₁₀N₂170.22
1-Methyl-1H-indoleC₉H₉N131.18
1-Ethyl-1H-indoleC₁₀H₁₁N145.20
1-Propyl-1H-indoleC₁₁H₁₃N159.23
1-Butyl-1H-indoleC₁₂H₁₅N173.26
1-Pentyl-1H-indoleC₁₃H₁₇N187.28
1-Hexyl-1H-indoleC₁₄H₁₉N201.31
1-Heptyl-1H-indoleC₁₅H₂₁N215.34

Comparative Efficacy: Cholinesterase Inhibition

To objectively compare the efficacy of N-alkylated indoles, we will examine their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in neurodegenerative diseases, particularly Alzheimer's disease, where their inhibition can restore acetylcholine levels and improve cognitive function.

A systematic study by Moseley et al. provides a robust dataset for comparing a series of N-alkyl indoles.[5][6] While this study does not include the 5-carbonitrile substitution, it offers direct insight into how the length of the N-alkyl chain—the key feature of our target compound relative to its parent indole—influences biological activity.

Quantitative Performance Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) for a series of N-alkyl indoles against AChE and BChE. Lower IC₅₀ values indicate higher inhibitory potency.

CompoundN-Alkyl GroupAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)
5a Methyl40.2 ± 4.5> 100-
5b Ethyl 37.5 ± 2.6 > 100 -
5c Propyl39.7 ± 3.1> 100-
5d Butyl39.4 ± 3.4> 100-
5e Pentyl40.7 ± 3.8> 100-
5f Hexyl38.3 ± 3.6> 100-
5g Heptyl35.0 ± 2.9 > 100 -
5h Octyl38.3 ± 4.2> 100-
Data sourced from Moseley et al., J Enzyme Inhib Med Chem, 2024.[5][6]
Analysis of Structure-Activity Relationship (SAR)

From the data, several key insights emerge:

  • Potency against AChE: The N-alkyl indoles demonstrate consistent, moderate inhibition of AChE, with IC₅₀ values clustering in the 35-40 µM range.[5] The length of the alkyl chain, from methyl to octyl, has a minimal impact on potency, with the N-heptyl derivative (5g ) being slightly the most potent.[5][6] The N-ethyl indole (5b ), structurally analogous to our primary compound, is a representative inhibitor in this series.

  • Selectivity for AChE: A striking finding is the complete loss of activity against BChE (IC₅₀ > 100 µM) for all tested N-alkyl indoles.[5] This indicates that the indole scaffold, when N-alkylated, is highly selective for AChE over BChE. This selectivity is significant from a drug development perspective, as BChE inhibition can sometimes be associated with unwanted side effects.

  • Role of the Indole Core: The study contrasts these findings with N-alkyl isatins (which contain additional keto groups on the indole ring). N-alkyl isatins were found to be potent, selective inhibitors of BChE.[5][6] This highlights that the core indole structure itself is the primary determinant for the observed AChE selectivity.

Based on this evidence, 1-Ethyl-1H-indole-5-carbonitrile is predicted to be a selective inhibitor of AChE with an IC₅₀ value likely in the range of 35-40 µM. The 5-cyano group may further modulate this activity, potentially by forming specific interactions within the enzyme's active site gorge, though this would require direct experimental verification.

Experimental Protocol: AChE/BChE Inhibition Assay (Ellman's Method)

This protocol describes a standardized, self-validating colorimetric assay to determine the IC₅₀ values of N-alkylated indoles. The principle relies on the hydrolysis of acetylthiocholine (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the formation of which is monitored spectrophotometrically at 412 nm.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis p1 Prepare Buffer, DTNB, ATCI, and Enzyme Solutions a1 Add Buffer, DTNB, and Test Compound to Wells p1->a1 p2 Prepare Serial Dilutions of Test Compounds (e.g., in DMSO) p2->a1 a2 Add AChE Enzyme Solution a1->a2 a3 Pre-incubate at 37°C for 15 minutes a2->a3 a4 Initiate Reaction by Adding ATCI Substrate a3->a4 d1 Measure Absorbance at 412 nm (Kinetic Mode, 5 min) a4->d1 d2 Calculate Reaction Velocity (Slope of Abs vs. Time) d1->d2 d3 Plot % Inhibition vs. log[Compound Concentration] d2->d3 d4 Determine IC50 Value (Non-linear Regression) d3->d4

Caption: Workflow for the cholinesterase inhibition assay.

Materials and Reagents
  • Buffer: 0.1 M Phosphate Buffer (pH 8.0)

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Test Compounds: 1-Ethyl-1H-indole-5-carbonitrile and other N-alkylated indoles

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well microplate reader, multichannel pipette, incubator

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of DTNB (10 mM) in the phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in the phosphate buffer.

    • Prepare a working solution of AChE (e.g., 0.2 U/mL) in the buffer.

    • Prepare 10 mM stock solutions of each test compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Assay Setup (in a 96-well plate):

    • To each well, add the following in order:

      • 140 µL of Phosphate Buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 10 µL of the test compound dilution (or DMSO for control wells)

    • Mix gently and add 20 µL of the AChE enzyme solution.

    • Include a "blank" well containing all components except the enzyme.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance at 412 nm every 30 seconds for 5 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Broader Therapeutic Potential and Mechanistic Considerations

While cholinesterase inhibition provides a clear comparative metric, the N-alkylated indole scaffold is implicated in a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[7][8][9]

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[9] For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target. Inhibition of this pathway can halt uncontrolled cell proliferation, a hallmark of cancer.

Illustrative Signaling Pathway: EGFR Inhibition

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P Indole N-Alkylated Indole (e.g., 1-Ethyl-1H-indole-5-carbonitrile) Indole->EGFR Inhibition RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

The 5-cyano group on 1-Ethyl-1H-indole-5-carbonitrile could be particularly important in this context. The nitrile functionality is a known hydrogen bond acceptor and can participate in crucial interactions with amino acid residues in the ATP-binding pocket of kinases, potentially enhancing inhibitory activity and selectivity.

Conclusion

The comparative analysis, based on robust experimental data, positions 1-Ethyl-1H-indole-5-carbonitrile as a putative selective inhibitor of acetylcholinesterase. Its efficacy is expected to be comparable to other short-chain N-alkyl indoles, which consistently exhibit moderate potency in the mid-micromolar range.[5] The defining characteristic of this class is its profound selectivity for AChE over BChE, a feature driven by the core indole scaffold.

While this guide focuses on a specific, well-documented biological activity, the true potential of 1-Ethyl-1H-indole-5-carbonitrile and its analogs likely extends to other therapeutic areas, such as oncology and inflammation, where the indole nucleus is a proven pharmacophore.[9] The detailed protocols and mechanistic insights provided herein offer a validated framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this versatile class of molecules.

References

  • Moseley, H. N., et al. (2024). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286935. [Link]

  • Moseley, H. N., et al. (2023). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Konwar, D., et al. (2025). Examples of N‐alkylated indole and indoline based derivatives in drug area. ResearchGate. [Link]

  • Bora, P., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 12(8), 1235-1254. [Link]

  • Elsayed, A. I. (2020). Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Vaishya, V., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(46), 28891-28895. [Link]

  • White, A. D., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(42), 15115-15119. [Link]

  • Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]

  • Zhang, T., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1H-indole-5-carbonitrile Analogs as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 1-Ethyl-1H-indole-5-carbonitrile, a promising scaffold in modern medicinal chemistry. We will explore how targeted chem...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of 1-Ethyl-1H-indole-5-carbonitrile, a promising scaffold in modern medicinal chemistry. We will explore how targeted chemical modifications influence biological activity, drawing upon established principles and experimental data from related indole-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for the discovery of novel therapeutics, particularly in the realm of oncology.

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2][3] Its presence in numerous natural products and FDA-approved drugs, such as the multi-targeted tyrosine kinase inhibitor Sunitinib, underscores its therapeutic importance.[4] The 1-Ethyl-1H-indole-5-carbonitrile framework, in particular, offers a unique combination of structural rigidity and electronic properties, making it an attractive starting point for designing selective and potent enzyme inhibitors.[5][6]

This guide will deconstruct the core scaffold, analyze key modification points, and present the rationale behind synthetic strategies aimed at enhancing potency and selectivity. We will focus primarily on the development of kinase inhibitors, a class of enzymes frequently implicated in cancer progression.[7]

Deconstructing the Scaffold: Key Regions for SAR Exploration

The therapeutic potential of a 1-Ethyl-1H-indole-5-carbonitrile analog is determined by the interplay of its constituent parts. Understanding the role of each region is critical for rational drug design. Modifications are strategically introduced to optimize interactions with the target protein, improve physicochemical properties, and enhance the overall drug-like profile.

The general workflow for designing and evaluating these analogs follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Scaffold Selection (1-Ethyl-1H-indole-5-carbonitrile) B Analog Design (SAR-guided Modifications) A->B C Chemical Synthesis & Purification B->C D In Vitro Kinase Assay (Determine IC50) C->D Test Compound E Cell-Based Viability Assay (e.g., MTT on Cancer Lines) D->E Confirm Cellular Activity F Lead Optimization E->F Data for Next Cycle F->B Iterative Improvement SAR_Points main_struct label_N1 Position N1: Ethyl Group (Solubility, Lipophilicity) N1->label_N1 label_C5 Position C5: Carbonitrile (H-Bond Acceptor, Polarity) C5->label_C5 label_C3 Position C3: Linker & Vector (Target Specificity) C3->label_C3 label_C2 Position C2: Substitution (Modulate Electronics) C2->label_C2 label_Aryl Aromatic Core: (Scaffold Rigidity) Aryl->label_Aryl

Caption: Key modification points on the indole scaffold.

  • Position N1 (The Ethyl Group): The substitution on the indole nitrogen is crucial for modulating physicochemical properties. While unsubstituted (N-H) indoles can act as hydrogen bond donors, N-alkylation prevents this interaction and increases lipophilicity. Studies on related indole series have shown that small alkyl groups, such as methyl or ethyl, can significantly enhance cellular activity, potentially by improving membrane permeability or optimizing interactions within a hydrophobic pocket of the target kinase. [8]The ethyl group represents a balance, providing sufficient lipophilicity without adding excessive bulk that could cause steric hindrance.

  • Position C5 (The Carbonitrile): The cyano group at C5 is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its planarity and linear geometry allow it to engage in specific, directional interactions with amino acid residues in an enzyme's active site. [9]In the context of kinase inhibition, the nitrile can mimic the hydrogen bonding pattern of the adenine portion of ATP, forming a key interaction with the "hinge" region of the kinase. [5]

  • Position C3 (The Primary Vector): The C3 position is often the most synthetically accessible site for introducing diversity. [10]It serves as the primary attachment point for linkers and functional groups designed to extend into other regions of the ATP binding site, thereby conferring selectivity and potency. The choice of linker—be it a urea, amide, or other moiety—is critical. For instance, in the development of autotaxin (ATX) inhibitors, replacing an acylhydrazone linker with a urea counterpart led to a dramatic improvement in activity, highlighting the importance of linker conformation and hydrogen bonding capacity. [10][11]

  • Position C2 (Fine-Tuning): While less commonly modified than C3, substitutions at the C2 position can fine-tune the electronic properties of the indole ring and provide an additional vector for targeted interactions. The presence of carboxamide moieties at C2 has been shown to create unique inhibitory properties through hydrogen bonding with various enzymes. [1]

Comparative Analysis of Analog Performance

To illustrate the principles of SAR, we present a comparative table of hypothetical analogs based on data synthesized from published studies on indole-based inhibitors. [4][5][10]These analogs target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in tumor angiogenesis. [4]The inhibitory activity is measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDN1-SubstituentC3-Linker & GroupVEGFR-2 Kinase IC50 (nM)A549 Cell Viability IC50 (µM)Rationale for Modification
Scaffold-01 Ethyl-H (unsubstituted)>10,000>100The core scaffold lacks the necessary functional groups to effectively inhibit the kinase.
Analog-A EthylUrea-Phenyl85025.6Introduction of a urea linker provides crucial H-bond donors/acceptors to interact with the kinase hinge region. [10]
Analog-B EthylUrea-(4-fluoro-phenyl)2108.3Addition of an electron-withdrawing fluorine atom to the terminal phenyl ring can enhance binding affinity through favorable electrostatic or halogen-bonding interactions.
Analog-C MethylUrea-(4-fluoro-phenyl)1957.9Shortening the N1-alkyl chain from ethyl to methyl slightly improves potency, suggesting the pocket tolerates smaller groups well. [8]
Analog-D EthylAmide-Phenyl1,50045.1Replacing the urea linker with an amide reduces H-bond donor capacity, resulting in weaker inhibition compared to Analog-A.
Analog-E EthylUrea-(4-hydroxy-piperidine)5.20.4Replacing the terminal phenyl with a polar, saturated heterocycle improves solubility and introduces a hydroxyl group that can form a key H-bond in a solvent-exposed region of the active site, dramatically boosting potency. [10][11]

SAR Insights:

  • The C3-Linker is Critical: The data clearly shows that an unsubstituted C3 position (Scaffold-01) is inactive. The introduction of a urea linker (Analog-A) establishes a baseline of activity.

  • Linker Type Matters: The superior performance of the urea linker (Analog-A) over the amide linker (Analog-D) suggests that the specific hydrogen bonding pattern of the urea is vital for potent inhibition.

  • Terminal Group Optimization: Modifying the terminal group attached to the linker yields the most significant gains. The switch from a simple phenyl ring to a 4-hydroxypiperidine (Analog-E) results in a greater than 150-fold increase in potency against the isolated enzyme. This highlights the importance of exploring vectors that reach into specific sub-pockets of the kinase active site.

Mechanistic Insights: How Indole Analogs Inhibit Kinases

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. [7]They catalyze the transfer of a phosphate group from ATP to a substrate protein. Most kinase inhibitors, including those based on the indole scaffold, are designed to be ATP-competitive. They occupy the ATP binding site, preventing the kinase from accessing its energy source and effectively shutting down its signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGFR VEGFR-2 (Receptor Tyrosine Kinase) RAS RAS VEGFR->RAS P RAF RAF RAS->RAF Activates MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 1-Ethyl-1H-indole-5-carbonitrile Analog Inhibitor->VEGFR Blocks ATP Binding

Caption: Inhibition of the VEGFR signaling pathway.

The indole core acts as a scaffold that orients functional groups into precise positions within the ATP pocket. The N1-ethyl group typically occupies a hydrophobic region, while the C5-nitrile and C3-linker form hydrogen bonds with the critical hinge region, anchoring the molecule in place. The terminal moiety on the C3-linker then determines the inhibitor's selectivity profile by interacting with more variable regions of the active site.

Experimental Protocols for Compound Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are essential. Here, we provide detailed protocols for a primary biochemical assay to determine enzyme inhibition and a secondary cell-based assay to assess the compound's effect in a biological context.

A. In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 value of an inhibitor. [12] Causality and Principle: The amount of ADP produced is directly proportional to the kinase's activity. The assay uses a series of coupled enzymatic reactions to convert ADP to ATP, which then drives a luciferase-catalyzed reaction that produces light. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Reaction Setup: In a white, opaque 384-well plate, perform the following additions:

    • Add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Add 2 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (containing the appropriate kinase substrate peptide and ATP at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction is performed at an optimal temperature for the enzyme.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

B. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effect of the synthesized analogs on cancer cell lines. [13][14] Causality and Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. [14]The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. [14][15] Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., A549 human lung carcinoma).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds (or vehicle control).

    • Incubate for 48-72 hours at 37°C in 5% CO₂. The incubation time is chosen to allow for sufficient cell growth and for the compound to exert its effect.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS. [13] * Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). [15] * Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in the wells with living cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. [15] * Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. [13]5. Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise. [15] * Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The 1-Ethyl-1H-indole-5-carbonitrile scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. A systematic approach to SAR, focusing on strategic modifications at the N1, C3, and C5 positions, allows for the fine-tuning of inhibitory activity and selectivity. The data and protocols presented in this guide demonstrate that rational design, guided by an understanding of the target's active site and supported by robust biological assays, is key to success. The dramatic potency increase observed when moving from simple aryl groups to functionalized heterocycles at the C3 position underscores the immense potential that lies in exploring diverse chemical space around this privileged core. Future work should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to translate potent enzymatic and cellular activity into effective in vivo therapeutics.

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Validation

Validating the Mechanism of Action of 1-Ethyl-1H-indole-5-carbonitrile: A Comparative Guide to Confirming Autotaxin Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 1-Ethyl-1H-indole-5-carbonitrile...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 1-Ethyl-1H-indole-5-carbonitrile. Based on structure-activity relationship (SAR) data from related indole analogs, we postulate that this compound functions as an inhibitor of Autotaxin (ATX), a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1]

This document outlines a logical, multi-step experimental plan, comparing the performance of our lead compound against established positive and negative controls. We will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and present a model for comparative data analysis. Our approach is designed to build a self-validating case for the compound's mechanism, adhering to the principles of rigorous scientific inquiry.

Scientific Rationale: Targeting the Autotaxin-LPA Axis

Autotaxin (ATX) is a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator lysophosphatidic acid (LPA).[2][3][4] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, and migration.[2][5] The ATX-LPA signaling axis is a crucial pathway in normal physiology, but its dysregulation has been implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis.[2][3][4] Consequently, inhibiting ATX presents a compelling therapeutic strategy.

Given that previously reported 1-ethyl-1H-indole analogs have demonstrated ATX inhibitory activity, we hypothesize that 1-Ethyl-1H-indole-5-carbonitrile engages this same target.[1] To rigorously test this hypothesis, we will benchmark its activity against two carefully selected comparators:

  • Positive Control: Ziritaxestat (GLPG1690) , a well-characterized and potent ATX inhibitor that has undergone clinical evaluation.[6][7][8][9] Its known inhibitory concentration (IC50) provides a reliable benchmark for potency.

  • Negative Control: 1-Ethyl-1H-indole , a structural analog lacking the 5-carbonitrile group. This compound is presumed to be inactive against ATX and serves to confirm that the specific chemical features of our lead compound are responsible for the observed biological activity.

The ATX-LPA Signaling Pathway

The following diagram illustrates the central role of ATX in producing LPA and initiating downstream signaling through LPARs, which can lead to cellular responses like migration and proliferation.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) (ENPP2) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Hydrolysis LPAR LPA Receptor (LPAR1-6) LPA->LPAR Binds & Activates Test_Compound 1-Ethyl-1H-indole-5-carbonitrile (Hypothesized Inhibitor) Test_Compound->ATX Inhibits G_Protein G Protein Activation (Gαi, Gαq, Gα12/13) LPAR->G_Protein Downstream Downstream Effectors (PLC, PI3K, Rho) G_Protein->Downstream Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response Experimental_Workflow cluster_vitro Part 1: In Vitro Validation cluster_cellular Part 2: Cellular Validation start Hypothesis: 1-Ethyl-1H-indole-5-carbonitrile is an ATX Inhibitor enzymatic_assay Biochemical ATX Assay (Fluorogenic Substrate FS-3) start->enzymatic_assay determine_ic50 Determine IC50 Values (Potency & Direct Inhibition) enzymatic_assay->determine_ic50 migration_assay Transwell Cell Migration Assay (LPA-induced chemotaxis) determine_ic50->migration_assay If potent inhibition is observed confirm_moa Confirm On-Target Effect (Functional consequence) migration_assay->confirm_moa conclusion Conclusion: Mechanism of Action Validated confirm_moa->conclusion Validate Mechanism

Figure 2: Step-wise workflow for validating the mechanism of action.

Part 1: Biochemical Validation of Direct ATX Inhibition

Objective: To quantify the direct inhibitory effect of 1-Ethyl-1H-indole-5-carbonitrile on recombinant human Autotaxin enzyme activity and compare its potency (IC50) to the positive and negative controls.

Rationale: An in vitro enzymatic assay provides the most direct evidence of target engagement. [10]We will use a continuous, fluorescence-based assay for its high sensitivity and suitability for high-throughput screening. The assay utilizes FS-3, a synthetic LPC analog that is conjugated with both a fluorophore and a quencher. [11][12]Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. [11][12][13]

Protocol: ATX Fluorogenic Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mg/mL fatty acid-free BSA.

    • Enzyme Stock: Prepare a 2X working solution of recombinant human ATX (e.g., 10 nM final concentration) in assay buffer.

    • Substrate Stock: Prepare a 2X working solution of FS-3 substrate (e.g., 2 µM final concentration) in assay buffer.

    • Compound Preparation: Prepare a serial dilution (e.g., 11-point, 3-fold) of 1-Ethyl-1H-indole-5-carbonitrile, Ziritaxestat, and 1-Ethyl-1H-indole in 100% DMSO. Create a 100X stock. Dilute these stocks into assay buffer to create 4X final concentration working solutions. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of 4X compound working solution or vehicle control (assay buffer with equivalent DMSO concentration) to appropriate wells.

    • Add 25 µL of assay buffer to all wells.

    • To initiate the reaction, add 50 µL of the 2X ATX enzyme/FS-3 substrate pre-mixture to all wells. Final volume will be 100 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the kinetic increase in fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: Set the average rate of the vehicle control wells as 100% activity and the average rate of a "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical Data)
CompoundClassHypothesized TargetIC50 (nM) vs. ATX
1-Ethyl-1H-indole-5-carbonitrile Test Compound Autotaxin 155
Ziritaxestat (GLPG1690)Positive ControlAutotaxin131 [6][7]
1-Ethyl-1H-indoleNegative ControlAutotaxin> 50,000

Interpretation: The hypothetical data in the table would strongly support the initial hypothesis. The sub-micromolar IC50 value for 1-Ethyl-1H-indole-5-carbonitrile demonstrates potent, direct inhibition of the ATX enzyme, comparable to the known inhibitor Ziritaxestat. The lack of activity from the negative control, 1-Ethyl-1H-indole, indicates that the 5-carbonitrile moiety is crucial for target engagement.

Part 2: Cellular Validation of On-Target Activity

Objective: To determine if 1-Ethyl-1H-indole-5-carbonitrile can inhibit the functional cellular response to LPA signaling, thereby confirming its mechanism of action in a biological system.

Rationale: While the enzymatic assay confirms direct binding, a cell-based assay is critical to demonstrate that the compound can access its target in a more complex environment and produce a desired physiological outcome. [14]Cell migration is a well-established downstream effect of LPA signaling in many cell types, including various cancer cell lines. [15][16][17][18][19]A Transwell migration assay (or Boyden chamber assay) provides a robust and quantitative method to measure chemotaxis towards an LPA gradient. Inhibition of this migration by our test compound would serve as strong evidence of an on-target effect.

Protocol: LPA-Induced Transwell Cell Migration Assay
  • Cell Culture and Preparation:

    • Culture a responsive cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) in appropriate growth medium.

    • The day before the assay, serum-starve the cells (e.g., in medium with 0.1% BSA) for 18-24 hours to minimize basal signaling.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Procedure:

    • Place 24-well plate Transwell inserts (8.0 µm pore size) into the wells of a 24-well plate.

    • Lower Chamber: Add 600 µL of serum-free medium containing either vehicle (control) or a chemoattractant (e.g., 1 µM LPA) to the lower wells.

    • Compound Pre-incubation: In a separate tube, incubate the resuspended cells with the desired concentration of 1-Ethyl-1H-indole-5-carbonitrile, Ziritaxestat, or 1-Ethyl-1H-indole (or vehicle) for 30 minutes at 37°C.

    • Upper Chamber: Add 100 µL of the pre-incubated cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C in a CO₂ incubator for 6-18 hours (time to be optimized for the specific cell line).

  • Quantification of Migration:

    • After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Rinse the inserts in water and allow them to air dry.

    • Visualize and count the migrated cells in several representative fields of view under a microscope. Alternatively, destain the cells with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance of the solution in a plate reader.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the data: Set the number of cells migrating towards LPA in the vehicle-treated group as 100% migration.

    • Express the data for compound-treated groups as a percentage of the LPA-induced migration.

Comparative Data Summary (Hypothetical Data)
Compound (at 1 µM)Treatment ConditionRelative Cell Migration (%)
VehicleNo LPA (Basal)5%
Vehicle+ 1 µM LPA100%
1-Ethyl-1H-indole-5-carbonitrile + 1 µM LPA 22%
Ziritaxestat (GLPG1690)+ 1 µM LPA18%
1-Ethyl-1H-indole+ 1 µM LPA98%

Interpretation: This hypothetical cellular data corroborates the findings from the enzymatic assay. Both 1-Ethyl-1H-indole-5-carbonitrile and the positive control, Ziritaxestat, significantly inhibit LPA-induced cell migration. This demonstrates that the enzymatic inhibition observed in vitro translates to the blockade of a key downstream signaling event in a cellular context. The negative control shows no significant effect on migration, reinforcing the specificity of the lead compound's action.

Conclusion and Next Steps

The systematic approach detailed in this guide provides a robust pathway to validate the hypothesis that 1-Ethyl-1H-indole-5-carbonitrile is a potent and specific inhibitor of Autotaxin. By combining direct enzymatic assays with functional cellular readouts and benchmarking against appropriate controls, researchers can build a compelling, self-validating data package.

Positive confirmation from these experiments would justify further preclinical development, including:

  • Selectivity Profiling: Testing the compound against a panel of related phosphodiesterases and G protein-coupled receptors to ensure a clean off-target profile.

  • In Vivo Target Engagement: Measuring LPA levels in plasma or tissue following compound administration in animal models.

  • Efficacy Studies: Evaluating the therapeutic potential of 1-Ethyl-1H-indole-5-carbonitrile in relevant animal models of fibrosis or cancer.

This logical and rigorous validation cascade is essential for de-risking novel drug candidates and ensuring that only the most promising compounds advance toward clinical investigation.

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-Ethyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] An id...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2] An ideal drug candidate exhibits high affinity for its intended biological target while displaying minimal interaction with other proteins, thereby reducing the potential for off-target effects and adverse drug reactions.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-Ethyl-1H-indole-5-carbonitrile. Indole derivatives are a well-established class of pharmacologically active molecules with applications ranging from anticancer to antihypertensive agents.[3][4][5] Given this broad bioactivity, a thorough understanding of the selectivity profile of any new indole-based entity is paramount. This document outlines the rationale and methodologies for a robust cross-reactivity assessment, presents hypothetical comparative data, and offers insights into the interpretation of these findings for drug development professionals.

Introduction: The Imperative of Selectivity in Drug Development

The journey of a drug from a promising lead compound to a clinically approved therapeutic is fraught with challenges, a significant portion of which are related to safety and efficacy. A key determinant of a drug's safety profile is its selectivity—the ability to interact with its intended target with high specificity.[1] Off-target interactions can lead to a range of undesirable effects, from mild side effects to severe toxicity.[6] Therefore, early and comprehensive assessment of a compound's cross-reactivity is not merely a regulatory requirement but a critical step in mitigating developmental risks and ensuring patient safety.[6][7]

1-Ethyl-1H-indole-5-carbonitrile belongs to the indole class of heterocyclic compounds, which are known to interact with a wide array of biological targets.[3][4][8] This inherent promiscuity of the indole scaffold necessitates a rigorous evaluation of its derivatives to delineate their specific molecular interactions. This guide will use 1-Ethyl-1H-indole-5-carbonitrile as a case study to illustrate a best-practice approach to cross-reactivity profiling.

Designing a Comprehensive Cross-Reactivity Study

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in silico, in vitro, and sometimes in vivo methods to build a complete picture of the compound's interaction landscape.

Target Selection: A Rationale-Driven Approach

The selection of off-targets for screening should be guided by several factors:

  • Structural Homology: Proteins that share structural similarities with the primary target are more likely to exhibit cross-reactivity.

  • Known Promiscuity of the Chemical Scaffold: The indole nucleus is known to interact with various receptors and enzymes. A broad panel covering major target families is therefore warranted.[3][4]

  • Safety Pharmacology Panels: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend assessing effects on major physiological systems, including the cardiovascular, central nervous, and respiratory systems.[6][9][10][11]

  • Therapeutic Area Considerations: The intended therapeutic area of the drug will also influence the choice of off-targets.

Experimental Workflow: From Broad Screening to In-Depth Characterization

A tiered approach to screening is often the most efficient.

Cross_Reactivity_Workflow A Compound Synthesis & Purification of 1-Ethyl-1H-indole-5-carbonitrile B Primary Target Binding Assay (e.g., TR-FRET) A->B C Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) [Single High Concentration] A->C H Selectivity Profile & Risk Assessment B->H D Hit Identification (Significant % Inhibition) C->D Identify Off-Targets E Dose-Response Assays (IC50/EC50 Determination) for Confirmed Hits D->E Quantify Potency F Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) E->F Assess Functional Impact E->H G In Vivo Safety Pharmacology Studies (if warranted) F->G Evaluate Physiological Relevance F->H G->H

Caption: A typical workflow for assessing the cross-reactivity of a novel compound.

Methodologies for Cross-Reactivity Profiling

A variety of robust and high-throughput assay formats are available to assess compound interactions with a broad range of biological targets.

Biochemical Assays: Direct Measurement of Interaction
  • Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, they represent a major class of potential off-targets.[12][13][14][15][16] Services offering panels of hundreds of kinases are commercially available.[12][13][16] These assays typically measure the inhibition of phosphotransferase activity.

  • Receptor Binding Assays: These assays are crucial for identifying interactions with receptors, particularly G-protein coupled receptors (GPCRs), which are the targets for a large percentage of existing drugs.[17][18] These can be performed using various formats, including radioligand binding assays and fluorescence-based methods.[17][18][19][20][21]

Cell-Based Assays: Assessing Functional Consequences

Observing an interaction in a biochemical assay is the first step. It is equally important to understand the functional consequence of this binding in a more physiologically relevant cellular context.

  • Second Messenger Assays: For GPCRs, changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium can be measured to determine if the compound acts as an agonist or antagonist.[17]

  • Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular effects of a compound, providing clues to potential off-target activities.

Protocol: Representative Radioligand Binding Assay

This protocol provides a generalized procedure for a competitive radioligand binding assay, a common method for assessing a compound's affinity for a specific receptor.

Objective: To determine the binding affinity (Ki) of 1-Ethyl-1H-indole-5-carbonitrile for a selected off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor.

  • Test compound: 1-Ethyl-1H-indole-5-carbonitrile, serially diluted.

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 1-Ethyl-1H-indole-5-carbonitrile in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and the serially diluted test compound.

  • Initiation: Add the cell membranes to initiate the binding reaction. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filter plates to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Comparative Data Analysis

To illustrate the output of a cross-reactivity study, the following table presents hypothetical data for 1-Ethyl-1H-indole-5-carbonitrile against its primary target and a selection of off-targets.

TargetTarget ClassAssay TypeIC50 / EC50 (nM)Fold Selectivity vs. Primary Target
Primary Target X Kinase Biochemical 15 -
Kinase AKinaseBiochemical1,20080
Kinase BKinaseBiochemical>10,000>667
GPCR YGPCRBinding85057
GPCR ZGPCRBinding>10,000>667
hERG ChannelIon ChannelElectrophysiology>30,000>2,000

Interpretation:

  • The hypothetical data suggests that 1-Ethyl-1H-indole-5-carbonitrile is highly potent against its primary target.

  • It exhibits good selectivity against the tested kinases and GPCRs, with selectivity ratios of over 50-fold.

  • Crucially, it shows no significant activity against the hERG channel at high concentrations, which is a positive indicator for cardiovascular safety.[11]

Mechanistic Insights and Risk Mitigation

Should significant off-target activity be identified, it is crucial to understand the potential consequences.

Signaling Pathway Analysis

Visualizing the potential impact of off-target binding on cellular signaling can aid in risk assessment.

Signaling_Pathway_Impact cluster_0 Intended Pathway cluster_1 Off-Target Pathway A 1-Ethyl-1H-indole-5-carbonitrile B Primary Target X (Kinase) A->B Inhibition E GPCR Y A->E Antagonism C Downstream Effector 1 B->C D Therapeutic Effect C->D F Downstream Effector 2 E->F G Potential Side Effect F->G

Caption: Hypothetical impact of off-target binding on a secondary signaling pathway.

Structure-Activity Relationship (SAR) for Selectivity

If an off-target liability is identified, medicinal chemistry efforts can be directed to mitigate this activity. By systematically modifying the chemical structure of 1-Ethyl-1H-indole-5-carbonitrile and re-evaluating its activity against both the primary and off-targets, it may be possible to design analogs with an improved selectivity profile.[1][2][22]

Conclusion

The comprehensive cross-reactivity profiling of 1-Ethyl-1H-indole-5-carbonitrile, as outlined in this guide, is a critical exercise in modern drug development. By employing a systematic and rationale-driven approach to target selection and experimental design, researchers can build a detailed understanding of a compound's selectivity. This knowledge is not only vital for meeting regulatory expectations but is fundamental to the development of safer and more effective medicines. The early identification and mitigation of off-target activities can save considerable time and resources in the long run, ultimately increasing the probability of clinical success.

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Validation

A Comparative Guide to the In Vivo Efficacy of Novel Indole-5-Carbonitrile Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the in vivo efficacy of emerging indole-5-carbonitrile derivatives. While direct in vivo data for n...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the in vivo efficacy of emerging indole-5-carbonitrile derivatives. While direct in vivo data for novel chemical entities like "1-Ethyl-1H-indole-5-carbonitrile" and its immediate derivatives are often limited in publicly accessible literature, this guide leverages available preclinical data from structurally related indole compounds to establish a framework for evaluation. By examining the successes and methodologies of similar molecules, we can illuminate the path forward for assessing the therapeutic potential of this promising chemical class.

This document will dissect the in vivo performance of exemplar indole derivatives in key therapeutic areas: oncology, inflammation, and virology. We will compare their efficacy against relevant standards of care, provide detailed experimental protocols to ensure reproducibility and deeper understanding, and explore the mechanistic underpinnings of their activity.

Section 1: Anticancer Efficacy of Indole-Acrylonitrile Derivatives

The indole scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating potent antitumor activities. One area of particular interest is the development of indole-acrylonitriles as tubulin polymerization inhibitors.

Comparative In Vivo Performance

A significant challenge in cancer chemotherapy is drug resistance. The following data showcases an indole derivative's ability to overcome this hurdle in a preclinical model.

CompoundTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy EndpointComparator
Acyl Analog of A131 Paclitaxel-Resistant Colon CancerXenograft Mouse Model80 mg/kg, oral, twice a day76% inhibition of tumor development.[1]Paclitaxel
Paclitaxel Colon CancerXenograft Mouse ModelVaries (typically 10-20 mg/kg, i.v. or i.p.)Standard-of-care, efficacy diminishes in resistant models.-

A131: (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile

The "Why": Experimental Design Rationale

The choice of a paclitaxel-resistant colon cancer xenograft model is a strategic one.[1] It not only establishes the compound's fundamental anticancer activity but also addresses a critical unmet need in clinical oncology. Oral administration is another key design element, as it is the preferred route for patient convenience and compliance, often leading to better long-term treatment adherence. The twice-a-day dosing regimen was likely determined from prior pharmacokinetic studies to maintain therapeutic drug levels.

Detailed Experimental Protocol: Xenograft Model of Resistant Colon Cancer

This protocol outlines a general procedure for evaluating the efficacy of an orally administered indole derivative in a paclitaxel-resistant colon cancer xenograft model.

  • Cell Culture: A paclitaxel-resistant human colon cancer cell line (e.g., HCT-116/Tax) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice are immunocompromised, allowing for the growth of human tumor xenografts.

  • Tumor Implantation: Each mouse is subcutaneously inoculated in the flank with a suspension of 1 x 10^6 HCT-116/Tax cells in a mixture of media and Matrigel.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Compound Administration: The indole derivative (e.g., acyl analog of A131) is formulated for oral gavage. A typical dose is 80 mg/kg, administered twice daily. The vehicle control group receives the formulation without the active compound. A positive control group might receive a standard chemotherapeutic, although its efficacy is expected to be low in a resistant model.

  • Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration. The primary endpoint is the percentage of tumor growth inhibition.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton.[2][3] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

G cluster_cell Cancer Cell Indole_Derivative Indole Derivative Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubules Indole_Derivative->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.

Section 2: Anti-Inflammatory Efficacy of Indole Derivatives

Chronic inflammation is a hallmark of many diseases. Indole derivatives have emerged as potent anti-inflammatory agents, often through the modulation of key signaling pathways like NF-κB.

Comparative In Vivo Performance

The following table summarizes the anti-inflammatory effects of an exemplar indole derivative in a preclinical model of sepsis.

CompoundTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy EndpointComparator
XCR-5a Sepsis/InflammationLPS-Induced Mouse ModelNot specified in abstractDecreased serum pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced immune cell infiltration.[4]Dexamethasone (a standard anti-inflammatory steroid)
Dexamethasone InflammationVariousVariesBroad-spectrum anti-inflammatory, but with potential side effects.-
The "Why": Experimental Design Rationale

The lipopolysaccharide (LPS)-induced sepsis model is a well-established and highly reproducible model for studying systemic inflammation.[5][6][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response, mimicking many aspects of sepsis in humans. Measuring a panel of pro-inflammatory cytokines provides a quantitative and clinically relevant readout of the compound's efficacy.

Detailed Experimental Protocol: LPS-Induced Sepsis Model

This protocol outlines a general procedure for evaluating the anti-inflammatory efficacy of an indole derivative in an LPS-induced sepsis model.

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Compound Administration: Mice are pre-treated with the indole derivative (e.g., XCR-5a) or vehicle control, typically via intraperitoneal (i.p.) injection, 1-2 hours before LPS challenge. A positive control group would receive a known anti-inflammatory agent like dexamethasone.

  • LPS Challenge: Mice are injected i.p. with a dose of LPS (e.g., 5-10 mg/kg) to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point post-LPS challenge (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture for serum preparation. Lung tissue may also be harvested for histological analysis.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Histology: Lung tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess immune cell infiltration and tissue damage.

Proposed Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of XCR-5a are attributed to its ability to suppress the activation of the NF-κB signaling pathway.[4] In response to LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. XCR-5a likely interferes with a step in this cascade, preventing the downstream inflammatory response.

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines IL-1β, IL-6, TNF-α Proinflammatory_Genes->Cytokines Leads to XCR5a XCR-5a XCR5a->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by XCR-5a.

Section 3: Antiviral Efficacy of Indole Derivatives

The broad biological activity of indole derivatives extends to antiviral applications. Recent studies have highlighted their potential against respiratory viruses.

Comparative In Vivo Performance

The following table summarizes the antiviral effects of an indole derivative in a preclinical model of SARS-CoV-2 infection.

CompoundTherapeutic AreaAnimal ModelDosing RegimenKey Efficacy EndpointComparator
3-Indoleacetonitrile SARS-CoV-2 InfectionMouse-adapted SARS-CoV-2 (WBP-1) strain in BALB/c mice20 mg/kg, tail vein injection, every 2 daysReduced weight loss and mortality, diminished lung pathology.[9][10]PBS (Vehicle Control)
Remdesivir SARS-CoV-2 InfectionVarious (including mouse models)Varies (typically i.v.)Standard-of-care antiviral, reduces viral load.-
The "Why": Experimental Design Rationale

The use of a mouse-adapted SARS-CoV-2 strain is crucial for studying the virus in a small animal model that recapitulates key aspects of human disease, such as weight loss and lung injury.[9][10] Tail vein injection ensures immediate and complete bioavailability of the compound, which is important for assessing its maximum potential efficacy in an acute infection model. Key endpoints like survival and body weight are robust and easily measurable indicators of disease severity and therapeutic benefit.

Detailed Experimental Protocol: Mouse Model of SARS-CoV-2 Infection

This protocol provides a general framework for evaluating the antiviral efficacy of an indole derivative against a mouse-adapted SARS-CoV-2 strain.

  • Animal Model: BALB/c mice (6-8 weeks old) are used.

  • Virus Infection: Mice are intranasally infected with a lethal dose (e.g., 5LD50) of the mouse-adapted WBP-1 SARS-CoV-2 strain.

  • Compound Administration: Immediately following infection (day 0), and every two days thereafter for a specified period (e.g., 4 days), mice are treated with 20 mg/kg of 3-indoleacetonitrile via tail vein injection. The control group receives PBS.

  • Monitoring: Mice are monitored daily for weight loss and survival for up to 14 days post-infection.

  • Pathology: A subset of mice may be euthanized at an earlier time point (e.g., day 5 post-infection) to collect lung tissue for viral load determination (by qPCR) and histopathological analysis (H&E staining).

Proposed Mechanism of Action: MAVS Signaling Pathway Modulation

3-Indoleacetonitrile is proposed to exert its antiviral effects by promoting the host's interferon signaling pathway.[10][11] This is achieved through the modulation of the mitochondrial antiviral-signaling (MAVS) protein. Upon viral RNA recognition by cytosolic sensors like RIG-I, MAVS is activated and aggregates, serving as a platform for downstream signaling that leads to the production of type I interferons and other antiviral molecules. 3-Indoleacetonitrile appears to enhance this process, leading to a more robust antiviral state.

G cluster_cell Infected Host Cell Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I Detected by MAVS MAVS RIG_I->MAVS Activates TBK1_IRF3 TBK1/IRF3 MAVS->TBK1_IRF3 Recruits & Activates Interferon Type I Interferons TBK1_IRF3->Interferon Induces Production Antiviral_State Antiviral State Interferon->Antiviral_State Establishes Indole_Derivative 3-Indoleacetonitrile Indole_Derivative->MAVS Promotes/Stabilizes

Caption: Modulation of the MAVS Antiviral Signaling Pathway.

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  • Time-course and dose-response of lipopolysaccharide (LPS)-induced... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). International Journal of Molecular Sciences, 24(18), 14352. [Link]

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Comparative

A Comparative Spectroscopic Guide to 1-Ethyl-1H-indole-5-carbonitrile and its Analogs

For researchers and professionals in drug discovery and development, a precise understanding of a molecule's structure is fundamental. Spectroscopic analysis provides the foundational data for this elucidation.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, a precise understanding of a molecule's structure is fundamental. Spectroscopic analysis provides the foundational data for this elucidation. This guide presents a detailed comparative analysis of the spectral data for 1-Ethyl-1H-indole-5-carbonitrile , a compound of interest in medicinal chemistry. Due to the limited availability of its experimental spectra in public domains, this guide leverages predictive methodologies grounded in established spectroscopic principles and available data from analogous structures.

This analysis will compare the predicted spectral characteristics of 1-Ethyl-1H-indole-5-carbonitrile with the experimentally available data for Indole-5-carbonitrile and the closely related 1-Methyl-1H-indole-5-carbonitrile . This comparative approach will highlight the influence of the N-ethyl substituent on the spectroscopic fingerprint of the indole-5-carbonitrile scaffold.

Molecular Structures at a Glance

The structural differences between the target compound and its analogs are centered around the substitution at the N1 position of the indole ring. These seemingly minor variations induce notable changes in their respective spectral data.

G cluster_0 1-Ethyl-1H-indole-5-carbonitrile cluster_1 Indole-5-carbonitrile cluster_2 1-Methyl-1H-indole-5-carbonitrile 1-Ethyl-1H-indole-5-carbonitrile Indole-5-carbonitrile 1-Methyl-1H-indole-5-carbonitrile

Figure 1. Molecular structures of the compounds under analysis.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

Data Summary and Comparison:

Proton Predicted ¹H Shift (ppm) for 1-Ethyl-1H-indole-5-carbonitrile Experimental ¹H Shift (ppm) for Indole-5-carbonitrile Predicted ¹H Shift (ppm) for 1-Methyl-1H-indole-5-carbonitrile
H2~7.2 - 7.4~7.2~7.1 - 7.3
H3~6.5 - 6.7~6.5~6.4 - 6.6
H4~7.8 - 8.0~7.9~7.7 - 7.9
H6~7.4 - 7.6~7.4~7.3 - 7.5
H7~7.5 - 7.7~7.5~7.4 - 7.6
N-CH₂~4.2 - 4.4 (quartet)--
N-CH₂-CH₃~1.4 - 1.6 (triplet)--
N-CH₃--~3.8 - 4.0 (singlet)
NH-~8.4 (broad singlet)-

Analysis and Discussion:

The most significant difference in the ¹H NMR spectra is the presence of signals corresponding to the N-alkyl groups. For 1-Ethyl-1H-indole-5-carbonitrile , a quartet at approximately 4.2-4.4 ppm and a triplet at around 1.4-1.6 ppm are predicted, characteristic of an ethyl group attached to a nitrogen atom. In contrast, 1-Methyl-1H-indole-5-carbonitrile is expected to show a singlet for the methyl protons at around 3.8-4.0 ppm. Indole-5-carbonitrile lacks these signals but displays a broad singlet for the N-H proton, typically downfield (around 8.4 ppm in DMSO-d₆)[1].

The electron-withdrawing nature of the cyano group at the C5 position deshields the aromatic protons, particularly H4 and H6. This effect is expected to be consistent across all three compounds. The substitution at the nitrogen atom has a minor electronic influence on the aromatic protons, leading to subtle shifts in their resonances.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol:

¹³C NMR spectra are typically recorded on the same spectrometer as ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Summary and Comparison:

Carbon Predicted ¹³C Shift (ppm) for 1-Ethyl-1H-indole-5-carbonitrile Experimental ¹³C Shift (ppm) for Indole-5-carbonitrile Predicted ¹³C Shift (ppm) for 1-Methyl-1H-indole-5-carbonitrile
C2~128 - 130~127~129 - 131
C3~103 - 105~102~101 - 103
C3a~128 - 130~129~128 - 130
C4~125 - 127~126~125 - 127
C5~104 - 106~103~104 - 106
C6~122 - 124~123~122 - 124
C7~111 - 113~112~110 - 112
C7a~137 - 139~138~136 - 138
C≡N~120 - 122~121~120 - 122
N-CH₂~41 - 43--
N-CH₂-CH₃~15 - 17--
N-CH₃--~32 - 34

Analysis and Discussion:

The ¹³C NMR spectra clearly distinguish the three compounds based on the signals in the aliphatic region. 1-Ethyl-1H-indole-5-carbonitrile is predicted to show two signals for the ethyl group at approximately 41-43 ppm (N-CH₂) and 15-17 ppm (N-CH₂-CH₃). 1-Methyl-1H-indole-5-carbonitrile would exhibit a single peak for the N-methyl carbon at around 32-34 ppm. Indole-5-carbonitrile will not have any signals in this region.

The chemical shifts of the indole ring carbons are influenced by the electronic effects of the substituents. The cyano group at C5 causes a downfield shift for C5 and influences the shifts of the surrounding aromatic carbons. The N-alkylation also has a subtle effect on the chemical shifts of the pyrrole ring carbons (C2, C3, C3a, and C7a).

FT-IR Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

FT-IR spectra are typically recorded using a potassium bromide (KBr) pellet or as a thin film on a salt plate. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Summary and Comparison:

Functional Group Predicted IR Frequency (cm⁻¹) for 1-Ethyl-1H-indole-5-carbonitrile Experimental IR Frequency (cm⁻¹) for Indole-5-carbonitrile Predicted IR Frequency (cm⁻¹) for 1-Methyl-1H-indole-5-carbonitrile
N-H Stretch-~3400 (sharp)-
C-H Stretch (Aromatic)~3100 - 3000~3100 - 3000~3100 - 3000
C-H Stretch (Aliphatic)~2980 - 2850-~2950 - 2850
C≡N Stretch~2220 - 2230~2220~2220 - 2230
C=C Stretch (Aromatic)~1600 - 1450~1600 - 1450~1600 - 1450

Analysis and Discussion:

The most prominent distinguishing feature in the FT-IR spectra is the presence or absence of the N-H stretching vibration. Indole-5-carbonitrile exhibits a characteristic sharp N-H stretch around 3400 cm⁻¹[1]. This peak is absent in the spectra of its N-alkylated analogs.

All three compounds will show a strong, sharp absorption band for the nitrile (C≡N) group in the region of 2220-2230 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be present in all three spectra in their characteristic regions. 1-Ethyl-1H-indole-5-carbonitrile and 1-Methyl-1H-indole-5-carbonitrile will also display aliphatic C-H stretching vibrations between 2980 and 2850 cm⁻¹.

Mass Spectrometry: Mapping Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting fragments are separated by a mass analyzer.

Predicted Fragmentation and Comparison:

A key fragmentation pathway for N-alkylated indoles involves the loss of the alkyl group.

G M 1-Ethyl-1H-indole-5-carbonitrile M+• = m/z 170 M_minus_CH3 [M-CH3]+ m/z 155 M->M_minus_CH3 - •CH3 M_minus_C2H4 [M-C2H4]+• m/z 142 M->M_minus_C2H4 - C2H4 (McLafferty) Indole_CN_ion Indole-5-carbonitrile cation m/z 141 M_minus_C2H4->Indole_CN_ion - •H

Sources

Validation

"1-Ethyl-1H-indole-5-carbonitrile" target engagement validation

An Expert's Guide to Target Engagement Validation for Novel Compounds: A Comparative Analysis Featuring 1-Ethyl-1H-indole-5-carbonitrile Introduction: From Hypothetical Hit to Validated Lead In the landscape of modern dr...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Target Engagement Validation for Novel Compounds: A Comparative Analysis Featuring 1-Ethyl-1H-indole-5-carbonitrile

Introduction: From Hypothetical Hit to Validated Lead

In the landscape of modern drug discovery, the identification of a "hit" compound, such as 1-Ethyl-1H-indole-5-carbonitrile, from a high-throughput screen is merely the opening chapter. The critical subsequent step is to unequivocally demonstrate that this molecule physically interacts with its intended biological target within a cellular context. This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and is paramount for its progression through the development pipeline.

This guide provides a comprehensive framework for validating the target engagement of a novel chemical entity, using the hypothetical case of 1-Ethyl-1H-indole-5-carbonitrile as our lead candidate. We will postulate a plausible target based on its indole scaffold and then delineate a multi-pronged approach to rigorously confirm its interaction. This document is designed for researchers at the forefront of drug discovery, offering a blend of theoretical rationale and actionable experimental protocols.

For the purpose of this illustrative guide, we will hypothesize that 1-Ethyl-1H-indole-5-carbonitrile has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in oncology. Our objective is to design and execute a series of experiments to validate this hypothesis, comparing its performance against established EGFR inhibitors.

The Target Engagement Validation Workflow

A robust target engagement strategy does not rely on a single methodology. Instead, it triangulates evidence from orthogonal assays, building a compelling case for a specific molecular interaction. Our approach will progress from direct, in-vitro biophysical measurements to more physiologically relevant cell-based assays.

G cluster_0 Phase 1: Biophysical & Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: In-Vivo Target Engagement (Optional) A Surface Plasmon Resonance (SPR) B Isothermal Titration Calorimetry (ITC) A->B Quantify Binding Kinetics & Affinity C Biochemical Kinase Assay B->C Confirm Functional Inhibition D Cellular Thermal Shift Assay (CETSA) C->D Transition to Cellular Models E Western Blotting for Phospho-Protein Levels D->E Confirm Intracellular Binding & Pathway Modulation F Pharmacodynamic (PD) Biomarkers E->F Advance to In-Vivo Studies G Positron Emission Tomography (PET) F->G Validate Target Occupancy in Living Systems

Caption: A multi-phase workflow for target engagement validation.

Phase 1: Direct Target Interaction - Biophysical and Biochemical Approaches

The initial phase of our investigation focuses on confirming a direct, physical interaction between 1-Ethyl-1H-indole-5-carbonitrile and purified EGFR protein. These methods provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding events between an analyte in solution and a ligand immobilized on a sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant human EGFR protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of 1-Ethyl-1H-indole-5-carbonitrile and a known EGFR inhibitor (e.g., Gefitinib) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor surface and a reference flow cell. Monitor the change in the SPR signal (response units, RU) over time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Data Interpretation:

A significant, concentration-dependent increase in RU upon injection of 1-Ethyl-1H-indole-5-carbonitrile, followed by a decay during the dissociation phase, indicates a direct binding event. The calculated KD value provides a quantitative measure of binding affinity.

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
1-Ethyl-1H-indole-5-carbonitrileHypothetical DataHypothetical DataHypothetical Data
Gefitinib (Positive Control)1.2 x 10⁵2.5 x 10⁻³21
Scrambled Indole (Negative Control)No significant bindingNo significant binding> 100 µM
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC measures the heat change that occurs upon the binding of a ligand to a protein. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol:

  • Sample Preparation: Place a solution of purified EGFR protein in the sample cell and a concentrated solution of 1-Ethyl-1H-indole-5-carbonitrile in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the stoichiometry (n), binding constant (Ka, from which KD is calculated), and enthalpy of binding (ΔH).

Data Interpretation:

The shape of the binding isotherm and the magnitude of the heat changes provide definitive evidence of binding and its thermodynamic drivers.

CompoundStoichiometry (n)Affinity (KD) (nM)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
1-Ethyl-1H-indole-5-carbonitrileHypotheticalHypotheticalHypotheticalHypothetical
Erlotinib (Positive Control)1.055.2-9.85.4

Phase 2: Confirming Target Engagement in a Cellular Milieu

While biophysical methods are powerful, they do not confirm that a compound can engage its target within the complex environment of a living cell. The following assays address this critical question.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.

Experimental Protocol:

  • Cell Treatment: Treat cultured cancer cells (e.g., A431, which overexpresses EGFR) with 1-Ethyl-1H-indole-5-carbonitrile, a positive control (Gefitinib), and a vehicle control.

  • Heating: Heat the treated cells or cell lysates across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantification: Quantify the amount of soluble EGFR in the supernatant at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Interpretation:

CompoundMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle Control48.5-
1-Ethyl-1H-indole-5-carbonitrileHypotheticalHypothetical
Gefitinib (Positive Control)54.2+5.7

A significant positive ΔTm for 1-Ethyl-1H-indole-5-carbonitrile provides strong evidence of intracellular target engagement.

Phospho-Protein Western Blotting

To confirm that target engagement leads to functional modulation of the EGFR signaling pathway, we can measure the phosphorylation status of EGFR and its downstream effectors. Upon binding of its ligand, EGF, the EGFR autophosphorylates, initiating a downstream signaling cascade. An effective inhibitor should block this phosphorylation.

Caption: Inhibition of EGFR signaling by a small molecule.

Experimental Protocol:

  • Cell Culture and Serum Starvation: Culture A431 cells and then serum-starve them to reduce basal EGFR activity.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 1-Ethyl-1H-indole-5-carbonitrile or a control inhibitor.

  • EGF Stimulation: Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Lysis and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Densitometry: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

Data Interpretation:

A dose-dependent decrease in the p-EGFR/total EGFR ratio in cells treated with 1-Ethyl-1H-indole-5-carbonitrile would confirm that its engagement with the target leads to functional inhibition of the signaling pathway. The IC50 value can be calculated and compared to other known inhibitors.

CompoundIC50 for p-EGFR Inhibition (nM)
1-Ethyl-1H-indole-5-carbonitrileHypothetical Data
Erlotinib (Positive Control)25

Conclusion: Building a Coherent Narrative of Target Engagement

The validation of target engagement is a critical and multifaceted process. By systematically employing a combination of biophysical, biochemical, and cell-based assays, we can build a compelling body of evidence to support the hypothesis that a novel compound, such as 1-Ethyl-1H-indole-5-carbonitrile, interacts with its intended target, in this case, EGFR. The comparative data generated against well-characterized inhibitors like Gefitinib and Erlotinib provides essential context for evaluating the potency and potential of our lead candidate. This rigorous, evidence-based approach is fundamental to making informed decisions in the progression of a compound from a preliminary hit to a viable drug candidate.

References

  • Surface Plasmon Resonance (SPR): Principles and applications of SPR for studying molecular interactions.

  • Isothermal Titration Calorimetry (ITC): A detailed overview of ITC theory and practice.

  • Cellular Thermal Shift Assay (CETSA): The original publication describing the CETSA method.

  • EGFR Signaling Pathway: A comprehensive review of the EGFR signaling network.

  • Gefitinib and Erlotinib Mechanism of Action: Information on the mechanism of action of known EGFR inhibitors.

Comparative

Benchmarking 1-Ethyl-1H-indole-5-carbonitrile Against Known Tankyrase Inhibitors for Wnt/β-catenin Pathway Modulation

A Comparative Guide for Researchers in Oncology and Developmental Biology In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway remains a pivotal area of investigation due to its fundamental ro...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Oncology and Developmental Biology

In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway remains a pivotal area of investigation due to its fundamental role in cell proliferation, differentiation, and tumorigenesis.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] A key regulatory hub within this cascade is the tankyrase enzyme family (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family.[3][4] Tankyrases promote the degradation of Axin, a crucial component of the β-catenin destruction complex.[3][5] Inhibition of tankyrase activity stabilizes Axin, leading to the suppression of Wnt signaling, making tankyrase inhibitors a promising therapeutic strategy.[4][6]

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-Ethyl-1H-indole-5-carbonitrile, against a panel of well-characterized and clinically relevant tankyrase inhibitors: XAV939, IWR-1, and G007-LK. We will delve into the mechanistic underpinnings of tankyrase inhibition, provide detailed experimental protocols for robust in vitro evaluation, and present a comparative data framework to assess the potency and selectivity of these compounds.

The Rationale for Comparison: Established Benchmarks

To contextualize the potential of 1-Ethyl-1H-indole-5-carbonitrile, it is essential to benchmark it against inhibitors with established mechanisms and biological activities.

  • XAV939: A potent and selective inhibitor of TNKS1 and TNKS2 with IC50 values in the low nanomolar range (11 nM and 4 nM, respectively).[5][6] It functions by binding to the catalytic PARP domain of tankyrases, leading to the stabilization of Axin and subsequent degradation of β-catenin.[5][7]

  • IWR-1: Another widely used tankyrase inhibitor that effectively suppresses Wnt-stimulated transcription with an IC50 of 180 nM.[8][9] While also leading to Axin stabilization, its mode of interaction is reported to be distinct from XAV939, involving interaction with Axin itself to prevent its degradation.[9][10]

  • G007-LK: A highly potent and selective inhibitor of TNKS1 and TNKS2 with IC50 values of 46 nM and 25 nM, respectively.[11][12] G007-LK has demonstrated anti-tumor efficacy in preclinical models and works by preventing the poly(ADP-ribosyl)ation-dependent degradation of Axin.[11][13]

Visualizing the Mechanism: The Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

To appreciate the impact of these inhibitors, it is crucial to understand their point of intervention in the Wnt/β-catenin signaling pathway.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_tnks Tankyrase Action cluster_inhibitors Inhibitor Intervention Axin Axin GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin_off β-catenin GSK3b->beta_catenin_off P CK1 CK1 CK1->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Dsh->Axin Inhibits beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation & Degradation Inhibitors 1-Ethyl-1H-indole-5-carbonitrile XAV939 IWR-1 G007-LK Inhibitors->TNKS Inhibition

Caption: Wnt/β-catenin signaling and the role of tankyrase inhibitors.

Comparative Assessment of Inhibitory Activity

A crucial aspect of characterizing any novel inhibitor is to quantify its potency and compare it to established standards. The following table presents a hypothetical but plausible dataset for 1-Ethyl-1H-indole-5-carbonitrile alongside the known inhibitors.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)Wnt Signaling IC50 (nM) (Cell-based)
1-Ethyl-1H-indole-5-carbonitrile 2515150
XAV939 11[6]4[6]50
IWR-1 131[9]56[9]180[8][9]
G007-LK 46[12]25[12]80[11]

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized and validated assays are paramount. Below are detailed protocols for key experiments.

In Vitro Tankyrase Enzymatic Assay

This assay directly measures the enzymatic activity of TNKS1 and TNKS2 and is the primary method for determining the IC50 of an inhibitor. Commercially available kits, such as the TNKS1 Chemiluminescent Assay Kit, provide a reliable platform.[14]

Principle: This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) of histone proteins by tankyrase. Biotinylated NAD+ serves as a substrate, and the resulting biotinylated PAR is detected using streptavidin-HRP and a chemiluminescent substrate.[14][15]

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Preparation: Prepare a serial dilution of 1-Ethyl-1H-indole-5-carbonitrile and the reference inhibitors (XAV939, IWR-1, G007-LK) in assay buffer. Include a DMSO control.

  • Enzyme Reaction: Add recombinant TNKS1 or TNKS2 enzyme to each well, followed by the test compounds.

  • Initiation of Reaction: Add the PARP substrate mixture containing biotinylated NAD+ to initiate the enzymatic reaction. Incubate at the recommended temperature and duration.

  • Detection: Wash the plate to remove unreacted substrates. Add streptavidin-HRP and incubate.

  • Signal Generation: After another wash, add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Wnt Signaling Reporter Assay

This assay assesses the ability of the inhibitors to block Wnt/β-catenin signaling in a cellular context.

Principle: A reporter cell line (e.g., HEK293T) is engineered to express luciferase under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

Step-by-Step Protocol:

  • Cell Seeding: Seed the TCF/LEF reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a predetermined duration.

  • Wnt Pathway Activation: Stimulate the Wnt pathway by adding purified Wnt3a protein or by treating with a GSK3β inhibitor like CHIR99021.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percent inhibition and determine the IC50 values.

Axin Stabilization Assay (Western Blot)

This assay provides mechanistic validation by directly observing the stabilization of Axin protein levels following tankyrase inhibition.

Principle: Cells are treated with the inhibitors, and the levels of Axin and β-catenin are assessed by Western blotting. Tankyrase inhibition prevents Axin degradation, leading to its accumulation.[3]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SW480 colorectal cancer cells) and treat with the test compounds at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the levels of Axin and β-catenin to the loading control.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & Mechanistic Assays cluster_data Data Synthesis & Comparison enzymatic_assay Tankyrase Enzymatic Assay (TNKS1 & TNKS2) ic50_determination IC50 Determination enzymatic_assay->ic50_determination data_table Comparative Data Table ic50_determination->data_table reporter_assay Wnt Signaling Reporter Assay cellular_ic50 Cellular IC50 reporter_assay->cellular_ic50 western_blot Axin Stabilization (Western Blot) mechanism_validation Mechanism Validation western_blot->mechanism_validation cellular_ic50->data_table start Compound Synthesis (1-Ethyl-1H-indole-5-carbonitrile) start->enzymatic_assay start->reporter_assay start->western_blot

Caption: A streamlined workflow for the comprehensive evaluation of tankyrase inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the preclinical evaluation of 1-Ethyl-1H-indole-5-carbonitrile as a potential tankyrase inhibitor. By benchmarking against established compounds like XAV939, IWR-1, and G007-LK, researchers can gain a clear understanding of its relative potency, selectivity, and cellular efficacy. The provided protocols for enzymatic, cell-based, and mechanistic assays offer a robust starting point for these investigations.

Future studies should aim to elucidate the precise binding mode of 1-Ethyl-1H-indole-5-carbonitrile to the tankyrase catalytic domain, assess its selectivity against a broader panel of PARP family members, and evaluate its pharmacokinetic properties and in vivo efficacy in relevant cancer models. Such a systematic approach is essential for the successful development of novel and effective tankyrase-targeted therapies.

References

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. (2022). Journal of Medicinal Chemistry. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2025). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. (2013). Oncotarget. [Link]

  • TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • What are TNKS2 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. (2019). Journal of Cellular and Molecular Medicine. [Link]

  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. (2019). Oncology Letters. [Link]

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. (2021). iScience. [Link]

  • Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. (2022). European Journal of Cancer. [Link]

  • A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. (2025). Clinical Cancer Research. [Link]

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. (2022). Cancer Research Communications. [Link]

  • Highly Sensitive Assay for Screening of Tankyrase 1. (2012). Technology Networks. [Link]

  • The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. (2018). Biological Research. [Link]

  • Predicting Tankyrase Binders. (2020). protocols.io. [Link]

  • Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. (2020). protocols.io. [Link]

  • TNKS2 (PARP5B) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Human Tankyrase-1 (TNKS) ELISA Kit. Abbkine. [Link]

  • Regulation of Tankyrase activity by a catalytic domain dimer interface. (2014). The Journal of Biological Chemistry. [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. (2021). Molecules. [Link]

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Validation

A Researcher's Guide to the Synthesis and Bioactivity of 1-Ethyl-1H-indole-5-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides a comprehensive analysis of the synthesis and potential bioactivity of a specific derivative, 1-Ethyl-1H-indole-5-carbonitrile. We will delve into a reproducible synthetic protocol and explore its potential biological applications with a comparative look at structurally related compounds, offering a framework for researchers in drug discovery and development.

Part 1: Synthesis of 1-Ethyl-1H-indole-5-carbonitrile: A Reproducible Protocol

The synthesis of 1-Ethyl-1H-indole-5-carbonitrile can be reliably achieved through the N-alkylation of the readily available precursor, 1H-indole-5-carbonitrile. The following protocol is adapted from established methods for N-alkylation of similar indole derivatives.

Experimental Protocol: N-Ethylation of 1H-indole-5-carbonitrile

Materials:

  • 1H-indole-5-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (or other suitable ethylating agent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indole-5-carbonitrile (1 equivalent).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Alkylation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Ethyl-1H-indole-5-carbonitrile.

Causality in Experimental Choices:
  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture, which would quench the reagent and prevent the deprotonation of the indole nitrogen.

  • Anhydrous Solvent: Anhydrous DMF is used to prevent the reaction of NaH with water and to ensure complete dissolution of the starting material.

  • Stepwise Addition and Temperature Control: The portion-wise addition of NaH at 0 °C is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas. Cooling during the addition of ethyl iodide helps to manage the exothermicity of the alkylation reaction.

  • Quenching: The reaction is quenched with a saturated aqueous solution of NH₄Cl to neutralize any unreacted NaH in a controlled manner.

Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 1-Ethyl-1H-indole-5-carbonitrile start 1H-indole-5-carbonitrile deprotonation Deprotonation (NaH, DMF, 0 °C) start->deprotonation alkylation N-Ethylation (Ethyl Iodide, 0 °C to RT) deprotonation->alkylation workup Aqueous Workup (NH4Cl, EtOAc) alkylation->workup purification Purification (Column Chromatography) workup->purification product 1-Ethyl-1H-indole-5-carbonitrile purification->product

Caption: Synthetic workflow for 1-Ethyl-1H-indole-5-carbonitrile.

Part 2: Bioassays and Comparative Analysis

While specific bioassay data for 1-Ethyl-1H-indole-5-carbonitrile is not extensively available in the public domain, the broader class of indole derivatives is known to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[2][3] Based on structure-activity relationship (SAR) studies of similar compounds, we can infer potential activities and propose relevant bioassays.

Potential as a Xanthine Oxidase (XO) Inhibitor

A recent study on a series of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles revealed potent xanthine oxidase (XO) inhibitory activity.[3] XO is a key enzyme in purine metabolism and is a validated target for the treatment of hyperuricemia and gout. Given the structural similarity, 1-Ethyl-1H-indole-5-carbonitrile is a promising candidate for XO inhibition.

Proposed Bioassay: Xanthine Oxidase Inhibition Assay

This assay would quantify the ability of 1-Ethyl-1H-indole-5-carbonitrile to inhibit the activity of xanthine oxidase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of xanthine oxidase in phosphate buffer (pH 7.5). Prepare a solution of the substrate, xanthine, in the same buffer.

  • Inhibitor Preparation: Prepare a stock solution of 1-Ethyl-1H-indole-5-carbonitrile in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the xanthine oxidase solution to wells containing different concentrations of the test compound or the positive control (e.g., Allopurinol). Incubate for a short period at a controlled temperature.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the xanthine solution. Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comparative Analysis with a Potent XO Inhibitor

The aforementioned study identified compound 1h (1-isobutyl-5-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitrile) as a highly potent XO inhibitor.[3] A comparison of its activity with Allopurinol, a clinically used XO inhibitor, is presented below.

CompoundTargetIC₅₀ (µM)Reference
1h Xanthine Oxidase0.36[3]
Allopurinol Xanthine Oxidase~7.9[3]

This data highlights the potential for N-alkylated indole-5-carbonitrile derivatives to be significantly more potent than existing therapies. While a direct comparison with 1-Ethyl-1H-indole-5-carbonitrile is not yet possible, this provides a strong rationale for its evaluation as an XO inhibitor.

Signaling Pathway Diagram:

XO_Pathway cluster_pathway Xanthine Oxidase in Purine Metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 1-Ethyl-1H-indole-5-carbonitrile (Potential Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of uric acid production by targeting Xanthine Oxidase.

Other Potential Bioactivities and Assays

The indole nucleus is a versatile pharmacophore, and 1-Ethyl-1H-indole-5-carbonitrile could be investigated for a range of other biological activities.

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer activity.[2] A preliminary assessment could involve a cytotoxicity assay, such as the MTT assay, against a panel of cancer cell lines.

  • Antiviral Activity: Indole-containing compounds have shown promise as antiviral agents.[3] Evaluation against various viruses, such as influenza or herpes simplex virus, using plaque reduction assays would be a logical next step.

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Screening 1-Ethyl-1H-indole-5-carbonitrile against a panel of kinases could uncover novel therapeutic targets.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of 1-Ethyl-1H-indole-5-carbonitrile. While direct biological data for this specific molecule is limited, the analysis of structurally similar compounds, particularly in the context of xanthine oxidase inhibition, provides a strong rationale for its further investigation. The proposed bioassays offer a clear path for elucidating the pharmacological profile of this promising indole derivative. This comprehensive approach, combining synthetic chemistry with targeted biological evaluation, is fundamental to the successful discovery and development of new therapeutic agents.

References

  • Shaoshan Xu, et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. [Link]

  • Dandagvhal Kamlesh Ramesh, et al. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. [Link]

  • Shaoshan Xu, et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. ResearchGate. [Link]

  • Nadia F. M. Al-Rifai, et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Center for Biotechnology Information. [Link]

  • Shin-Young Park, et al. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. DOI. [Link]

  • Tekluu B, et al. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted- 1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. DergiPark. [Link]

  • Yuan-Yuan Chen, et al. (2020). Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-indole-5-carbonitrile for Laboratory Professionals

I. Hazard Assessment and Chemical Profile 1-Ethyl-1H-indole-5-carbonitrile is a heterocyclic aromatic compound.

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Chemical Profile

1-Ethyl-1H-indole-5-carbonitrile is a heterocyclic aromatic compound. The indole nucleus is a common motif in biologically active compounds, and the carbonitrile group (-C≡N) can impart specific reactivity and toxicity. Based on data from analogous compounds such as indole, indole-5-carbonitrile, and other substituted indoles, the following hazards should be assumed[1][2][3]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Environmental Hazard: Potentially toxic to aquatic life.

Given these potential hazards, 1-Ethyl-1H-indole-5-carbonitrile must be handled as a hazardous substance, and all waste generated must be considered hazardous waste.

Table 1: Hazard Profile of Structurally Related Indole Compounds

CompoundKey Hazards
Indole Harmful if swallowed, toxic in contact with skin, causes serious eye damage, and may cause an allergic skin reaction.[4]
Indole-3-carbonitrile Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
6-Bromo-3-ethyl-1H-indole Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
5-Ethyl-1H-indole Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

The presence of the nitrile group also necessitates caution, as some nitriles can release hydrogen cyanide upon hydrolysis or combustion under certain conditions.

II. Personal Protective Equipment (PPE) - The First Line of Defense

Prior to handling 1-Ethyl-1H-indole-5-carbonitrile in any form (pure compound, solutions, or contaminated materials), appropriate PPE must be worn. The causality behind each piece of equipment is to prevent exposure through all potential routes: dermal, ocular, and respiratory.

  • Gloves: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them as contaminated waste after handling.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

III. Step-by-Step Disposal Protocol

The proper disposal of 1-Ethyl-1H-indole-5-carbonitrile waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

A. Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.

  • Solid Waste:

    • Collect unused or expired 1-Ethyl-1H-indole-5-carbonitrile powder in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste:

    • Collect solutions containing 1-Ethyl-1H-indole-5-carbonitrile in a separate, labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless compatibility has been verified. Nitriles can be incompatible with strong oxidizing and reducing agents.

    • The container should have a secure screw-top cap to prevent spills and evaporation.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with 1-Ethyl-1H-indole-5-carbonitrile must be disposed of in a designated sharps container for hazardous chemical waste.

B. Waste Labeling

All waste containers must be clearly and accurately labeled in accordance with EPA and OSHA regulations. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Ethyl-1H-indole-5-carbonitrile"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name and contact information of the generating laboratory or researcher

C. Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

D. Final Disposal

The final disposal of 1-Ethyl-1H-indole-5-carbonitrile waste must be carried out by a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and hazard information.

  • Follow all institutional procedures for waste pickup and documentation.

Never dispose of 1-Ethyl-1H-indole-5-carbonitrile down the drain or in the regular trash. This is a violation of environmental regulations and can lead to contamination of water systems and harm to aquatic life.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as described in Section II.

  • Containment: For small spills of the solid, carefully sweep it up using a dustpan and brush, minimizing dust generation. For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Cleanup: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

V. Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Ethyl-1H-indole-5-carbonitrile.

DisposalWorkflow Disposal Workflow for 1-Ethyl-1H-indole-5-carbonitrile Start Waste Generation (1-Ethyl-1H-indole-5-carbonitrile) Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated items) Assess->Solid Solid Liquid Liquid Waste (Solutions) Assess->Liquid Liquid Sharps Sharps Waste (Contaminated needles, etc.) Assess->Sharps Sharps CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Hazardous Waste Container Sharps->CollectSharps Label Properly Label Container (Name, Hazards, Date) CollectSolid->Label CollectLiquid->Label CollectSharps->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->Disposal

Caption: A flowchart illustrating the key steps for the safe disposal of 1-Ethyl-1H-indole-5-carbonitrile waste.

References

  • Indagoo Research Chemicals. (2025, November 17).
  • HD Supply. (2018, September 14).
  • Spectrum Chemical. (2022, May 4).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2024, March 29).
  • PubChem. (n.d.). 1-Ethyl-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2020, December 22).
  • PubChem. (n.d.). 5-Ethyl-1H-indole. Retrieved from [Link]

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Handling

Personal protective equipment for handling 1-Ethyl-1H-indole-5-carbonitrile

As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. The following guide provides essential, immediate safety and log...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. The following guide provides essential, immediate safety and logistical information for handling 1-Ethyl-1H-indole-5-carbonitrile. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we must adopt a conservative, principle-based approach. This protocol is designed by inferring risks from structurally similar compounds and adhering to best practices for handling novel chemical entities.

A Prudent Approach: Hazard Assessment Based on Structural Analogs

1-Ethyl-1H-indole-5-carbonitrile is a substituted indole. The indole nucleus is a common feature in biologically active molecules, and the carbonitrile group (-C≡N) can impart toxicity. Lacking specific toxicological data, we must treat this compound as potentially hazardous.

  • Skin and Eye Irritation: Related indole structures are known to be skin and eye irritants[1].

  • Respiratory Irritation: Handling the compound as a powder may cause respiratory tract irritation[1].

  • Toxicity: The parent indole molecule is classified as harmful if swallowed and toxic in contact with skin[2]. The nitrile group adds a layer of potential toxicity that must be respected.

Therefore, all handling procedures must assume the compound is an irritant and is toxic upon dermal contact, ingestion, or inhalation. All operations involving the solid or concentrated solutions should be performed within a certified chemical fume hood.

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

Your last line of defense against exposure is your PPE. It must be selected and used correctly to be effective. The following are the minimum requirements for handling 1-Ethyl-1H-indole-5-carbonitrile.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory. Nitrile offers superior protection against a wide range of chemicals and is more puncture-resistant than latex or vinyl[3][4]. The inner glove protects your skin during the doffing of the outer, more heavily contaminated glove.

  • Body Protection: A chemical-resistant lab coat is required. For procedures involving larger quantities (>1g) or a significant risk of splashing, a disposable, fluid-resistant gown should be worn over the lab coat.

  • Eye and Face Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required. When handling the solid compound outside of a glovebox, a full-face shield must be worn in addition to safety goggles to protect against fine powder inhalation and splashes[5].

  • Respiratory Protection: When handling the solid compound (e.g., weighing, transferring), a NIOSH-approved N95 dust mask is the minimum requirement. For extended operations or in the event of a spill, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.

PPE Protocols for Specific Laboratory Operations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory procedures.

TaskRequired PPEKey Rationale
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Disposable Gown, Chemical Splash Goggles, Full Face Shield, N95 Respirator (or higher)Highest risk of aerosolization and inhalation of fine powder. A full face shield protects the entire face and prevents inhalation of particles that may bypass a simple mask.
Preparing Solutions Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesThe risk of inhalation is lower once the compound is in solution, but the risk of splashes and skin/eye contact remains.
Running Reactions & Analysis Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesStandard protocol for handling potentially hazardous solutions. Protects against accidental splashes during transfers or equipment handling.
Workup & Purification Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splashes are likely)Procedures like solvent extraction or column chromatography can increase the risk of splashes.
Spill Cleanup Double Nitrile Gloves (or heavier chemical-resistant gloves), Disposable Gown, Chemical Splash Goggles, Face Shield, Half-Mask Respirator with appropriate cartridgesMaximum protection is required to manage an uncontrolled release of the material.
Detailed Protocol: Donning and Doffing PPE for Safe Handling

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Gown/Lab Coat: Don your lab coat and fasten it completely. If required, don a disposable gown over it.

  • Respirator/Mask: If required, put on your N95 mask or respirator. Perform a seal check.

  • Goggles/Face Shield: Put on your safety goggles, followed by the face shield if the task requires it.

  • Gloves: Don the first (inner) pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat/gown. Don the second (outer) pair of gloves over the first, pulling the cuffs over the sleeves of your lab coat/gown.

Doffing Sequence (Taking Off): This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the outside of the cuff and turning it inside out. With your now-ungloved (but still inner-gloved) hand, slide your fingers under the cuff of the remaining outer glove and peel it off inside out. Dispose of them in the designated hazardous waste container.

  • Gown: Untie and remove your disposable gown, folding the contaminated outside inwards. Dispose of it.

  • Face Shield/Goggles: Remove your face shield and goggles from the back to the front, avoiding touching the front surface. Decontaminate them according to your lab's procedures.

  • Respirator/Mask: Remove your respirator or mask from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management and Emergency Procedures

A prepared response is the key to managing accidental spills safely. A spill kit specifically for cytotoxic or hazardous chemicals must be readily available[6][7].

Spill_Response A SPILL OCCURS B Alert personnel in the immediate area. Isolate the spill. A->B C Don appropriate PPE: - Respirator - Double Gloves - Gown - Goggles & Face Shield B->C D Contain the spill. For liquids, use absorbent pads. For solids, gently cover with damp absorbent pads. C->D E Clean the spill area. Work from the outside in. Use appropriate deactivating solution or solvent. D->E F Collect all contaminated materials in a labeled hazardous waste bag or container. E->F G Wipe the final area with detergent and water. F->G H Doff PPE correctly and dispose of it as hazardous waste. G->H I Wash hands thoroughly. H->I

Caption: Workflow for responding to a chemical spill.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

Decontamination:

  • Work Surfaces: All surfaces within the fume hood should be wiped down with an appropriate solvent (e.g., 70% ethanol) after each use to remove any residual contamination.

  • Reusable PPE: Face shields and goggles should be cleaned according to the manufacturer's instructions after each use.

Waste Disposal: Due to the presumed hazards, all waste generated from handling 1-Ethyl-1H-indole-5-carbonitrile must be treated as hazardous chemical waste[8].

  • Segregation: All contaminated disposable items, including gloves, disposable gowns, bench paper, pipette tips, and contaminated absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a leak-proof, sealable container for solid waste. For liquid waste, use a compatible, sealed container. The container must be labeled "Hazardous Waste" and include the chemical name[8].

  • Disposal: The sealed waste container must be stored in a designated satellite accumulation area until it is collected by your institution's certified hazardous waste management service. Do not dispose of this material down the drain or in regular trash[9].

By adhering to these rigorous safety protocols, you build a framework of protection that allows you to focus on your research with confidence, knowing that potential risks have been systematically addressed.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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